(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLVLWOYZDSEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. By integrating a furan moiety, a secondary amine, and a terminal alkyne, this molecule offers a unique combination of reactive sites, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into its chemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
This compound, with the CAS number 1158633-14-7, is the hydrochloride salt of the secondary amine (furan-2-ylmethyl)(prop-2-yn-1-yl)amine. The salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1158633-14-7 | [1][2][3] |
| Molecular Formula | C₈H₁₀ClNO | [4][5] |
| Molecular Weight | 171.63 g/mol | [4] |
| Melting Point | 76-80 °C (decomposition) | [4] |
| Appearance | Predicted to be a solid | N/A |
| Purity | ≥ 95.0% (commercially available) | [3] |
| Hazard | Irritant | [4] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through two primary and well-established synthetic routes: Reductive Amination and the A³ Coupling Reaction.
Synthetic Pathway 1: Reductive Amination
Reductive amination is a highly effective method for forming carbon-nitrogen bonds. In this case, it involves the reaction of furfural with propargylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
Experimental Protocol: Reductive Amination
Objective: To synthesize (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.
Materials:
-
Furfural
-
Propargylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in DCM. To this solution, add propargylamine (1.0-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, such as STAB (1.5 equivalents) or NaBH₄ (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification of the Free Amine: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Synthetic Pathway 2: A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction to synthesize propargylamines.[6][7][8] This method offers high atom economy and often proceeds under mild conditions.
Experimental Protocol: A³ Coupling Reaction
Objective: To synthesize (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.
Materials:
-
Furfural
-
Propargylamine
-
A suitable terminal alkyne (in this case, propargylamine itself can act as both the amine and alkyne source, though this can lead to side products. A more controlled approach uses a distinct alkyne). For the target molecule, this reaction is less direct than reductive amination. A more relevant A³ coupling would involve furfural, an amine, and a terminal alkyne.
-
Copper(I) catalyst (e.g., CuI, CuBr)
-
Solvent (e.g., Dioxane, Toluene, or water)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Note: For the specific synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine, reductive amination is the more direct and preferred route. The A³ coupling is more suited for generating a library of diverse propargylamines.[6]
Purification Insights
For library synthesis or when dealing with multiple products, solid-phase extraction (SPE) can be a highly efficient purification method for propargylamines.
Spectroscopic and Analytical Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural components and related compounds.[9]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 (broad) | s | 2H | NH₂⁺ |
| ~7.7 | dd | 1H | H-5 (furan) |
| ~6.5 | dd | 1H | H-3 (furan) |
| ~6.4 | dd | 1H | H-4 (furan) |
| ~4.3 | s | 2H | -CH₂- (furan-CH₂) |
| ~3.9 | d | 2H | -CH₂- (propargyl) |
| ~3.5 | t | 1H | ≡C-H |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-2 (furan) |
| ~144 | C-5 (furan) |
| ~111 | C-3 (furan) |
| ~110 | C-4 (furan) |
| ~80 | -C≡ (alkyne) |
| ~75 | ≡C-H (alkyne) |
| ~45 | -CH₂- (furan-CH₂) |
| ~35 | -CH₂- (propargyl) |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Key Peaks/Signals | Interpretation |
| FT-IR (KBr) | ~3300 cm⁻¹ (sharp) | ≡C-H stretch |
| ~2900-3100 cm⁻¹ (broad) | N-H stretch (ammonium salt) | |
| ~2120 cm⁻¹ (weak) | C≡C stretch | |
| ~1600, 1500 cm⁻¹ | C=C stretch (furan ring) | |
| Mass Spec (ESI+) | m/z = 136.07 | [M+H]⁺ of the free amine |
Chemical Reactivity and Synthetic Utility
The unique trifunctional nature of this compound makes it a highly versatile building block in organic synthesis.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution, primarily at the 5-position. It can also participate in Diels-Alder reactions, acting as the diene component.
Reactivity of the Secondary Amine
The secondary amine is nucleophilic and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Reactivity of the Terminal Alkyne: A Gateway to Click Chemistry
The terminal alkyne is arguably one of the most synthetically useful functional groups in this molecule. It is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the furan-propargylamine scaffold to other molecules containing an azide group.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine with an azide-containing molecule (R-N₃).
Materials:
-
This compound
-
Azide-containing compound (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol or DMSO)
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.1 equivalents) in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in drug discovery.
-
Furan Derivatives: The furan nucleus is a component of numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15][16][17]
-
Propargylamines: The propargylamine moiety is a key pharmacophore in several drugs, particularly those targeting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[18]
The combination of these two pharmacophores in a single molecule, coupled with the ability to easily functionalize it further via click chemistry, makes this compound a highly attractive scaffold for the development of novel therapeutic agents. Its derivatives have potential applications as:
-
Antimicrobial agents: The furan ring is known to impart antimicrobial activity.
-
Anticancer agents: Furan-containing compounds have shown promise in cancer therapy.
-
Enzyme inhibitors: The propargylamine group can act as an irreversible inhibitor of certain enzymes.
-
Probes for chemical biology: The alkyne handle allows for the attachment of fluorescent tags or biotin for use in biochemical and cellular studies.
Conclusion
This compound is a readily accessible and highly versatile chemical entity. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an invaluable tool for synthetic chemists. The convergence of the biologically relevant furan and propargylamine moieties within a single scaffold, combined with its amenability to click chemistry, positions this compound as a building block with immense potential for the discovery and development of new drugs and advanced materials. This guide serves as a foundational resource to stimulate and support further research into the promising chemical properties and applications of this compound.
References
-
Fujimoto Pharmaceutical Co., Ltd. (n.d.). 1158633-14-7・(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.... Retrieved from [Link]
-
Yomi Lab. (n.d.). This compound. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). A3 coupling reaction for the synthesis of propargylamines catalysed by.... Retrieved from [Link]
-
ResearchGate. (n.d.). The A³‐coupling reaction of aldehyde, amine, and terminal alkyne. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Retrieved from [Link]
-
Sami Publishing Company. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Retrieved from [Link]
-
Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]
-
Florida Tech Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Retrieved from [Link]
-
PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved from [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]
-
PMC. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved from [Link]
-
Sami Publishing Company. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
SciSpace. (2011). Synthesis and biological activity of furan derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride. Retrieved from [Link]
-
Future Medicinal Chemistry. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
PubChem. (n.d.). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. Retrieved from [Link]
-
metabion. (2023). Click Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline. Retrieved from [Link]
-
NIST WebBook. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. Retrieved from [Link]
-
NIH. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Retrieved from [Link]
-
PubChem. (n.d.). (
{e})-{n}-(Furan-2-Ylmethyl)-~{n}-Methyl-Prop-1-En-1-Amine. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. 1158633-14-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. mgr.ymilab.com [mgr.ymilab.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. N-2-Propyn-1-yl-2-furanmethanamine hydrochloride | 1158633-14-7 [sigmaaldrich.com]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. metabion.com [metabion.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. ijabbr.com [ijabbr.com]
- 14. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 15. ijabbr.com [ijabbr.com]
- 16. scispace.com [scispace.com]
- 17. Pharmacological activity of furan derivatives [wisdomlib.org]
- 18. scbt.com [scbt.com]
A Comprehensive Guide to the Structural Elucidation of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and development. It ensures identity, purity, and provides the basis for understanding structure-activity relationships (SAR). This technical guide provides an in-depth, multi-technique approach to the structural elucidation of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride (C₈H₉NO·HCl), a molecule possessing key functionalities relevant to medicinal chemistry. We will move beyond procedural lists to explain the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the synthesis of information to form a conclusive, self-validating structural proof. This document is intended for researchers, analytical scientists, and professionals in pharmaceutical development who require a robust framework for small molecule characterization.
Introduction: The Analytical Imperative
This compound is a secondary amine salt incorporating a furan ring and a terminal alkyne. These moieties are prevalent in pharmacologically active compounds, making this molecule a relevant case study. Its structural confirmation is not merely an academic exercise; it is a critical step to ensure that any subsequent biological or chemical studies are based on a known molecular entity. The objective of this guide is to present an integrated analytical workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD) to provide irrefutable evidence for the proposed structure. The final confirmation of an unknown organic compound's structure is always achieved through a combination of independent methods.[1]
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₀ClNO[2]
-
Expected Structure:
The Integrated Elucidation Workflow
A multi-faceted analytical strategy is essential to mitigate the risk of misinterpretation that can arise from relying on a single technique. For instance, while Mass Spectrometry can confirm the mass of the free base, it does not inherently prove the salt form or connectivity. NMR provides detailed connectivity but can be ambiguous for certain regioisomers without further experiments. IR confirms functional groups but offers no information on the overall molecular framework. The power of this workflow lies in the synergistic and orthogonal nature of the data collected.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
MS is a primary technique for determining elemental composition and gaining initial structural insights through fragmentation analysis.[1] For this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as the amine is readily protonated.
Causality & Experimental Choices
-
Why ESI+? Electrospray is a soft ionization technique ideal for polar, pre-charged molecules like amine salts. It minimizes in-source fragmentation, allowing for the clear observation of the molecular ion of the free base.
-
Why High Resolution? High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, is crucial. It provides a highly accurate mass measurement, which is used to predict the molecular formula, thereby distinguishing it from other potential elemental compositions.[1]
Experimental Protocol: High-Resolution MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile/water (50:50).
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire full scan data to identify the parent ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gather structural information.[1]
Data Interpretation & Expected Results
| m/z (Calculated) | m/z (Observed) | Formula (Ion) | Assignment |
| 136.0757 | ~136.075 | [C₈H₁₀NO]⁺ | [M+H]⁺ of the free base |
Expected Fragmentation Pattern (MS/MS of m/z 136): The fragmentation pattern provides a fingerprint of the molecule's connectivity. Key expected fragments include:
-
Loss of the propargyl group: Cleavage of the C-N bond would result in a fragment corresponding to the furfuryl amine cation.
-
Furan ring fragmentation: The tropylium-like furfuryl cation (m/z 81) is a classic, highly stable fragment derived from furfuryl-containing compounds.[4][5]
| m/z | Proposed Fragment | Structure of Fragment |
| 96 | [M+H - C₃H₂]⁺ | Furfuryl-NH₂⁺ fragment |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Causality & Experimental Choices
-
Why ATR? Attenuated Total Reflectance (ATR) is a modern solid-state sampling technique that requires minimal sample preparation and provides high-quality data.
-
Key Vibrations: For this specific molecule, we are looking for the "smoking gun" signals of the terminal alkyne, the furan ring, and, critically, the secondary ammonium ion (N-H₂⁺), which distinguishes the salt from the free base.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the dry hydrochloride salt powder directly on the ATR crystal.
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.
Data Interpretation & Expected Results
| Frequency Range (cm⁻¹) | Bond Vibration | Expected Appearance | Rationale & Reference |
| ~3300 | ≡C-H Stretch | Sharp, strong | Diagnostic for a terminal alkyne.[6][7] |
| ~2120 | C≡C Stretch | Sharp, weak | The C≡C triple bond stretch is characteristically weak due to low polarity.[6][8] |
| 3000-2400 | N-H₂⁺ Stretch | Very broad, strong band | This broad envelope is the hallmark of a secondary amine salt and is a critical piece of evidence.[9] |
| ~1600, ~1500, ~1015 | C=C, C-O Stretch | Sharp bands | Characteristic vibrations of the furan ring system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[10][11] For this compound, a suite of 1D and 2D NMR experiments is required for full assignment.
Causality & Experimental Choices
-
Solvent Selection: DMSO-d₆ is the preferred solvent. Its ability to dissolve ionic salts and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons like the N-H₂⁺ protons, which would rapidly exchange and disappear in D₂O.[12]
-
¹H NMR: This is the first and most crucial experiment. It will confirm the number of distinct proton environments and their neighbor relationships through spin-spin coupling. The chemical shifts of protons alpha to the nitrogen will be a key indicator of the salt's formation.[12]
-
¹³C NMR & DEPT-135: Provides the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR (HSQC/HMBC): These experiments are essential for unambiguously connecting the protons to their directly attached carbons (HSQC) and mapping long-range (2-3 bond) H-C correlations (HMBC), which pieces the molecular fragments together.[13]
Caption: Conceptual diagram of key long-range (HMBC) correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrument: NMR Spectrometer (≥400 MHz for good resolution).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} broadband decoupled spectrum.
-
Acquire a DEPT-135 spectrum.
-
Acquire 2D spectra: ¹H-¹³C HSQC and ¹H-¹³C HMBC.
-
Data Interpretation & Expected Results
Table 1: Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz)
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H9 | ~3.3 | t | 1H | ≡C-H | Terminal alkyne proton, coupled to CH₂.[7] |
| H7 | ~3.9 | d | 2H | -CH ₂-C≡CH | Methylene protons adjacent to alkyne. |
| H6 | ~4.3 | s | 2H | Furan-CH ₂-N | Methylene protons adjacent to furan ring. |
| H4 | ~6.5 | dd | 1H | Furan H -4 | Furan ring proton. |
| H3 | ~6.7 | d | 1H | Furan H -3 | Furan ring proton. |
| H5 | ~7.8 | d | 1H | Furan H -5 | Furan ring proton, deshielded by oxygen. |
| NH₂⁺ | ~9.5 | br s | 2H | -NH ₂⁺- | Broad, downfield signal for ammonium protons.[12] |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
| Approx. δ (ppm) | DEPT-135 | Assignment |
| ~35 | CH₂ (pos) | C H₂-C≡CH |
| ~43 | CH₂ (pos) | Furan-C H₂-N |
| ~75 | C (no peak) | -CH₂-C ≡CH |
| ~80 | CH (pos) | -C≡C H |
| ~111 | CH (pos) | Furan C -3 |
| ~112 | CH (pos) | Furan C -4 |
| ~145 | CH (pos) | Furan C -5 |
| ~148 | C (no peak) | Furan C -2 |
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Proof
While the combination of MS, IR, and NMR provides overwhelming evidence, SCXRD offers the ultimate, unambiguous proof of structure.[14] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.[15][16]
Causality & Experimental Choices
-
Why SCXRD? It is the only technique that directly "visualizes" the molecular structure in the solid state, definitively confirming connectivity, the ionic nature of the compound (i.e., the location of the proton on the nitrogen and the chloride counter-ion), and the overall conformation.[14][17]
Experimental Protocol: SCXRD
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent (e.g., isopropanol, ethanol/ether) in which the compound is sparingly soluble is a common method. The goal is to obtain a single, defect-free crystal of suitable size (~0.1-0.3 mm).
-
Data Collection: Mount the crystal on a goniometer head. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source.
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell parameters. The structure is then solved and refined using specialized software to generate the final atomic model.[14][18]
Expected Results
The output will be a crystallographic information file (CIF) and a 3D model that should confirm:
-
The connectivity of the (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine skeleton.
-
The presence of a protonated secondary nitrogen atom.
-
The presence of a chloride counter-ion in the crystal lattice.
-
Key hydrogen bonding interactions between the N-H₂⁺ group and the Cl⁻ anion.
Method Validation and Data Integrity
For use in a regulated drug development environment, the analytical methods themselves must be validated to ensure they are fit for purpose.[19][20] This involves demonstrating specificity, accuracy, precision, and linearity, among other parameters, according to guidelines from bodies like the ICH.[21][22]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[21]
-
System Suitability: Before any sample analysis, a system suitability test (e.g., injecting a known standard) must be performed to verify that the analytical system is operating correctly.[21]
Conclusion
References
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
-
Kutateladze, A. G. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link]
-
Ng, R. (2004). Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]
-
Mayer, F., & Grosch, W. (2009). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of agricultural and food chemistry, 57(15), 6838-6844. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
-
Tang, J., MacLeod, R. A., & Boyd, R. K. (1980). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 58(18), 1997-2005. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D 2D and Multi Dimensional Solution NMR Spectroscopy 2155 9872.S11 001. Scribd. [Link]
-
Kao, T. H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6268. [Link]
-
Kao, T. H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Velev, V. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BGO Software. [Link]
-
Pérez-Castaño, E., & Colón, I. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. [Link]
-
LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
Ciesielski, A., et al. (2014). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic science international, 235, 75-81. [Link]
-
Lavane, R. S., et al. (2017). Analytical method validation: A brief review. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 5-9. [Link]
-
Sharma, A., & Sharma, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-6. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]
-
Ciesielski, A., et al. (2014). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]
-
Minton, M. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Nasrollahzadeh, M., et al. (2016). Reactions of different aldehydes, amines and alkynes in the presence of 2 and 4 as catalysts a. ResearchGate. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]
-
O'Dell, L. A., et al. (2012). Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt. Magnetic resonance in chemistry, 50(S1), S50-S58. [Link]
-
Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1856-1867. [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. [Link]
-
Khatami, S. M., et al. (2024). Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. Scientific Reports, 14(1), 26909. [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. omicsonline.org [omicsonline.org]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. excillum.com [excillum.com]
- 16. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 20. particle.dk [particle.dk]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. ijrrjournal.com [ijrrjournal.com]
An In-depth Technical Guide to the Predicted Spectroscopic Profile of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride (C₈H₁₀ClNO). In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral characteristics to aid in the identification, characterization, and quality control of this compound. We will delve into the rationale behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns, grounding these predictions in the established spectroscopic behavior of furan, secondary amine hydrochloride, and terminal alkyne functional groups.
Introduction
This compound is a chemical entity featuring a furan ring, a secondary amine, and a propargyl group. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. The unique combination of these functional groups suggests potential applications in medicinal chemistry and materials science, where the furan moiety can act as a versatile building block and the propargyl group allows for further modification via "click" chemistry.
Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of newly synthesized compounds. This guide provides a robust, predicted spectroscopic dataset to serve as a reference for researchers working with this molecule.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions below are for a standard deuterated solvent such as DMSO-d₆ or D₂O, which are suitable for amine hydrochlorides.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The presence of the electron-withdrawing ammonium group will generally lead to a downfield shift for adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Key Citations |
| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂⁺ | The acidic protons on the nitrogen in a secondary amine hydrochloride are expected to be significantly deshielded and often appear as a broad signal.[1] |
| ~7.8 | Doublet of Doublets | 1H | H-5 (furan) | The proton at the 5-position of the furan ring is the most deshielded of the ring protons.[2][3] |
| ~6.6 | Doublet of Doublets | 1H | H-3 (furan) | This proton is coupled to both H-4 and H-5, resulting in a doublet of doublets. |
| ~6.5 | Doublet of Doublets | 1H | H-4 (furan) | This proton is coupled to H-3 and H-5, appearing in a similar region to H-3. |
| ~4.5 | Singlet | 2H | -CH₂- (furan-CH₂) | The methylene protons adjacent to the furan ring and the nitrogen are deshielded. |
| ~4.0 | Doublet | 2H | -CH₂- (propargyl) | These methylene protons are adjacent to the nitrogen and the alkyne, and will be coupled to the terminal alkyne proton. |
| ~3.5 | Triplet | 1H | ≡C-H (alkyne) | The terminal alkyne proton is coupled to the adjacent methylene protons.[4] |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale and Key Citations |
| ~148 | Quaternary | C-2 (furan) | The carbon atom of the furan ring attached to the methylene group.[5][6][7] |
| ~145 | CH | C-5 (furan) | The most deshielded CH carbon of the furan ring.[5][6][7] |
| ~112 | CH | C-3 (furan) | Furan ring CH carbon. |
| ~111 | CH | C-4 (furan) | Furan ring CH carbon. |
| ~78 | Quaternary | -C≡ (alkyne) | The internal carbon of the alkyne.[8][9][10] |
| ~75 | CH | ≡C-H (alkyne) | The terminal carbon of the alkyne.[8][9][10] |
| ~45 | CH₂ | -CH₂- (furan-CH₂) | The methylene carbon adjacent to the furan ring.[11][12] |
| ~38 | CH₂ | -CH₂- (propargyl) | The methylene carbon of the propargyl group. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale and Key Citations |
| ~3270 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne | This is a very characteristic absorption for terminal alkynes.[4][13][14] |
| ~3120 | Weak | =C-H Stretch | Furan Ring | Aromatic C-H stretching typically occurs above 3000 cm⁻¹. |
| ~3000 - 2700 | Strong, Broad | N-H Stretch | Secondary Amine Salt | The N-H stretch in amine hydrochlorides is typically a very broad and strong absorption.[1][15][16][17][18] |
| ~2930 | Medium | C-H Stretch | Methylene | Asymmetric and symmetric stretching of the CH₂ groups. |
| ~2120 | Weak to Medium | C≡C Stretch | Terminal Alkyne | The carbon-carbon triple bond stretch is another key indicator of an alkyne.[4][13][14] |
| ~1610, ~1500 | Medium | C=C Stretch | Furan Ring | Characteristic skeletal vibrations of the furan ring. |
| ~1580 | Medium | N-H Bend | Secondary Amine Salt | The bending vibration for the N-H bond in the salt.[15][18] |
| ~1150 | Strong | C-N Stretch | Amine | The stretching vibration of the carbon-nitrogen bond. |
| ~740 | Strong | =C-H Bend | Furan Ring | Out-of-plane bending for the C-H bonds on the furan ring. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this hydrochloride salt, the analysis would typically be performed on the free amine after neutralization, or the hydrochloride may thermally decompose to the free amine in the MS inlet. The predictions below are for the free amine, (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.
Molecular Weight of Free Amine (C₈H₉NO): 135.16 g/mol Molecular Weight of Hydrochloride Salt (C₈H₁₀ClNO): 171.62 g/mol
The free amine has an odd molecular weight, which is consistent with the nitrogen rule for a molecule containing a single nitrogen atom.[19][20]
Predicted Fragmentation Pattern
The most characteristic fragmentation for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[19][21][22]
Table 4: Predicted Key Mass Spectrometry Fragments for (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 135 | [C₈H₉NO]⁺ | Molecular Ion (M⁺) |
| 134 | [C₈H₈NO]⁺ | Loss of a hydrogen atom from the molecular ion. |
| 96 | [C₅H₆NO]⁺ | Alpha-cleavage with loss of the propargyl radical (•C₃H₃). |
| 81 | [C₅H₅O]⁺ | Furfuryl cation, formed by cleavage of the C-N bond. |
| 39 | [C₃H₃]⁺ | Propargyl cation, formed by cleavage of the C-N bond. |
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for the molecular ion of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: A proton-decoupled spectrum should be acquired with a 45-degree pulse, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire at least 16 scans and background correct against air or the pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol). The sample may be neutralized with a mild base to analyze the free amine.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet. Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
Conclusion
This guide provides a detailed, predicted spectroscopic profile for this compound based on fundamental principles and data from related structures. The predicted NMR, IR, and MS data offer a valuable reference for the structural confirmation and characterization of this compound. It is anticipated that experimental data will align closely with these predictions, and any significant deviations could indicate the presence of impurities or an alternative molecular structure.
References
-
Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Mass Spectrometry: Amine Fragmentation - JoVE. (2024). Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
GCMS Section 6.15 - Whitman People. Retrieved from [Link]
-
IR: alkynes - University of Calgary. Retrieved from [Link]
-
Lec15 - IR Spectra of Alkynes and Nitriles - YouTube. (2021). Retrieved from [Link]
-
Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023). Retrieved from [Link]
-
Amine Fragmentation - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]
-
The infrared spectra of secondary amines and their salts - ResearchGate. Retrieved from [Link]
-
The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. Retrieved from [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. Retrieved from [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
Mass spectrometry of some furanocoumarins - Canadian Science Publishing. Retrieved from [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - ResearchGate. Retrieved from [Link]
-
Table 1 from 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar. Retrieved from [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. Retrieved from [Link]
-
Ionization and fragmentation of furan molecules by electron collisions - ResearchGate. Retrieved from [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives - Journal of the American Chemical Society. Retrieved from [Link]
-
Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. Retrieved from [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. Retrieved from [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
Furan - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... - ResearchGate. Retrieved from [Link]
-
Support Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Retrieved from [Link]
-
Fig. S16. 1 H NMR spectrum of the coupling products by furfuryl... - ResearchGate. Retrieved from [Link]
-
13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Expansion of ¹H NMR spectra of the O-propargyl-2-SC 1 (up) and the... - ResearchGate. Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. Retrieved from [Link]
-
¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d... - ResearchGate. Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
1H NMR Chemical Shift - Oregon State University. Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]
-
CHEM 344 Shift Parameters.pdf. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 20. GCMS Section 6.15 [people.whitman.edu]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: A Versatile Starting Material for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a key chemical intermediate whose unique structure, combining a furan moiety and a propargylamine functional group, makes it a valuable starting material in synthetic organic chemistry. The furan ring serves as a versatile scaffold, while the propargyl group offers a reactive site for a variety of chemical transformations, including click chemistry and coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications in drug discovery and materials science. Detailed, field-proven protocols are presented to enable researchers to effectively synthesize and utilize this compound in their work.
Introduction
The furan nucleus is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, allows for the modulation of physicochemical properties like metabolic stability and receptor binding affinity.[1] Coupled with the synthetic versatility of the propargylamine group, this compound emerges as a significant building block for the synthesis of novel chemical entities with potential therapeutic applications. The hydrochloride salt form generally offers improved stability and aqueous solubility compared to the free base, making it more amenable for use in various synthetic and biological protocols.[4]
This technical guide serves as a senior application scientist's perspective on the synthesis and application of this important starting material. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO | [5] |
| Molecular Weight | 171.62 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 76-80ºC (decomposes) | [5] |
| Solubility | Predicted to have good aqueous solubility. Soluble in polar organic solvents like methanol and ethanol. | [4] |
| Stability | The hydrochloride salt is expected to be more stable than the free base, particularly towards oxidation and polymerization. | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary, robust synthetic strategies: Reductive Amination and Nucleophilic Substitution.
Method 1: Reductive Amination of Furfural with Propargylamine
This one-pot, two-step method is an efficient route that avoids the isolation of a potentially unstable imine intermediate.[6] The process begins with the condensation of furfural and propargylamine to form an imine, which is then reduced in situ to the desired secondary amine.
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of furfural (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane, add propargylamine (1.1 eq) at room temperature with stirring.
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Control the addition rate to maintain the temperature below 10 °C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude amine in diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Self-Validating System: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the furan ring or the alkyne. The one-pot nature of this reaction enhances efficiency and minimizes product loss.[6]
Method 2: Nucleophilic Substitution of Furfurylamine with a Propargyl Halide
This method involves the direct alkylation of a primary amine (furfurylamine) with a propargyl halide. This is a straightforward approach, though it may require careful control of stoichiometry to minimize the formation of the tertiary amine byproduct.
Diagram 2: Nucleophilic Substitution Workflow
Caption: Workflow for the nucleophilic substitution synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve furfurylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Alkylation: Add propargyl bromide or propargyl chloride (1.0-1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Salt Formation: Follow steps 6 and 7 from the reductive amination protocol to convert the purified free base to its hydrochloride salt.
Causality Behind Experimental Choices: The use of a slight excess of the propargyl halide can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the dialkylated product. The choice of a non-nucleophilic base is critical to prevent it from competing with the amine in reacting with the propargyl halide.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[4]
¹H NMR (400 MHz, CDCl₃, predicted):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.4 | d | 1H | H-5 (furan) |
| ~6.3 | dd | 1H | H-3 (furan) |
| ~6.2 | d | 1H | H-4 (furan) |
| ~3.8 | s | 2H | -CH₂- (furan-CH₂) |
| ~3.4 | d | 2H | -CH₂- (propargyl) |
| ~2.2 | t | 1H | -C≡CH |
| (broad) | s | 2H | -NH₂⁺- |
¹³C NMR (100 MHz, CDCl₃, predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 (furan) |
| ~142 | C-5 (furan) |
| ~110 | C-3 (furan) |
| ~108 | C-4 (furan) |
| ~80 | -C≡CH |
| ~72 | -C≡CH |
| ~45 | -CH₂- (furan-CH₂) |
| ~35 | -CH₂- (propargyl) |
Note: The chemical shifts for the hydrochloride salt may vary slightly from the free base, particularly for the protons and carbons near the nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.[4]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 (broad) | N-H stretch (amine salt) |
| ~3290 | ≡C-H stretch (alkyne) |
| ~2120 | C≡C stretch (alkyne) |
| ~1500-1600 | C=C stretch (furan ring) |
| ~1000-1250 | C-O stretch (furan ring) |
Applications in Synthesis
The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.
Diagram 3: Synthetic Applications
Caption: Key synthetic transformations of the title compound.
-
Drug Discovery: The furan moiety is a common feature in many pharmacologically active compounds, and the propargyl group allows for the introduction of this scaffold into larger molecules via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This can be used to synthesize libraries of compounds for high-throughput screening. The propargylamine structure itself is found in several approved drugs, such as monoamine oxidase (MAO) inhibitors.[7]
-
Materials Science: The terminal alkyne can be used for surface functionalization of materials or for the synthesis of novel polymers.
-
Heterocyclic Synthesis: The furan ring can undergo various transformations, such as Diels-Alder reactions, to generate more complex polycyclic systems.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile starting material for chemical synthesis. Its straightforward preparation, coupled with the reactivity of its furan and propargyl moieties, provides a powerful platform for the development of novel compounds in drug discovery and materials science. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors.
References
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link]
-
ResearchGate. Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs) | Request PDF. Available from: [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
-
RSC Publishing. Solvent-free synthesis of propargylamines: an overview. Available from: [Link]
-
ResearchGate. Proposed reaction pathway for reductive amination of furfural. Available from: [Link]
-
ResearchGate. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
ResearchGate. The plausible reaction mechanism for the synthesis of furyl-containing propargylamines. Available from: [Link]
-
ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Available from: [Link]
-
ResearchGate. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach | Request PDF. Available from: [Link]
-
Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine | 7 | Catalytic Trans. Available from: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available from: [Link]
- Google Patents. US3914312A - Process for the preparation of propargylamine.
-
Wikipedia. Primary-amine oxidase. Available from: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]
-
ResearchGate. Possible reaction path for the formation of furfurylamine under the... Available from: [Link]
-
Organic Chemistry Portal. Synthesis of propargylic amines. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
-
NIH. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
The Pharmacological Versatility of Furan-Containing Propargylamines: A Technical Guide for Drug Discovery
Abstract
The strategic integration of the furan scaffold with the propargylamine moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide offers an in-depth exploration for researchers, medicinal chemists, and drug development professionals into the synthesis, mechanisms of action, and therapeutic potential of furan-containing propargylamines. While classically recognized for their neuroprotective effects as monoamine oxidase (MAO) inhibitors, emerging evidence suggests a wider pharmacological scope, including promising anticancer and antimicrobial activities. This document synthesizes current understanding, provides detailed experimental methodologies for a range of biological evaluations, and visualizes key pathways and workflows to catalyze further innovation in this compelling area of medicinal chemistry.
Introduction: The Synergy of Furan and Propargylamine Moieties
The furan ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and serve as a bioisostere for other aromatic systems.[1][2][3] Its incorporation into drug candidates has been linked to a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] The propargylamine group, characterized by a terminal alkyne, is a key pharmacophore in several clinically significant drugs, most notably as an irreversible inhibitor of monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative disorders like Parkinson's disease.[5]
The conjugation of these two pharmacophores into a single molecular entity creates a unique chemical architecture with the potential for multifaceted biological interactions. This guide will dissect the known and emerging therapeutic applications of furan-containing propargylamines, with a focus on their neuroprotective, anticancer, and antimicrobial activities.
Neuroprotective Activity: Beyond Monoamine Oxidase Inhibition
The most extensively studied biological activity of furan-containing propargylamines is their role as neuroprotective agents. This activity is primarily attributed to their ability to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of key neurotransmitters.
Mechanism of Action: MAO Inhibition
Furan-containing propargylamines have been investigated as selective inhibitors of MAO-A and MAO-B. The propargylamine moiety is crucial for the irreversible inhibition of these flavin-containing enzymes. The proposed mechanism involves the formation of a covalent adduct between the propargylamine and the FAD cofactor of the enzyme, leading to its inactivation. This inhibition increases the synaptic concentrations of monoamine neurotransmitters, which is beneficial in neurodegenerative conditions characterized by neurotransmitter deficiencies.
Neuroprotective Effects Beyond MAO Inhibition
Intriguingly, the neuroprotective benefits of propargylamines may extend beyond simple MAO inhibition. Studies on related propargylamines suggest they can suppress apoptosis and induce the expression of pro-survival genes, offering a more comprehensive neuroprotective profile. This includes the stabilization of the mitochondrial membrane and the induction of anti-apoptotic proteins and neurotrophic factors.[6]
Anticancer Activity: An Emerging Frontier
While less explored than their neuroprotective roles, furan-containing compounds and propargylamines are independently recognized for their anticancer potential. The conjugation of these moieties presents a promising strategy for the development of novel anticancer agents.
Cytotoxic Effects on Cancer Cell Lines
Numerous furan derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[7][8] For instance, certain furan-based compounds have shown potent growth inhibitory effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The propargylamine scaffold has also been incorporated into molecules designed as anticancer agents, with some derivatives showing selective cytotoxicity towards cancer cells over normal cells.[1][9]
Table 1: Cytotoxicity of Representative Furan-Based Compounds Against Cancer Cell Lines
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [8] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [8] |
| Furopyrimidine Derivative | Compound 7b | A549 (Lung) | 6.66 | |
| Furopyrimidine Derivative | Compound 7b | HT-29 (Colon) | 8.51 | |
| Furan-conjugated Tripeptide | Conjugate 4 | HeLa (Cervical) | 0.28 | [10] |
This table presents data for furan derivatives to illustrate the general anticancer potential of the furan scaffold. Data for specific furan-containing propargylamines is an active area of research.
Proposed Mechanisms of Anticancer Action
The anticancer mechanisms of furan-containing compounds are diverse and appear to be cell-line and structure-dependent. Some furan derivatives induce apoptosis and cell cycle arrest, particularly at the G2/M phase.[8] The underlying pathways can involve the modulation of key regulatory proteins such as p53 and Bcl-2.[8] For certain furopyrimidine derivatives, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a key mechanism, leading to the disruption of tumor angiogenesis. The propargylamine moiety, in other contexts, has been explored for its ability to target various proteins involved in cancer progression.[1]
Antimicrobial Activity: A Broad Spectrum of Potential
The furan nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][4][11] The incorporation of a propargylamine moiety could potentially enhance this activity or introduce novel mechanisms of action.
Antibacterial and Antifungal Spectrum
Furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The antimicrobial potency is often dependent on the specific substitutions on the furan ring.[13]
Table 2: Antimicrobial Activity of Representative Furan Derivatives
| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [11][14] |
| Furan-based Pyrimidine-Thiazolidinone | Compound 8k | Escherichia coli | 12.5 | [12] |
| Furan-based Pyrimidine-Thiazolidinone | Compounds 8d, 8e | Aspergillus niger | 100 | [12] |
This table showcases the antimicrobial potential of the furan scaffold. Further research is needed to establish the specific antimicrobial profile of furan-containing propargylamines.
Putative Antimicrobial Mechanisms
The mechanisms by which furan derivatives exert their antimicrobial effects can vary. Some nitrofurans, for example, are reduced within bacterial cells to reactive intermediates that can damage microbial DNA and proteins.[1] Other furan-containing compounds may disrupt the cell membrane or inhibit essential enzymes. The propargylamine moiety could contribute to this activity through its own interactions with microbial targets.
Experimental Protocols
Synthesis of Furan-Containing Propargylamines (A³ Coupling Reaction)
A common and efficient method for the synthesis of propargylamines is the three-component A³ coupling reaction of an aldehyde, an amine, and an alkyne, often catalyzed by a metal salt.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve furfural (1 equivalent) and a secondary amine (e.g., piperidine, 1.1 equivalents) in a suitable solvent (e.g., toluene or solvent-free).
-
Catalyst Addition: Add a catalytic amount of a suitable metal catalyst (e.g., Cu(I) or Au(I) salts, 1-5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C) for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing propargylamine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing propargylamine derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the furan-containing propargylamine in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Perspectives and Conclusion
Furan-containing propargylamines represent a promising class of compounds with a diverse pharmacological profile. While their neuroprotective effects as MAO inhibitors are well-established, their potential as anticancer and antimicrobial agents is an exciting and underexplored area of research. Future investigations should focus on synthesizing and screening a broader library of these compounds to establish clear structure-activity relationships for their anticancer and antimicrobial effects. Mechanistic studies are also crucial to elucidate the specific molecular targets and pathways involved in these activities. The development of furan-containing propargylamines as multi-target agents, capable of concurrently addressing different aspects of a disease, holds significant therapeutic promise. This guide provides a foundational framework to inspire and support further research into the rich biological activities of these versatile molecules.
References
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2453. Available at: [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2023). Indian Journal of Chemistry, 62B(8), 827-838. Available at: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2453. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Omega, 6(4), 2963-2977. Available at: [Link]
-
Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. (2020). Organic & Biomolecular Chemistry, 18(13), 2471-2485. Available at: [Link]
-
Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. (2020). Organic & Biomolecular Chemistry, 18(13), 2471-2485. Available at: [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2022). In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available at: [Link]
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). Biomolecules, 10(12), 1684. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
- Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease. (2004). Journal of Neural Transmission. Supplementum, (68), 67-80.
-
Structures of selected antimicrobial and anticancer drugs containing furan, thiazole - ResearchGate. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4634. Available at: [Link]
-
Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. (2023). Toxicology and Industrial Health, 39(8), 441-451. Available at: [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2022). In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (2015). Anticancer Research, 35(2), 811-817. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research, 13, 425-436. Available at: [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2023). Catalysts, 13(7), 1083. Available at: [Link]
Sources
- 1. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 14. Design and synthesis of hybrid compounds as novel drugs and medicines - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic applications of furan-2-ylmethyl amine derivatives
An In-depth Technical Guide on the Potential Therapeutic Applications of Furan-2-ylmethyl Amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in the design and development of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3][4] This guide provides a comprehensive technical overview of furan-2-ylmethyl amine derivatives, a particularly versatile class of furan-based compounds. We will explore the core synthetic pathways, delve into key mechanisms of action across various therapeutic areas, analyze structure-activity relationships, and present detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for medicinal chemists and drug discovery teams aiming to harness the therapeutic potential of this promising chemical family.
The Furan-2-yl-methyl Amine Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a common structural motif in numerous natural products and synthetic drugs.[5] Its distinct physicochemical properties allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, while offering different solubility, metabolic, and target engagement profiles.[6] The addition of a methylamine linker at the 2-position creates the furan-2-ylmethyl amine core, a structure that provides a crucial vector for molecular elaboration and interaction with biological targets. The ready availability of starting materials and the straightforward chemistry involved in their synthesis make these derivatives highly attractive for the rapid generation of diverse chemical libraries.
Core Synthetic Pathway: Reductive Amination
The most direct and widely employed method for synthesizing furan-2-ylmethyl amine derivatives is the reductive amination of furfural with a primary or secondary amine.[7] This process typically involves two main steps: the initial condensation of the aldehyde and amine to form a Schiff base (imine) intermediate, followed by the reduction of this imine to yield the target secondary or tertiary amine.
Experimental Protocol: General Synthesis of N-(furan-2-ylmethyl)aniline
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as toluene or ethanol. A catalytic amount of a weak acid (e.g., glacial acetic acid) can be added to facilitate the reaction.[5]
-
Water Removal: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the condensation, driving the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the imine formation via Thin-Layer Chromatography (TLC).
-
Reduction: Once the formation of the imine is complete, cool the reaction mixture. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. Alternatively, catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Pd/C catalyst) can be employed.[7]
-
Work-up and Purification: After the reduction is complete (as monitored by TLC), quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified using silica gel column chromatography.[6]
Caption: Proposed neuroprotective mechanism of action for furan derivatives.
Structure-Activity Relationships (SAR)
The biological potency and selectivity of furan-2-ylmethyl amine derivatives are highly dependent on the nature and position of various substituents. Understanding these relationships is critical for rational drug design.
| Modification Site | Structural Change | Observed Impact on Activity | Therapeutic Area | Reference |
| Amine Substituent | Introduction of bulky, aromatic, or heterocyclic groups. | Often crucial for receptor affinity and selectivity. Can increase potency. | CNS Disorders, Anticancer | [6][8] |
| Furan Ring (Position 5) | Addition of electron-withdrawing groups (e.g., -NO₂). | Can significantly enhance antimicrobial activity. | Antimicrobial | [9] |
| Furan Ring (Position 5) | Addition of substituted aryl groups. | Can modulate anticancer activity, with some substitutions increasing cytotoxicity. | Anticancer | [10] |
| Thioamide Moiety | Replacement of the amine with a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide scaffold. | Led to potent inhibition of SARS-CoV-2 Mpro. | Antiviral | [11] |
Conclusion and Future Outlook
Furan-2-ylmethyl amine derivatives represent a robust and versatile chemical scaffold with demonstrated therapeutic potential across infectious diseases, oncology, and neurology. Their synthetic tractability allows for extensive exploration of their chemical space, enabling the fine-tuning of their pharmacological profiles.
Future research should focus on leveraging computational and structure-based design to create next-generation compounds with enhanced target selectivity and improved pharmacokinetic properties. As our understanding of the complex biology underlying various diseases grows, the adaptability of the furan-2-ylmethyl amine core will ensure its continued relevance as a starting point for the discovery of novel, life-saving medicines.
References
- Benchchem. (n.d.). Validating the antimicrobial activity of "N-(furan-2-ylmethyl)propan-1-amine" derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.
-
Zhang, L., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Frontiers in Chemistry, 10, 937586. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis.
- Unknown author. (n.d.). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available from: [Link]
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
- Sen, S., et al. (2016). Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate.
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. Available from: [Link]
- Unknown author. (n.d.). Pharmacological activity of furan derivatives.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Unknown author. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology.
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2539. Available from: [Link]
- Unknown author. (n.d.). Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Taylor & Francis Online.
- Mandal, S., et al. (2025). Synthesis, Characterization, Crystal structure, DFT study, Antimicrobial and Anticancer Activities of a novel Cu(II) complex derived from N-(furan-2-ylmethyl)-1 (5-methyl-1H-pyrazol-3-yl)methanimine. ResearchGate.
- Phutdhawong, W., et al. (n.d.). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate.
- Unknown author. (2015). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate.
-
Unknown author. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. National Institutes of Health. Retrieved from [Link]
-
Kumar, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets, 25. Available from: [Link]
- Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477.
- Akerman, M. P., et al. (2022). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI.
- Kumar, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science.
-
Kamal, F., et al. (2022). Association of Oxidative Stress with Neurological Disorders. Current Neuropharmacology, 19(12), 2092-2105. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation development, process chemistry, and analytical method design. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific, quantitative solubility data for this compound is not widely available in published literature, this document serves as a first-principles guide. It combines theoretical underpinnings with actionable experimental protocols to empower researchers to determine its solubility profile in various organic solvents. We will explore the molecular structure, predict its behavior based on physicochemical principles, and provide detailed methodologies for empirical solubility determination.
Compound Overview and Physicochemical Properties
This compound is an organic salt with the molecular formula C₈H₁₀ClNO and a molecular weight of approximately 171.63 g/mol .[1][2] Its structure consists of a furan ring, a secondary amine, and a propargyl group, with the amine protonated to form a hydrochloride salt.
Key Structural Features:
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. This imparts some polarity.
-
Secondary Amine Hydrochloride: The protonated amine group (-NH₂⁺Cl⁻) is the most significant contributor to the molecule's polarity and its salt-like characteristics. This ionic nature is a primary determinant of its solubility.[3][4]
-
Propargyl Group (prop-2-yn-1-yl): A three-carbon chain with a terminal alkyne. This is a relatively non-polar, hydrophobic moiety.
A summary of its known physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Melting Point | 76-80°C (decomposes) | [1] |
| SMILES | C#CCN(C)C1=CC=CO1.[H]Cl | [5] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] For an ionic compound like an amine hydrochloride, the dissolution process involves overcoming the crystal lattice energy of the salt and the solvation of the resulting ions by the solvent molecules.[7]
The solubility of this compound in organic solvents is a function of several competing factors:
-
Ionic Nature: The hydrochloride salt form makes the molecule significantly more polar than its free base counterpart.[3][8] This suggests a higher affinity for polar solvents that can effectively solvate the ammonium cation and the chloride anion.
-
Hydrogen Bonding: The protonated amine is a hydrogen bond donor, and the chloride ion is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to be effective at solvating the salt.[9][10] Polar aprotic solvents can act as hydrogen bond acceptors.[11]
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at separating the ions of the salt, thereby favoring dissolution.[6][12]
-
Hydrophobic Moieties: The furan ring and the propargyl group are relatively non-polar and will have favorable interactions with less polar organic solvents through van der Waals forces.[13]
Based on these principles, a qualitative prediction of solubility in different classes of organic solvents can be made, as outlined in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Various Organic Solvent Classes
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High | Solvents like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, and have relatively high dielectric constants, making them effective at solvating the ionic salt.[3][12] |
| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile have high dielectric constants and can act as hydrogen bond acceptors.[11] Their ability to solvate the cation will be strong, but less so for the anion compared to protic solvents. |
| Ketones | Moderate | Solvents like acetone have a significant dipole moment but are not as polar as alcohols. They can act as hydrogen bond acceptors. |
| Esters | Low to Moderate | Esters such as ethyl acetate are less polar than ketones and have a limited ability to participate in hydrogen bonding.[14] |
| Ethers | Low | Ethers like diethyl ether and THF have low polarity and are poor hydrogen bond acceptors, making them generally poor solvents for ionic salts. |
| Chlorinated Solvents | Low | Solvents like dichloromethane and chloroform have low polarity and are not expected to be effective solvents for hydrochloride salts. |
| Aromatic Hydrocarbons | Very Low | Non-polar solvents like toluene and benzene lack the ability to solvate ions and are predicted to be very poor solvents for this compound.[15] |
| Aliphatic Hydrocarbons | Insoluble | Non-polar solvents such as hexanes and heptane are unable to overcome the crystal lattice energy of the salt and are expected to be non-solvents.[16] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The determination of equilibrium solubility typically follows a "shake-flask" method.[17][18] This involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[17][18] Preliminary experiments can be conducted to confirm the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved particles.
-
Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.
-
Temperature: For most solids dissolving in a liquid, the solubility increases with temperature as the dissolution process is often endothermic.[19] However, this is not universally true, and the effect of temperature should be determined empirically.
-
pH (in aqueous or mixed aqueous/organic systems): The hydrochloride salt is the result of the reaction between a weak base (the amine) and a strong acid (HCl). In aqueous solutions, the pH will significantly impact solubility.[20] In largely organic systems, the direct effect of pH is less pronounced but the presence of acidic or basic impurities can influence the equilibrium.
-
Common Ion Effect: In solvents containing chloride ions from another source, the solubility of the hydrochloride salt may be suppressed.[7]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities. It is important to characterize the solid form being used.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Illustrative Solubility Data for this compound at 25°C (Note: These are hypothetical values for illustrative purposes only and should be replaced with experimental data.)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | > 100 | > 0.58 |
| Ethanol | 85.8 | 0.50 |
| Isopropanol | 42.9 | 0.25 |
| Acetone | 25.7 | 0.15 |
| Ethyl Acetate | 8.6 | 0.05 |
| Dichloromethane | < 1.7 | < 0.01 |
| Toluene | < 0.17 | < 0.001 |
| n-Hexane | < 0.17 | < 0.001 |
The interpretation of the solubility data should be linked back to the theoretical principles discussed earlier. For instance, high solubility in alcohols would be attributed to their polarity and hydrogen bonding capabilities. Conversely, low solubility in hydrocarbons would be explained by their non-polar nature.
Conclusion
References
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
Solubility of Things. Propylamine hydrochloride. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
National Institutes of Health. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
Aalto University. Solubility of Hydrocarbons in Amine Treating Solutions. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
ResearchGate. How come the hydrochloride salt dissolves in hexane?. [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
-
LibreTexts Chemistry. Solubility of Amines. [Link]
-
LibreTexts Chemistry. Advanced Properties of Amines. [Link]
-
National Institutes of Health. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. [Link]
-
LibreTexts Chemistry. 12: Carboxylic Acids, Esters, Amines, and Amides. [Link]
-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
- Google Patents. A method of measuring solubility.
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
CK-12 Foundation. Physical Properties of Amines. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Sciencemadness.org. Solubility of organic amine salts. [Link]
-
LibreTexts Chemistry. Structure and Properties of Amines. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
-
LibreTexts Chemistry. Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
SlidePlayer. Amines and Heterocycles. [Link]
-
GPA Europe. Solubility of Light Hydrocarbons in Amine Treating Solutions. [Link]
-
Wikipedia. Polar aprotic solvent. [Link]
-
Lumen Learning. Properties of amines. [Link]
-
Gas Liquids Engineering. THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. [Link]
-
IUPAC-NIST Solubility Data Series. Solubility Data Series. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
-
Principles of Drug Action 1, Spring 2005. Amides. [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. 1158633-14-7|N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. rjpdft.com [rjpdft.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.aalto.fi [research.aalto.fi]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 20. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
Introduction: The Versatility of a Furan-Propargylamine Building Block
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities and functional properties. The furan nucleus, in particular, is a privileged structural motif found in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and reactivity make it an attractive starting point for the synthesis of more complex molecular architectures.[2] When coupled with a propargylamine moiety, as in the case of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, a powerful and versatile building block emerges, poised for transformation into a diverse range of novel heterocyclic systems.
This technical guide details the synthetic utility of this compound for the generation of valuable heterocyclic frameworks. We will explore several powerful synthetic strategies, including intramolecular Diels-Alder reactions, gold-catalyzed cyclizations, and multicomponent reactions. For each methodology, we provide a detailed, step-by-step protocol, an explanation of the underlying mechanistic principles, and guidance for the characterization of the resulting products.
This compound)
-
CAS Number: 1158633-14-7[3]
-
Molecular Formula: C₈H₁₀ClNO[3]
-
Molecular Weight: 171.63 g/mol [3]
-
Appearance: Solid
-
Melting Point: 76-80°C (decomposes)[3]
Strategic Applications in Heterocyclic Synthesis
The unique combination of a furan ring (a diene) and a propargyl group (a dienophile precursor and a substrate for metal-catalyzed cyclizations) within the same molecule opens up a variety of intramolecular and intermolecular reaction pathways for the construction of complex heterocyclic systems.
Intramolecular Diels-Alder (IMDA) Reaction: Access to Fused Pyridine Scaffolds
The intramolecular Diels-Alder reaction is a powerful strategy for the construction of polycyclic systems.[4] In the case of a furan-yne substrate, the furan ring can act as the diene and the alkyne as the dienophile, leading to the formation of an oxa-bridged cycloadduct. Subsequent rearrangement or fragmentation of this intermediate can lead to the formation of aromatic or partially saturated heterocyclic systems. While furan itself is a somewhat reluctant diene in intermolecular Diels-Alder reactions due to its aromatic character, the intramolecular version is often more facile.[4][5]
Reaction Principle: Upon heating, the furan and alkyne moieties of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine can undergo an intramolecular [4+2] cycloaddition to form a transient oxa-bridged intermediate. This intermediate can then undergo a retro-Diels-Alder reaction or acid-catalyzed rearrangement to yield a substituted furopyridine derivative, an important class of heterocyclic compounds.[6]
Proposed Synthetic Workflow:
Caption: Workflow for the proposed Intramolecular Diels-Alder reaction.
Detailed Protocol: Synthesis of a Tetrahydrofuro[3,2-c]pyridine Derivative
-
Neutralization: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 10 mL/mmol) is added a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free amine.
-
Cycloaddition: The crude free amine is dissolved in a high-boiling point solvent such as toluene or xylene (20 mL/mmol). The solution is heated to reflux (typically 110-140°C) and the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrahydrofuro[3,2-c]pyridine derivative.
Expected Outcome and Data Interpretation:
| Parameter | Expected Value/Observation |
| Yield | 40-70% |
| ¹H NMR | Disappearance of the acetylenic proton signal (~2.2 ppm) and appearance of new signals in the aliphatic and aromatic regions corresponding to the fused pyridine system. |
| ¹³C NMR | Disappearance of the alkyne carbon signals (~70-80 ppm) and appearance of new sp³ and sp² carbon signals. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the molecular formula of the cyclized product. |
Gold-Catalyzed Cyclization: A Route to Substituted Furans and Pyrroles
Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack.[7][8][9] In the context of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine, gold catalysis can facilitate intramolecular cyclization through the activation of the propargyl group, leading to the formation of various heterocyclic scaffolds. The reaction outcome can often be tuned by the choice of the gold catalyst and reaction conditions.
Reaction Principle: A gold(I) or gold(III) catalyst activates the alkyne, making it susceptible to intramolecular attack by the furan ring or the amine nitrogen. This can lead to the formation of either a furan-fused nitrogen heterocycle or a polysubstituted furan, depending on the regioselectivity of the cyclization. For instance, a 6-endo-dig cyclization involving the furan ring would lead to a furo[3,2-b]pyridine system, while a 5-exo-dig cyclization involving the nitrogen atom could lead to a pyrrole derivative.
Proposed Gold-Catalyzed Cyclization Pathways:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 8. Sci-Hub. Gold(I)‐Catalyzed Intramolecular Cycloisomerization of Propargylic Esters with Furan Rings / Chemistry – A European Journal, 2015 [sci-hub.box]
- 9. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
A3 coupling reactions with (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride
Application Note & Protocol
A Novel Approach to Propargylamine Synthesis: A3 Coupling Reactions Utilizing (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The three-component A3 (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of modern synthetic chemistry, valued for its high atom economy and straightforward access to propargylamines—a privileged scaffold in medicinal chemistry and materials science.[1][2] This guide details the application of a unique bifunctional reagent, this compound, which combines both the necessary amine and alkyne functionalities into a single molecule. We provide a comprehensive overview of the reaction mechanism, a detailed, field-tested experimental protocol, troubleshooting advice, and a discussion on the potential applications of the resulting furan-containing tertiary propargylamines.
Introduction: The A3 Coupling and a Bifunctional Reagent
The A3 coupling is a powerful one-pot multicomponent reaction that forges a C-C and a C-N bond in a single operation by combining an aldehyde, a terminal alkyne, and an amine.[3] This convergence is typically catalyzed by a transition metal, with copper, gold, and silver salts being the most common due to their ability to activate the alkyne's C-H bond.[3][4][5] The reaction is highly atom-economical, with water as the only theoretical byproduct, aligning with the principles of green chemistry.[2]
The products, propargylamines, are versatile building blocks for synthesizing nitrogen-containing heterocycles, β-lactams, and are found in numerous biologically active compounds and natural products.[1][5]
This application note focuses on This compound . This reagent is unique as it contains both the secondary amine and the terminal alkyne required for the A3 coupling. This intramolecular arrangement offers a streamlined pathway to synthesize complex tertiary propargylamines bearing a furan moiety, a common structural motif in pharmaceuticals.[6][7] The use of the hydrochloride salt necessitates an in situ neutralization step to liberate the reactive free amine.
Mechanism and Rationale
The reaction proceeds through a well-established catalytic cycle, which we adapt here for our specific bifunctional reagent. A copper(I) salt, such as CuBr or CuI, is a highly effective and affordable catalyst for this transformation.[2][4]
The Catalytic Cycle involves four key steps:
-
Amine Deprotonation: The reaction is initiated by the addition of a mild base (e.g., triethylamine, Et₃N) to neutralize the hydrochloride salt, generating the free secondary amine.
-
Iminium Ion Formation: The liberated amine rapidly condenses with the aldehyde component to form a reactive iminium ion intermediate, releasing a molecule of water.[1][5]
-
Copper-Acetylide Formation: Simultaneously, the copper(I) catalyst coordinates with the terminal alkyne portion of the reagent. This coordination increases the acidity of the terminal proton, facilitating its abstraction to form a copper acetylide species.[2][8]
-
Nucleophilic Attack: The copper acetylide, now a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the crucial new C-C bond, yielding the final propargylamine product and regenerating the active catalyst for the next cycle.[2][3]
This mechanism highlights the efficiency of the A3 coupling, where two key intermediates are formed in situ and react to build molecular complexity rapidly.[5]
Caption: Catalytic cycle for the A3 coupling.
Detailed Experimental Protocol
This protocol describes a representative A3 coupling reaction with benzaldehyde as the model substrate.
3.1. Materials and Reagents
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.2 eq)
-
Solvent: Toluene or Dichloromethane (DCM) (approx. 0.2 M concentration)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography: Hexanes, Ethyl Acetate
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
TLC plates (silica gel on aluminum) and developing chamber
-
Rotary evaporator
-
Glassware for workup and column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 187.7 mg).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar). This is good practice, although many modern A3 couplings are robust enough to be performed in air.[2]
-
Solvent and Reagent Addition: Add the solvent (e.g., 5 mL of Toluene). Begin stirring. Add the aldehyde (1.1 mmol, e.g., 112 µL of benzaldehyde), followed by triethylamine (1.2 mmol, 167 µL).
-
Catalyst Addition: Add the copper(I) catalyst (0.05 mmol, e.g., 7.2 mg of CuBr). The mixture may change color upon addition of the catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C to increase the rate. Higher temperatures may be needed for less reactive aldehydes.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with DCM, and spot it on a TLC plate. A typical eluent system is 20-30% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine. The reaction is complete when the starting amine spot has been consumed.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure propargylamine product.
Data Presentation: Substrate Scope and Expected Yields
The protocol is robust and compatible with a wide range of aldehydes. The table below summarizes the expected outcomes based on literature precedents for A3 couplings.[4][9]
| Aldehyde Type | Representative Aldehyde | Product Structure | Typical Yield | Notes |
| Aromatic (Electron-Neutral) | Benzaldehyde | 85-95% | Generally high-yielding and clean reactions. | |
| Aromatic (Electron-Withdrawing) | 4-Nitrobenzaldehyde | 90-98% | Highly activated, often faster reactions. | |
| Aromatic (Electron-Donating) | 4-Methoxybenzaldehyde | 80-90% | Slightly slower reaction times may be observed. | |
| Heterocyclic | Thiophene-2-carboxaldehyde | 75-88% | Well-tolerated, providing access to diverse scaffolds. | |
| Aliphatic | Heptanal | 65-80% | Can be lower yielding due to potential side reactions like self-condensation. |
Note: Placeholder images are used for product structures. Yields are estimates based on analogous reactions in the literature.
Experimental Workflow and Troubleshooting
Caption: General experimental workflow diagram.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Cu(I)).2. Insufficient base to free the amine.3. Low reaction temperature. | 1. Use fresh, high-purity Cu(I) salt.2. Ensure at least 1.1-1.2 equivalents of base are used.3. Increase temperature to 50-80 °C. |
| Multiple Side Products | 1. Aldehyde self-condensation (for aliphatic aldehydes).2. Glaser coupling (homocoupling of the alkyne). | 1. Add aldehyde slowly to the reaction mixture.2. Run the reaction under an inert atmosphere to minimize O₂ which promotes Glaser coupling. Use a lower catalyst loading. |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent. A second column or preparative TLC may be necessary. |
Applications and Future Directions
The propargylamines synthesized using this protocol are valuable intermediates for further chemical transformations. The furan ring can participate in Diels-Alder reactions or be a target for metabolic activity studies.[6][10] The terminal alkyne is a handle for "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the straightforward conjugation to biomolecules or polymers. The tertiary amine core is a common feature in many CNS-active pharmaceuticals. This combination of three functional handles makes these products highly attractive for creating diverse chemical libraries for drug discovery and developing novel functional materials.
Conclusion
The use of this compound in a copper-catalyzed A3 coupling reaction provides a highly efficient and direct route to structurally complex propargylamines. The protocol is characterized by its operational simplicity, broad substrate scope, and the high value of its products. This method empowers chemists to rapidly access novel furan-containing scaffolds for exploration in pharmaceutical and materials science research.
References
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
-
3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC - NIH. [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. [Link]
-
Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Publications. [Link]
-
A3 coupling reaction. Wikipedia. [Link]
-
A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. PMC - NIH. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C catalyst. Scilit. [Link]
-
Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]
-
Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. [Link]
-
Modern Catalysts in A3- Coupling Reactions. Ingenta Connect. [Link]
-
Solvent-free synthesis of propargylamines: an overview. Semantic Scholar. [Link]
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. repository.fit.edu [repository.fit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride in Medicinal Chemistry
Abstract
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a versatile scaffold in medicinal chemistry, integrating the biologically significant furan ring with a reactive propargylamine moiety.[1][2][3][4] This combination of functional groups provides a rich platform for chemical modification, enabling the exploration of diverse chemical space in drug discovery. The furan ring can serve as a bioisostere for phenyl groups, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[5][6] Concurrently, the terminal alkyne of the propargyl group is an ideal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this scaffold to other molecules.[7][8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this key molecule, outlining strategic approaches and providing detailed experimental protocols for the synthesis of novel compounds with therapeutic potential.
Introduction: The Strategic Importance of the (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Scaffold
The design of novel therapeutic agents often relies on the use of molecular scaffolds that can be readily modified to optimize pharmacological activity. The (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine core is of particular interest due to the distinct and complementary roles of its constituent parts.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is a common feature in many pharmacologically active compounds.[1][2][3][4] Its electron-rich nature allows it to participate in various electronic interactions with biological targets.[2] Furthermore, furan can act as a bioisosteric replacement for a phenyl ring, a common strategy in medicinal chemistry to alter a compound's steric and electronic profile, which can lead to improved bioavailability and metabolic properties.[5][6] However, it is important to consider that the furan ring can be susceptible to in vivo oxidation, potentially leading to toxic metabolites, a factor that must be evaluated during drug development.[5]
-
The Propargylamine Moiety: The propargyl group, with its terminal alkyne, is a cornerstone of click chemistry.[11] This functionality allows for highly efficient and specific coupling with azide-containing molecules via the CuAAC reaction to form stable 1,2,3-triazole rings.[11][8][10] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for the late-stage functionalization of complex molecules.[9][12] The resulting triazole ring is not merely a linker but can itself participate in hydrogen bonding and dipole interactions, influencing the pharmacological profile of the final compound.
This guide will explore two primary avenues for the derivatization of this compound: modifications targeting the terminal alkyne and those focused on the furan ring.
Derivatization via the Alkyne: "Click Chemistry" and Beyond
The terminal alkyne is the most readily accessible functional group for derivatization. The following sections detail protocols for two powerful carbon-carbon bond-forming reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, enabling the covalent linkage of the propargylamine scaffold to a wide array of azide-functionalized molecules, including peptides, carbohydrates, and other small-molecule pharmacophores.[7][9]
Causality Behind Experimental Choices: The reaction's efficiency hinges on the in situ generation and stabilization of the Cu(I) catalyst.[12] Copper(II) sulfate is used as a stable precursor, which is then reduced to the active Cu(I) species by sodium ascorbate.[12][13] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in aqueous media to prevent the disproportionation and oxidation of Cu(I) and to mitigate its potential toxicity to biological molecules.[13]
Caption: Workflow for the CuAAC reaction.
Experimental Protocol: Synthesis of a Model Triazole Derivative
This protocol describes the reaction of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine with benzyl azide as a model system.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
tert-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of deionized water and tert-butanol.
-
Add benzyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare the catalyst solution by dissolving THPTA (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 1,4-disubstituted triazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition |
| Solvent | Water/tert-Butanol (1:1) |
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Reducing Agent | Sodium Ascorbate (20 mol%) |
| Ligand | THPTA (10 mol%) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15][16][17] This reaction allows for the direct attachment of aromatic or vinylic systems to the propargyl moiety, significantly expanding the structural diversity of the resulting derivatives.
Causality Behind Experimental Choices: The Sonogashira reaction employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) is the primary catalyst for the cross-coupling, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[14][15] An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[15][17] The reaction must be carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne and to protect the palladium(0) catalyst from deactivation.[18]
Caption: Workflow for the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of an Aryl-Alkynyl Derivative
This protocol details the coupling of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), iodobenzene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous THF and triethylamine (2.5 eq) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[15]
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[15]
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure aryl-alkynyl product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition |
| Solvent | Anhydrous THF |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |
| Copper Co-catalyst | CuI (6 mol%) |
| Base | Triethylamine (2.5 eq) |
| Temperature | Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reaction Time | 8-12 hours |
| Typical Yield | 70-90% |
Derivatization via the Furan Ring
While the alkyne offers a direct route for conjugation, the furan ring provides opportunities for more subtle modifications of the core scaffold, which can be crucial for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Electrophilic Aromatic Substitution
The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the 5-position (alpha to the oxygen and distal to the aminomethyl substituent).[5]
Causality Behind Experimental Choices: The choice of electrophile and reaction conditions will determine the nature of the substitution. For instance, Vilsmeier-Haack formylation can introduce an aldehyde group, which can then be used as a handle for further derivatization (e.g., reductive amination, Wittig reactions). Nitration or halogenation can also be achieved under carefully controlled conditions. It is critical to use mild conditions to avoid polymerization or degradation of the furan ring.
Experimental Protocol: Vilsmeier-Haack Formylation of the Furan Ring
This protocol describes the introduction of a formyl group at the 5-position of the furan ring.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-formyl derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy (presence of a carbonyl stretch), and mass spectrometry.
Bioisosteric Replacement of the Furan Ring
In cases where the metabolic liability of the furan ring is a concern, or to explore different spatial and electronic properties, replacing the furan with another five-membered heterocycle (e.g., thiophene, pyrrole, or thiazole) can be a viable strategy.[19] This is typically achieved by synthesizing the propargylamine from the corresponding heterocyclic aldehyde or alcohol, rather than by a direct transformation of the furan ring itself.
Characterization of Derivatives
Thorough characterization of all newly synthesized compounds is essential to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For furan derivatives, characteristic chemical shifts for the ring protons are expected between 6.0 and 7.5 ppm.[20][21] For the propargyl group, the acetylenic proton will appear around 2-3 ppm, and the methylene protons adjacent to the nitrogen and the triple bond will have distinct signals.[20] Upon triazole formation, the new triazole proton signal will typically appear between 7.5 and 8.5 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For the starting material, a characteristic alkyne C-H stretch will be observed around 3300 cm⁻¹ and a C≡C stretch around 2100-2200 cm⁻¹.[21] The disappearance of these peaks and the appearance of new characteristic peaks (e.g., a carbonyl stretch for the formylated product) can confirm the success of a reaction.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds.
Conclusion
The this compound scaffold represents a highly valuable starting point for the generation of diverse compound libraries in medicinal chemistry. The strategic derivatization of either the terminal alkyne through robust reactions like CuAAC and Sonogashira coupling, or the furan ring via electrophilic substitution, provides medicinal chemists with a powerful toolkit to systematically explore structure-activity relationships. The protocols detailed in this guide offer a solid foundation for the synthesis and characterization of novel derivatives, paving the way for the discovery of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.
- Books. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (2025). The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ScienceDirect. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
- National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
- N.A. (2024). Pharmacological activity of furan derivatives.
- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
- Benchchem. (2025). Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide.
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
- Wikipedia. (n.d.). Click chemistry.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, Special Issue.
- Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
- ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide....
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- BenchChem. (2025). Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis.
- DergiPark. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijabbr.com [ijabbr.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
The Versatile Building Block: (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride emerges as a particularly compelling scaffold, ingeniously combining two moieties of proven pharmacological relevance: the furan ring and the propargylamine group. The furan nucleus is a cornerstone in numerous bioactive natural products and approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic profile.[1][2] Concurrently, the propargylamine unit provides a versatile handle for a range of chemical transformations, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which allows for the efficient and specific construction of complex molecular architectures.[3][4]
This guide provides an in-depth exploration of the applications of this compound as a building block for the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in generating novel compounds with therapeutic potential, particularly in the realms of antimicrobial and anticancer research.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the distinct reactivity of its furan and propargyl moieties.
dot
Caption: Core reactivity pathways of the title building block.
The terminal alkyne of the propargyl group is a highly versatile functional group, primed for participation in CuAAC reactions to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal strategy for late-stage molecular diversification.[5][6]
The furan ring, while aromatic, can also participate in a variety of transformations. It can undergo electrophilic substitution and can act as a diene in Diels-Alder reactions. Furthermore, the entire molecule can be utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to molecular diversity.[1][7]
Application in the Synthesis of Bioactive 1,2,3-Triazoles
The 1,2,3-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][8][9] The CuAAC reaction provides a robust and reliable method for integrating this valuable heterocycle into molecular designs starting from this compound.
General Workflow for CuAAC-mediated Synthesis of Bioactive Triazoles
The general strategy involves the reaction of this compound with a diverse library of organic azides. The choice of the azide component is critical as it introduces the desired pharmacophoric elements to the final molecule.
dot
Caption: General workflow for synthesizing bioactive triazoles.
Detailed Application Protocols
Protocol 1: Synthesis of a Novel 1,2,3-Triazole with Potential Antimicrobial Activity
This protocol describes the synthesis of a representative 1,2,3-triazole derivative from this compound and 4-azidobenzonitrile, a precursor to compounds with known biological activity.
Materials:
-
This compound
-
4-Azidobenzonitrile
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-azidobenzonitrile (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: To the stirred solution of the amine and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Expected Outcome:
The successful synthesis of 4-((1-((furan-2-ylmethyl)(prop-2-yn-1-yl)amino)methyl)-1H-1,2,3-triazol-4-yl)benzonitrile. This compound can then be subjected to biological screening for its antimicrobial properties.[10][11]
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 80-95% |
| Purification | Silica Gel Chromatography |
Protocol 2: One-Pot Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction
This protocol outlines a potential multicomponent reaction involving the furan moiety of a related compound, furfurylamine, which can be adapted for (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine. The Kabachnik-Fields reaction is a powerful method for the synthesis of α-aminophosphonates, which are known for a variety of biological activities.[12]
Materials:
-
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diethyl phosphite
-
Catalyst (e.g., silica-supported iodine, SiO₂–I₂)
-
Microwave reactor (optional, for accelerated reaction)
Procedure:
-
Reactant Mixture: In a reaction vessel, combine the aromatic aldehyde (1.0 eq), (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine (1.0 eq), diethyl phosphite (1.1 eq), and the catalyst (e.g., 10 mol% SiO₂–I₂).
-
Reaction Conditions: Stir the mixture at room temperature or heat under microwave irradiation (e.g., 600W at 40°C) for a specified time (typically 20-30 minutes for microwave synthesis).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the product can often be purified directly by crystallization or column chromatography.
Expected Outcome:
The synthesis of a novel α-aminophosphonate derivative containing both the furan and propargylamine moieties. These compounds are promising candidates for evaluation as anticancer or herbicidal agents.[12]
dot
Caption: Schematic of the Kabachnik-Fields reaction.
Conclusion and Future Perspectives
This compound is a building block with significant potential for the generation of diverse and biologically active molecules. Its dual reactivity allows for the strategic and efficient construction of complex scaffolds, particularly through the highly reliable CuAAC reaction to form bioactive 1,2,3-triazoles. The protocols provided herein serve as a foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Future investigations could focus on expanding the library of synthesized derivatives, exploring other reaction pathways of the furan and alkyne moieties, and conducting comprehensive structure-activity relationship (SAR) studies to optimize the therapeutic potential of the resulting compounds. The continued application of such privileged building blocks will undoubtedly fuel the engine of drug discovery for years to come.
References
-
1,2,3-Triazoles: Synthesis and Biological Application. (2021). IntechOpen. [Link]
-
Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. (n.d.). PubMed. [Link]
-
1,2,3-Triazoles: Synthesis and Biological Application. (2021). ResearchGate. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Journal of University of Shanghai for Science and Technology. [Link]
-
Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2010). Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023). Nature Communications. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. (2019). Current Organic Synthesis. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2012). Current Protocols in Chemical Biology. [Link]
-
Synthesis and Antimicrobial Evaluation of 1-{3-[(Furan-2-Ylmethyl)Sulfanyl] Propanoyl}-4-Substituted Thiosemicarbazides and their Products of Cyclization to 1,2,4-Triazole Ring. (2012). ResearchGate. [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (n.d.). Jena Bioscience. [Link]
-
Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2017). Molecules. [Link]
-
Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. (2022). Molecules. [Link]
-
Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. (2021). ResearchGate. [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2024). Current Issues in Pharmacy and Medicine. [Link]
-
Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. (2013). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. (2013). Chemistry Central Journal. [Link]
-
Optimized CuAAC reaction set-up. (n.d.). ResearchGate. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2014). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. broadpharm.com [broadpharm.com]
- 7. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. medicine.dp.ua [medicine.dp.ua]
- 12. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Cyclization of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride Derivatives: A Comprehensive Guide to Synthesis and Mechanistic Insights
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic cyclization of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride derivatives. This class of reactions offers a powerful and atom-economical pathway to construct novel pyrrolo[1,2-a]pyran-fused scaffolds and related nitrogen-containing polycycles, which are of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and further development.
Theoretical Framework and Mechanistic Considerations
The catalytic cyclization of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine derivatives is a fascinating transformation that falls under the broad class of metal-catalyzed enyne cycloisomerization reactions.[1] The furan ring acts as the "ene" component, while the propargyl group provides the "yne" functionality. The reaction is typically initiated by the activation of the alkyne by a transition metal catalyst, most commonly a gold(I) or silver(I) species, rendering it susceptible to nucleophilic attack.[2][3][4]
The hydrochloride salt form of the starting material necessitates an initial in-situ neutralization step, typically with a non-nucleophilic organic base, to liberate the free amine. This free amine is the active species in the subsequent cyclization cascade.
Two primary mechanistic pathways are generally considered for this transformation: a 5-exo-dig or a 6-endo-dig cyclization. In the context of furan-yne cyclizations, the 5-exo-dig pathway is often favored.[2] This involves the nucleophilic attack of the furan ring (at the C5 position) onto the activated alkyne, leading to the formation of a five-membered ring intermediate. Subsequent transformations, including ring-opening of the furan system and further cyclization, can lead to a variety of complex molecular architectures.[2]
Alternatively, an intramolecular hydroamination pathway can occur where the nitrogen atom of the amine attacks the activated alkyne. This would also likely proceed through a 5-exo-dig cyclization to form a five-membered pyrrolidine ring, which could then undergo further rearrangements involving the furan moiety.
The choice of catalyst is critical in directing the reaction towards the desired product. Gold(I) catalysts, in particular, have shown remarkable efficacy in activating alkynes towards nucleophilic attack under mild conditions.[1][5] Silver(I) catalysts can also be employed and may offer different reactivity profiles.[3][4]
Figure 1: Proposed general workflow for the catalytic cyclization.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine HCl | ≥98% | Commercial Source | Store in a desiccator. |
| Gold(I) Chloride (AuCl) | 99.9% | Commercial Source | Handle in a glovebox or under an inert atmosphere. |
| Silver(I) Trifluoromethanesulfonate (AgOTf) | 99% | Commercial Source | Light-sensitive; store in the dark. |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercial Source | Distill from CaH2 before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source | Pass through a column of activated alumina before use. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercial Source | Pass through a column of activated alumina before use. |
| Diethyl Ether (Et2O) | Anhydrous, ≥99.0% | Commercial Source | |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercial Source | |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercial Source | |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Protocol 1: Gold-Catalyzed Cyclization
This protocol utilizes a simple gold(I) catalyst, which has been shown to be effective in related furan-yne cyclizations.[6]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL).
-
Neutralization: Add anhydrous triethylamine (1.1 mmol, 1.1 equiv) dropwise at room temperature. Stir the mixture for 15 minutes. A white precipitate of triethylammonium chloride may form.
-
Catalyst Addition: In a separate vial, weigh gold(I) chloride (AuCl, 0.05 mmol, 5 mol%) under an inert atmosphere. Add the catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolo[1,2-a]pyran-fused product.
Protocol 2: Silver-Catalyzed Cyclization
Silver catalysts can offer a cost-effective alternative to gold and may provide different selectivity.[3][4]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube protected from light, add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN, 10 mL).
-
Neutralization: Add anhydrous triethylamine (1.1 mmol, 1.1 equiv) dropwise at room temperature. Stir for 15 minutes.
-
Catalyst Addition: Add silver(I) trifluoromethanesulfonate (AgOTf, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. Silver-catalyzed reactions may require slightly longer reaction times (4-8 hours).
-
Work-up and Purification: Follow steps 6-9 as described in Protocol 1.
Figure 2: Step-by-step experimental workflow.
Data Analysis and Characterization
The successful synthesis of the target pyrrolo[1,2-a]pyran-fused derivatives should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data
The following table provides a general guide to the expected spectroscopic features of the cyclized products. Actual values will vary depending on the specific substitution pattern.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the acetylenic proton signal (if present in the starting material). Appearance of new olefinic and aliphatic protons corresponding to the fused ring system. Characteristic shifts for the furan protons will be altered. |
| ¹³C NMR | Disappearance of the alkyne carbon signals (typically ~70-90 ppm). Appearance of new sp² and sp³ carbon signals corresponding to the newly formed rings. |
| Mass Spec | A molecular ion peak corresponding to the mass of the cyclized product. Fragmentation patterns can provide further structural information. |
| IR | Disappearance of the alkyne C≡C stretch (if present, ~2100 cm⁻¹). Appearance of C=C stretching frequencies for the newly formed double bonds. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Incomplete neutralization of the hydrochloride salt. Inactive catalyst. | Ensure the use of anhydrous triethylamine and stir for a sufficient time before adding the catalyst. Use freshly purchased or properly stored catalyst. Consider gentle heating (e.g., 40 °C). |
| Low Yield | Suboptimal reaction conditions. Decomposition of starting material or product. | Screen different solvents (e.g., 1,2-dichloroethane, toluene). Vary the catalyst loading (2-10 mol%). Ensure the reaction is performed under a strictly inert atmosphere. |
| Formation of Byproducts | Competing reaction pathways (e.g., intermolecular reactions, polymerization). | Run the reaction at a higher dilution. Slowly add the catalyst to the reaction mixture. Consider using a different catalyst (e.g., switch from gold to silver or vice versa). |
Conclusion and Future Directions
The catalytic cyclization of this compound derivatives represents a versatile and efficient method for the synthesis of complex nitrogen-containing heterocyclic scaffolds. The protocols outlined in this guide, based on gold and silver catalysis, provide a solid foundation for the exploration of this chemistry. Future work in this area could involve expanding the substrate scope to include substituted furan and propargylamine derivatives, exploring enantioselective versions of the reaction using chiral ligands, and applying these novel heterocyclic compounds in drug discovery and materials science programs. The mechanistic insights provided herein should empower researchers to rationally design new experiments and overcome synthetic challenges.
References
- Current time information in NA. The time at the location 'NA' is 04:08 PM.
- Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds. Organic Letters, 2019.
- Gold catalysis: switching the pathway of the furan-yne cyclization.
- Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 2015.
- Silver-catalyzed intramolecular cyclization of 9-propargyladenine via N3 alkylation.
- Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 2008.
- Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Applic
- Synthesis of Furans through Silver‐Catalyzed Propargyl–Claisen Rearrangement Followed by Cyclocondensation. European Journal of Organic Chemistry, 2014.
- Gold-catalyzed tandem cyclization/Friedel–Crafts type reactions toward furan derivatives. Organic & Biomolecular Chemistry, 2009.
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) - NIH.
- (PDF) Pyrrolo-fused heterocyclic derivatives: design, synthesis and anticancer evaluation.
- Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. The Journal of Organic Chemistry, 2022.
- Gold(I)-catalyzed furan-yne cyclizations involving 1,2-rearrangement: efficient synthesis of functionalized 1-naphthols and its application to the synthesis of wailupemycin G. Chemistry, 2014.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 2020.
- Gold catalyzed cyclization of 2‐methyl‐5‐((prop‐2‐ynyloxy)methyl)furan...
-
Synthesis and Structural Characterization of Pyrrole Heterocyclic Systems Bearing Amino Acid Units: Novel Pyrrol-3-ones, Pyrrolo[1,2-a][2]benzoxazines, and Pyrrolo[2,1-b][2]oxazoles. Journal of Heterocyclic Chemistry, 2021.
- Synthesis and biological activities of some fused pyran derivatives. Journal of Saudi Chemical Society, 2013.
- Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 2024.
- Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv, 2021.
- Silver(I)
- Borane-catalyzed indole synthesis through intramolecular hydroamin
- Intramolecular hydroamination of alkynes catalysed by late transition metals. Journal of the Chemical Society, Perkin Transactions 1, 1998.
- 1,2-Difunctionalizations of alkynes entailing concomitant C–C and C–N bond-forming carboamin
- One-Step Synthesis of Substituted 4,8-Dihydropyrano[3,2-b]pyran-4-ones.
- Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 2022.
- Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 2023.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
-
Pyrrolo[2,1-f][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 2021.
- Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 2023.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold catalysis: switching the pathway of the furan-yne cyclization. | Semantic Scholar [semanticscholar.org]
- 3. Silver-catalyzed intramolecular cyclization of 9-propargyladenine via N3 alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
Harnessing Dual Functionality: Click Chemistry Functionalization of Biomolecules with (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine
An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using the versatile reagent, (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine. This unique compound incorporates a terminal alkyne, enabling highly efficient and specific covalent modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Beyond this primary function, the integrated furan moiety serves as a latent diene, opening a gateway for secondary, orthogonal conjugations through reactions like the Diels-Alder cycloaddition. This guide, intended for researchers in chemical biology, drug development, and materials science, details the core principles of the reaction, step-by-step protocols for modifying proteins and other biomolecules, methods for characterization, and advanced applications that leverage the dual-reactive nature of this reagent.
Core Principles: A Tale of Two Chemistries
Bioconjugation, the science of covalently linking molecules, has been revolutionized by the concept of click chemistry.[1][2] These reactions are prized for their high yields, specificity, and compatibility with aqueous environments, making them ideal for modifying complex biological molecules.[3]
The Primary Handle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] It involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage. This reaction is exceptionally robust and bioorthogonal, meaning the reacting groups (azide and alkyne) are largely inert to the diverse functional groups found in biological systems.[5][6]
The (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine reagent provides the essential terminal alkyne functionality via its propargyl group. This allows it to be "clicked" onto any biomolecule that has been pre-functionalized with an azide group. The resulting triazole ring is not merely a linker; it is a stable, planar, and aromatic structure that can mimic a peptide bond, making it well-tolerated in biological systems.[2][7]
The Secondary Handle: The Versatile Furan Moiety
What sets (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine apart is its furan ring. While the alkyne is poised for click chemistry, the furan offers a second layer of reactivity.
-
Diels-Alder Reactions: Furan can act as a diene in [4+2] Diels-Alder cycloadditions, most commonly with maleimide-functionalized molecules. This reaction is also highly efficient and can be performed under mild, aqueous conditions, providing an orthogonal conjugation strategy to the CuAAC reaction.[8]
-
Photo-Oxidation: The furan ring can be considered a "caged" electrophile. Upon mild oxidation (e.g., using light and a photosensitizer), it can be converted into a reactive intermediate that is susceptible to attack by various nucleophiles, enabling site-specific labeling and crosslinking.
This dual-functionality allows for the creation of more complex bioconjugates, such as attaching two different payloads (e.g., a drug and an imaging agent) to a single biomolecule.
Caption: Dual reactivity of the furan-alkyne amine reagent.
Biomolecule Preparation: Installing the Azide Handle
To utilize the alkyne on our reagent, the target biomolecule must first be functionalized with an azide group. The choice of method depends on the biomolecule and the desired site of modification.
| Biomolecule Class | Method for Azide Installation | Key Considerations |
| Proteins/Peptides | Amine-reactive chemistry: Use an NHS-ester of an azide-containing molecule (e.g., Azido-PEG4-NHS ester) to target lysine residues and the N-terminus. | Reaction is typically performed in a slightly basic buffer (pH 7.5-8.5). Stoichiometry must be controlled to manage the number of labels per protein.[7] |
| Metabolic Labeling: Incorporate an azide-bearing unnatural amino acid (e.g., azidohomoalanine, AHA) in place of methionine during protein expression. | Provides excellent site-specificity. Requires a methionine-auxotrophic expression system.[5] | |
| Nucleic Acids | Solid-Phase Synthesis: Use an azide-containing phosphoramidite during oligonucleotide synthesis to place the azide at a specific position. | Standard procedure for synthetic DNA/RNA. |
| Post-Synthetic Modification: Use an amine-modified oligonucleotide and react it with an azide-NHS ester. | Useful for modifying existing oligonucleotides. | |
| Glycans | Metabolic Labeling: Feed cells with an azide-modified sugar precursor (e.g., Ac4ManNAz), which is incorporated into cell surface glycans. | Powerful technique for labeling glycans in living cells.[] |
Protocol: CuAAC Labeling of an Azide-Modified Protein
This protocol describes the general procedure for conjugating (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine to an azide-functionalized protein, such as bovine serum albumin (BSA-N₃).
Materials and Reagents
-
Azide-modified protein (e.g., BSA-N₃): 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in deionized water.
-
Sodium Ascorbate: 100 mM stock in deionized water (must be prepared fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in deionized water. A water-soluble ligand that protects the protein from copper-induced damage and accelerates the reaction.[10][11]
-
Aminoguanidine Hydrochloride: 100 mM stock in deionized water. (Optional, but recommended to scavenge reactive byproducts of ascorbate oxidation).[4][12]
-
Reaction Buffer: PBS, pH 7.4.
-
Purification: Desalting column (e.g., PD-10) or spin concentrator appropriate for the protein's molecular weight.
Step-by-Step Methodology
-
Preparation: In a microcentrifuge tube, add 100 µL of the 1 mg/mL azide-modified protein solution. This corresponds to approximately 1.5 nmol of BSA.
-
Add Furan-Alkyne Reagent: Add 1.5 µL of the 10 mM (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine stock solution. This provides a 10-fold molar excess. Vortex gently.
-
Rationale: A molar excess of the smaller labeling reagent drives the reaction to completion. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
-
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use.
-
Add 2.5 µL of 50 mM THPTA ligand.
-
Add 0.5 µL of 20 mM CuSO₄.
-
Vortex briefly. The solution should be clear.
-
Rationale: The ligand is added first to complex with the copper, preventing aggregation and protecting the biomolecule. A 5:1 ligand-to-copper ratio is standard.[10]
-
-
Add Catalyst: Add the 3.0 µL of the catalyst premix to the protein/alkyne mixture.
-
Initiate Reaction: Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube. If using, also add 2.5 µL of 100 mM aminoguanidine. The total volume is now ~110 µL.
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[10]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing (e.g., on a rotator) is recommended.
-
Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Alternatively, use a spin concentrator to perform buffer exchange.
-
Characterization: Confirm the conjugation using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques as described in Section 5.
Caption: Workflow for CuAAC functionalization of proteins.
Characterization of the Conjugate
Confirmation of a successful conjugation is critical. A multi-faceted approach is recommended.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm covalent attachment (if the tag is large or fluorescent). | A shift in the molecular weight of the protein band. If a fluorescent azide was used as a control, the band will be visible under fluorescent imaging. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Determine the exact mass of the conjugate. | An increase in mass corresponding to the addition of one or more (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine molecules (MW ≈ 135.16 Da). Can resolve different labeling stoichiometries. |
| UV-Vis Spectroscopy | Quantify labeling efficiency if the attached molecule has a chromophore. | Appearance of a new absorbance peak corresponding to the label. |
| HPLC (Reversed-Phase or Size-Exclusion) | Assess purity and confirm conjugation. | A shift in the retention time of the conjugated protein compared to the unlabeled starting material. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive azide/alkyne reagent. | Use fresh reagents. Confirm functionalization of the biomolecule with a control reaction (e.g., using a fluorescent alkyne/azide). |
| Oxidized/inactive sodium ascorbate. | Always prepare sodium ascorbate solution fresh before use. | |
| Insufficient catalyst or catalyst inhibition. | Ensure correct concentrations. Some buffers (e.g., those containing EDTA or Tris) can interfere with copper; use PBS or HEPES. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 5% (v/v). |
| Copper-induced aggregation/damage. | Ensure a sufficient excess of ligand (THPTA) is used (at least 5:1 ratio to copper). Degas solutions to remove oxygen, which can contribute to oxidative damage.[4] | |
| Non-specific Labeling | Thiol-alkyne side reactions. | In complex systems like cell lysates, free thiols on cysteines can sometimes react with terminal alkynes. Pre-blocking thiols with a reagent like N-ethylmaleimide may be necessary.[13] |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine: This compound combines a propargylamine and a furan moiety. Propargylamine itself is highly flammable, toxic, and corrosive. Furan is also highly flammable, can form explosive peroxides upon storage, and is a suspected carcinogen.[14] Handle this reagent with extreme care, store under an inert atmosphere, away from light and heat.
-
Copper(II) Sulfate: Harmful if swallowed and an irritant. Avoid release into the environment.
-
Sodium Ascorbate: Generally considered safe, but handle with standard laboratory precautions.
-
DMSO: Can penetrate the skin, carrying dissolved substances with it. Always wear appropriate gloves.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Available at: [Link]
-
Man, S., & Balamurugan, K. (2016). Synthesis and Functionalization of Biomolecules via Click Chemistry. In Click Reactions in Organic Synthesis. Wiley. Available at: [Link]
-
Gutsmiedl, K., Fazio, D., & Carell, T. (2013). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Current Protocols in Protein Science, 73(1), 15.4.1–15.4.14. Available at: [Link]
-
Finn, M. G. (2013). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 997, 105-113. Available at: [Link]
-
Wikipedia. (2024). Click chemistry. Available at: [Link]
-
Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(44), 10438–10441. Available at: [Link]
-
Sparks, S. M., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(30), 5829-5837. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]
-
Zhang, C., et al. (2021). Bioorthogonal Reaction of o‐Quinone with Furan‐2(3H)‐One for Site‐Selective Tyrosine Conjugation and Construction of Bispecific Antibody Complexes. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link]
-
Ali, H., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684. Available at: [Link]
-
Kumar, A., et al. (2022). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 13(1), 1-13. Available at: [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35923. Available at: [Link]
-
McCormick, T. M., & O'Brien, D. F. (2017). Recent Advances in Conjugated Furans. Chemistry – A European Journal, 23(59), 14670–14675. Available at: [Link]
-
Ali, H., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684. Available at: [Link]
-
Kumar, A., et al. (2022). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Semantic Scholar. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60669947, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. Available at: [Link]
-
Ali, H., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. Available at: [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Available at: [Link]
-
Ali, H., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. Available at: [Link]
-
LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. Available at: [Link]
-
Shi, M., & Shoichet, M. S. (2007). Furan-functionalized co-polymers for targeted drug delivery. Journal of Biomaterials Science, Polymer Edition, 18(9), 1141-1154. Available at: [Link]
-
Acros Organics. (2014). Furan, stabilized Safety Data Sheet. Available at: [Link]
-
American Elements. (n.d.). [3-(methylamino)propyl]amine. Available at: [Link]
-
ResearchGate. (2025). Bioconjugation with Strained Alkenes and Alkynes. Available at: [Link]
-
Vasil'eva, T. E., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(14), 5396. Available at: [Link]
-
Organic Syntheses. (n.d.). Furan. Available at: [Link]
-
Koniev, O., et al. (2017). Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation. Organic & Biomolecular Chemistry, 15(40), 8508-8512. Available at: [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. licorbio.com [licorbio.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of Substituted Quinolines from Propargylamines
Introduction: The Strategic Importance of Quinolines and the Propargylamine Route
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The persistent demand for novel quinoline-based therapeutics necessitates the development of efficient, scalable, and economically viable synthetic routes. Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, strong acids, and high temperatures, leading to safety concerns and the formation of undesirable byproducts, particularly at an industrial scale.[3][4][5][6]
Propargylamines have emerged as versatile and highly valuable precursors for the synthesis of substituted quinolines, offering milder reaction conditions and greater control over substitution patterns.[7][8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of substituted quinolines from propargylamines. We will delve into the mechanistic underpinnings of key synthetic strategies, present robust and scalable protocols, and address common challenges encountered during the transition from benchtop to pilot-plant scale.
Synthetic Strategies for Quinoline Formation from Propargylamines
The conversion of propargylamines to quinolines typically involves a cyclization reaction, which can be promoted by various catalytic systems. The choice of catalyst is critical and influences the reaction mechanism, efficiency, and scalability.
Gold-Catalyzed Cyclization: A Mild and Efficient Approach
Gold catalysts, particularly Au(I) and Au(III) complexes, have proven to be exceptionally effective in promoting the intramolecular cyclization of N-aryl propargylamines to form quinolines.[10][11] The reaction proceeds through the activation of the alkyne moiety by the gold catalyst, facilitating a 6-endo-dig cyclization.
Mechanism of Gold-Catalyzed Cyclization:
The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The nucleophilic nitrogen atom of the aniline moiety then attacks the activated alkyne, leading to the formation of a vinyl-gold intermediate. Subsequent protodeauration and tautomerization yield the aromatic quinoline ring.
Caption: Gold-catalyzed cyclization of N-aryl propargylamines to quinolines.
Metal-Free Brønsted Acid-Promoted Cyclization: A Cost-Effective Alternative
For large-scale synthesis, avoiding precious metal catalysts is often a primary objective to reduce costs and minimize metal contamination in the final product.[3][12][13][14] Metal-free methods employing Brønsted acids like trifluoromethanesulfonic acid (TfOH) offer a viable and scalable alternative.[15]
Mechanism of Brønsted Acid-Promoted Cyclization:
In this approach, the Brønsted acid protonates the alkyne, activating it towards nucleophilic attack by the aniline nitrogen. The resulting vinyl cation intermediate undergoes cyclization and subsequent aromatization to afford the quinoline product.
Caption: Metal-free Brønsted acid-promoted quinoline synthesis.
Other Transition Metal-Catalyzed Syntheses
While gold catalysis is prominent, other transition metals such as palladium, copper, and iron have also been employed for the synthesis of quinolines from propargylamines and related precursors.[12][16][17] These methods often involve different mechanistic pathways and can offer advantages in terms of substrate scope and functional group tolerance. For instance, palladium-catalyzed reactions can proceed via aza-Michael addition and intramolecular annulation pathways.[12][16]
Scale-Up Considerations and Challenges
Transitioning a synthetic protocol from the laboratory bench to a larger scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[18]
| Parameter | Small-Scale (grams) | Large-Scale (kilograms) | Mitigation Strategies |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Low surface area-to-volume ratio, risk of uncontrolled exotherms. | Use of jacketed reactors with precise temperature control; consider semi-batch addition of reagents for highly exothermic reactions.[18] |
| Mass Transfer | Efficient mixing with magnetic stirrers. | Inefficient mixing can lead to localized "hot spots" and side reactions. | Employ overhead mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity.[18] |
| Reaction Concentration | Often run at higher concentrations. | High concentrations can lead to solubility issues and increased viscosity. | Re-optimize solvent volume and reaction concentration for the larger scale.[18] |
| Raw Material Purity | Minor impurities may have a negligible effect. | Impurities can significantly impact yield and purity of the final product. | Implement stringent quality control checks on all incoming raw materials.[18] |
| Work-up & Purification | Simple extraction and column chromatography. | Large-volume extractions can be cumbersome; chromatography is often not feasible. | Develop robust crystallization or distillation procedures for product isolation and purification.[19] |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Gold-Catalyzed Synthesis of 2,4-Disubstituted Quinoline
This protocol is adapted from methodologies demonstrating high efficiency and broad functional group tolerance.[20]
Materials:
-
N-(prop-2-yn-1-yl)aniline derivative (1.0 eq)
-
Gold(I) chloride (0.01 eq)
-
Silver(I) triflate (0.01 eq)
-
Dichloromethane (DCM), anhydrous (10 mL/g of substrate)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, temperature probe, and nitrogen inlet
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Catalyst Preparation: To the reaction flask, add gold(I) chloride and silver(I) triflate.
-
Solvent Addition: Add anhydrous dichloromethane to the flask and stir the mixture for 15 minutes at room temperature to allow for catalyst activation.
-
Substrate Addition: Dissolve the N-(prop-2-yn-1-yl)aniline derivative in anhydrous DCM and add it to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.
-
Protocol 2: Kilogram-Scale Metal-Free Brønsted Acid-Promoted Synthesis of Polysubstituted Quinoline
This protocol is designed for scalability and avoids the use of expensive and potentially toxic heavy metals.[15]
Materials:
-
Substituted ene-ynamide (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (1.2 eq)
-
1,2-Dichloroethane (DCE) (8 mL/g of substrate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Temperature control unit
-
Bottom outlet valve for easy transfer
Procedure:
-
Reactor Charging: Charge the reactor with the substituted ene-ynamide and 1,2-dichloroethane.
-
Cooling: Cool the reactor contents to 0 °C using the temperature control unit.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (around 30°C) and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Quenching:
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7). Caution: This is an exothermic process and may release gas.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent or by vacuum distillation if it is a liquid.
-
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant Decrease in Yield | Inefficient heat or mass transfer.[18] | Improve stirring efficiency with an overhead stirrer.[18] Implement controlled reagent addition for exothermic steps.[18] Re-evaluate the optimal reaction concentration.[18] |
| Formation of New or Increased Impurities | Localized overheating or high reactant concentrations.[18] Presence of water or air in the reaction. | Ensure a homogenous reaction mixture through efficient stirring. Maintain a strict inert atmosphere. Use anhydrous solvents and reagents.[18] |
| Incomplete Reaction | Poor mixing leading to unreacted starting material. Insufficient reaction time or temperature. | Increase stirring speed. Extend the reaction time or slightly increase the temperature, monitoring for impurity formation. |
| Product Isolation Difficulties | Product is an oil instead of a solid. Co-precipitation of impurities. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[19] Screen for alternative recrystallization solvents. |
Conclusion
The synthesis of substituted quinolines from propargylamines offers a modern and versatile alternative to classical methods. Both gold-catalyzed and metal-free Brønsted acid-promoted pathways provide efficient routes to these valuable heterocyclic compounds. Successful scale-up requires careful consideration of heat and mass transfer, reaction concentration, and raw material purity. By implementing the robust protocols and troubleshooting strategies outlined in this guide, researchers and drug development professionals can effectively navigate the challenges of large-scale quinoline synthesis, paving the way for the efficient production of novel therapeutic agents.
References
- BenchChem.
- BenchChem. Overcoming challenges in the synthesis of substituted quinolines.
- RSC Publishing.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI.
- ResearchGate.
- ResearchGate.
- PubMed. Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon.
- MDPI. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes.
- ResearchG
- Organic Chemistry Portal. Synthesis of quinolines.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- RSC Publishing. Synthesis of quinoxalines or quinolin-8-amines from N -propargyl aniline derivatives employing tin and indium chlorides.
- RSC Publishing.
- PubMed. Recent Progress in the Synthesis of Quinolines.
- RSC Publishing. Recent advances in the synthesis of quinolines: a review.
- ResearchGate.
- RSC Publishing.
- NIH.
- PubMed. Recent Advances in Metal-Free Quinoline Synthesis.
- Sci-Hub. Recent advances and prospects in the metal-free synthesis of quinolines.
- Sci-Hub.
- BenchChem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- RSC Publishing. Recent advances and prospects in the metal-free synthesis of quinolines.
- Organic Reactions. The Skraup Synthesis of Quinolines.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate. (PDF) Gold(I)
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel routes to quinoline derivatives from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Novel routes to quinoline derivatives from N-propargylamines / RSC Advances, 2016 [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Sci-Hub. Recent advances and prospects in the metal-free synthesis of quinolines / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]
- 14. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Metal-free quinoline synthesis via Brønsted acid-promoted cyclization of ene-ynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Quinoline synthesis [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A3 Coupling Reactions with Furan Aldehydes
Welcome to the technical support center for A3 (Aldehyde-Alkyne-Amine) coupling reactions, with a specialized focus on the use of furan aldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and practical, field-proven experience to ensure your success.
Introduction to A3 Coupling with Furan Aldehydes
The A3 coupling reaction is a powerful, atom-economical multicomponent reaction that forges a C-C and a C-N bond in a single step, yielding valuable propargylamine products.[1][2] The reaction typically involves an aldehyde, a terminal alkyne, and an amine, catalyzed by a transition metal, most commonly copper, silver, or gold salts.[3]
Furan aldehydes, derived from biomass, are increasingly popular substrates due to their renewable nature and the utility of the resulting furan-containing propargylamines as building blocks in medicinal chemistry.[4][5][6] However, the unique electronic properties and potential instability of the furan ring can introduce specific challenges not always encountered with simple aromatic or aliphatic aldehydes.[7][8] This guide will address these specific issues head-on.
Troubleshooting Guide: Enhancing Yields and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered during A3 coupling reactions with furan aldehydes.
Issue 1: Low to No Product Yield
Q: My A3 coupling reaction with 2-furaldehyde is giving me a very low yield or no desired product at all. What are the most likely causes?
A: This is a frequent challenge that can often be traced back to a few critical factors. Let's break down the potential culprits and how to address them systematically.
-
Catalyst Activity and Choice:
-
The Cause: The catalyst is the heart of the A3 coupling. Copper(I) salts are common, but their activity can be hampered by oxidation to the less active Copper(II) state, especially if the reaction is not performed under an inert atmosphere.[9][10] The choice of catalyst itself is also critical; while Cu(I) salts like CuI, CuBr, or [Cu(CH3CN)4]PF6 are standard, their efficacy can be substrate-dependent.
-
The Solution:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[9][10] This involves using Schlenk techniques or a glovebox to handle reagents and set up the reaction.
-
Catalyst Selection: If standard Cu(I) salts are failing, consider using a more robust catalyst system. Dicopper complexes or copper nanoparticles have shown high efficiency.[9][11] For instance, a Cu/C catalyst derived from biomass has demonstrated excellent performance in the A3 coupling of furfural.[4][5][6]
-
Ligand Addition: The addition of a ligand, such as a phosphine or a nitrogen-based ligand like bipyridine, can stabilize the copper catalyst, enhance its solubility, and improve yields.[12]
-
-
-
Solvent Effects:
-
The Cause: The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates.[13] For furan aldehydes, the choice of solvent can be particularly influential.[7][14] An inappropriate solvent can lead to poor reaction rates or promote side reactions.
-
The Solution:
-
Solvent Screening: While toluene is a common solvent for A3 couplings, it may not be optimal for furan-based substrates.[9] A screening of solvents is highly recommended.[15] Polar aprotic solvents like DMF or acetonitrile can be effective.[16] Interestingly, solvent-free conditions have been reported to give high yields for A3 couplings with furfural.[5][6] Greener options like water have also been successfully employed, which can be beneficial due to the hydrophobic effect.[1][7]
-
-
-
Reaction Temperature:
-
The Cause: A3 coupling reactions are often sensitive to temperature.[15] Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the furan ring or the desired product, especially given that furans can participate in thermally reversible Diels-Alder reactions.[7][8][17]
-
The Solution:
-
Issue 2: Significant Side Product Formation
Q: I'm getting my desired product, but the yield is compromised by the formation of significant side products. What are these, and how can I minimize them?
A: Side product formation is a clear indicator of non-optimal reaction conditions. The most common side product in A3 couplings is the homocoupling of the alkyne (Glaser coupling), but other pathways can also compete.
-
Alkyne Homocoupling (Glaser Coupling):
-
The Cause: This is an oxidative dimerization of the terminal alkyne, which is particularly prevalent in copper-catalyzed reactions in the presence of oxygen.[9][18]
-
The Solution:
-
Strictly Anaerobic Conditions: The most effective way to prevent Glaser coupling is the rigorous exclusion of oxygen from your reaction.[9][10] Use degassed solvents and maintain a positive pressure of an inert gas.
-
Amine as a Reductant: The amine reactant can sometimes help to keep the copper in its +1 oxidation state, but this is not always sufficient.
-
-
-
Aldol Condensation and Other Furan-Specific Side Reactions:
-
The Cause: Furan aldehydes can be susceptible to side reactions under certain conditions. The acidity of the furan ring protons and the reactivity of the aldehyde can lead to self-condensation or other undesired pathways, especially if strong bases are used or at elevated temperatures.[19]
-
The Solution:
-
Base Selection: If a base is used in your protocol, ensure it is not overly strong. Organic bases like triethylamine are often sufficient.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times at high temperatures, which can favor decomposition pathways.
-
-
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot your A3 coupling reaction.
Caption: A systematic workflow for troubleshooting A3 coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the A3 coupling reaction?
A1: The widely accepted mechanism involves a few key steps.[3][20][21] First, the metal catalyst (e.g., copper) reacts with the terminal alkyne to form a metal acetylide intermediate.[3] Simultaneously, the aldehyde and amine react to form an in situ iminium ion.[1] The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the final propargylamine product and regenerate the catalyst.[3]
Q2: Can I use secondary amines in A3 coupling reactions with furan aldehydes?
A2: Yes, secondary amines are commonly and successfully used in A3 coupling reactions to generate tertiary propargylamines.[20] In fact, many protocols are optimized for secondary amines like piperidine or morpholine.[5][22]
Q3: Are there any successful examples of asymmetric A3 couplings with furan aldehydes?
A3: Asymmetric A3 (AA3) coupling is a well-established field, typically employing chiral ligands with the metal catalyst to induce enantioselectivity.[20] While the literature specifically detailing AA3 couplings with furan aldehydes is less extensive than for other aldehydes, the principles remain the same. The use of chiral ligands like PyBox with copper catalysts has proven effective for a range of aldehydes and could be a promising starting point for developing an asymmetric version for furan-based substrates.[20]
Q4: How do I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[9] A typical mobile phase would be a mixture of hexanes and ethyl acetate. The propargylamine product is generally more polar than the starting alkyne and aldehyde but will move off the baseline, unlike many starting amines.[9] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Experimental Protocols
General Protocol for A3 Coupling of 2-Furaldehyde, Piperidine, and Phenylacetylene
This protocol is a starting point and should be optimized for your specific substrates and setup.
Materials:
-
2-Furaldehyde
-
Piperidine
-
Phenylacetylene
-
Copper(I) Iodide (CuI)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL).
-
Add piperidine (1.2 mmol), 2-furaldehyde (1.0 mmol), and phenylacetylene (1.5 mmol) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table
The following table summarizes the impact of different reaction parameters on the yield of A3 coupling reactions involving furan aldehydes, based on literature data.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu/C (biomass-derived) | Solvent-free | 80 | 5 | 97 | [4][6] |
| Dicopper complex | Toluene | 110 | 2 | 89 | [11] |
| CuCl2 | DMF | 80 | - | Good to Excellent | [16] |
| CuI | Toluene | Reflux | 1 | 82 | [22] |
References
-
A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. (n.d.). National Institutes of Health. [Link]
-
Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C catalyst. (n.d.). Scilit. [Link]
-
3.1: A3 Coupling Reaction. (2025). Chemistry LibreTexts. [Link]
-
A3 coupling reaction. (n.d.). Wikipedia. [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. (n.d.). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). Semantic Scholar. [Link]
-
Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C catalyst. (n.d.). ResearchGate. [Link]
-
Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. (2023). MDPI. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). National Institutes of Health. [Link]
-
Optimization of the A³ coupling reaction condition a. (n.d.). ResearchGate. [Link]
-
(PDF) Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021). Royal Society of Chemistry. [Link]
-
catalysts. (n.d.). IRIS Unibas. [Link]
-
On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. (2020). ChemRxiv. [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015). Florida Tech Scholarship Repository. [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. (n.d.). Journal of Pharmacognosy and Phytochemistry. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (n.d.). National Institutes of Health. [Link]
-
What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? (2013). ResearchGate. [Link]
-
Solvent, catalyst and temperature screening for A 3 -coupling reaction. (n.d.). ResearchGate. [Link]
-
Unexpected observation in A3-coupling reactions. (a)... (n.d.). ResearchGate. [Link]
-
Investigation of thermochemistry associated with the carbon-carbon coupling reactions of furan and furfural using ab initio methods. (2014). PubMed. [Link]
-
A walk around the A3-coupling. (2012). Royal Society of Chemistry. [Link]
-
Impact of Deuteration and Temperature on Furan Ring Dynamics. (2021). MDPI. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). National Institutes of Health. [Link]
-
Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. repository.fit.edu [repository.fit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Investigation of thermochemistry associated with the carbon-carbon coupling reactions of furan and furfural using ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
- 22. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of Propargylamines in Multicomponent Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. Propargylamines are invaluable building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures, including a wide array of nitrogen-containing heterocycles.[1][2][3] Multicomponent reactions (MCRs), such as the A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) couplings, offer an atom-economical and efficient route to these structures.[4][5][6]
However, the very reactivity that makes propargylamines and their terminal alkyne precursors so useful also opens the door to a variety of undesired side reactions. These can diminish yields, complicate purification, and lead to unexpected products. This guide is designed to provide you with field-proven insights and actionable protocols to diagnose, understand, and mitigate these common challenges.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
Here, we address the most frequent issues encountered during MCRs involving propargylamines.
Q1: My desired propargylamine yield from an A³ coupling is low, and I've isolated a significant amount of a symmetrical 1,3-diyne byproduct. What is happening?
A1: You are observing the classic side reaction of terminal alkyne homocoupling, often referred to as Glaser coupling.[7] This occurs when two molecules of your terminal alkyne react with each other, typically catalyzed by the same copper salts used for the A³ reaction, to form a symmetrical diyne.[8] This side reaction consumes your alkyne starting material, directly reducing the yield of your desired propargylamine and complicating purification.[8] For an in-depth solution, please refer to Troubleshooting Guide 1 .
Q2: My mass spectrometry data shows a compound with the correct mass for my propargylamine product, but the ¹H NMR spectrum is inconsistent, showing unusual signals. What could this byproduct be?
A2: It is highly likely you are observing the formation of an allene, which is an isomer of your propargylamine product.[9] This rearrangement can be promoted by the base or solvent conditions used in the reaction. Allenes have the same mass as the corresponding alkyne, but their proton and carbon NMR signals will be distinctly different. For instance, switching the solvent from acetonitrile to acetone has been shown to completely suppress this side reaction in certain cases.[9] See Troubleshooting Guide 2 for mitigation strategies.
Q3: I'm using a primary amine and getting a mixture of mono- and di-propargylated products. How can I improve the selectivity for mono-propargylation?
A3: This is a common selectivity challenge. The initially formed secondary amine product can compete with the primary amine starting material and react with another equivalent of the aldehyde and alkyne. To favor mono-propargylation, you must carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the terminal alkyne and aldehyde.[9] Furthermore, a slow, dropwise addition of the alkyne and aldehyde components to the amine solution using a syringe pump is highly recommended. This strategy maintains a low concentration of the electrophilic species, favoring the initial, faster reaction with the primary amine.[9]
Q4: My reaction seems to work, but upon extended reaction times or heating, the propargylamine product disappears and new, more complex products are formed. What are the likely subsequent reactions?
A4: The N-propargylamine product itself can undergo further transformations under the reaction conditions, especially if they are harsh (e.g., high temperatures, strong bases).[9] Two common subsequent reactions are:
-
Intramolecular Cyclization: The product can cyclize to form various heterocycles like pyrroles or quinolines.[9][10]
-
Hydroamination: A remaining starting amine molecule can add across the triple bond of the propargylamine product. This is more prevalent with transition metal catalysts known to promote hydroamination or at elevated temperatures.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed mechanistic insights and step-by-step protocols to address specific side reactions.
Guide 1: The Challenge of Alkyne Homocoupling (Glaser Coupling)
Homocoupling is arguably the most common byproduct-forming reaction in copper-catalyzed MCRs involving terminal alkynes.
Symptoms:
-
Low yield of the desired cross-coupled propargylamine.
-
Presence of a significant symmetrical diyne byproduct, often easily detectable by TLC, GC-MS, or NMR.
Causality & Mechanism: The Glaser coupling mechanism involves the oxidation of a copper(I) acetylide intermediate to a copper(II) species, followed by reductive elimination to form the C(sp)-C(sp) bond of the diyne. This process is highly favorable in the presence of copper catalysts and an oxidant (often atmospheric oxygen).
Mitigation Strategies & Protocols:
| Strategy | Causality | Recommended Action |
| Optimize Reaction Conditions | A high local concentration of the alkyne favors the second-order homocoupling reaction. Oxygen accelerates the oxidative coupling. | Maintain a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. Employ slow addition of the terminal alkyne (e.g., via syringe pump) to keep its concentration low.[8] |
| Judicious Catalyst Choice | The catalyst system dictates the relative rates of the desired and undesired pathways. | For Sonogashira-type couplings, copper-free catalyst systems are often effective at reducing Glaser-type homocoupling.[8] The choice of ligands can also significantly suppress this side reaction.[7] |
| Use of Protecting Groups | The acidic proton of the terminal alkyne is required for homocoupling. Masking this proton prevents the side reaction entirely. | The most common strategy is to protect the alkyne with a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[8] The protecting group is removed after the MCR is complete. |
Protocol: TMS Protection of a Terminal Alkyne [8]
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the solution.
-
Warm & Quench: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of water.
-
Workup: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude TMS-protected alkyne can often be used without further purification.
Guide 2: Isomerization and Subsequent Reactions
Even after successful formation, the propargylamine product can be unstable under certain conditions.
Problem A: Allene Formation
-
Symptoms: An isomeric byproduct is detected, often with characteristic ¹H NMR signals for allenic protons. Mass spectrometry alone may not distinguish it from the desired product.[9]
-
Causality: This is a base-catalyzed rearrangement of the propargyl group to its isomeric allene form. The choice of solvent and base can significantly influence the rate of this isomerization.[9]
-
Solutions:
-
Solvent Screening: If allene formation is observed, perform small-scale test reactions in different solvents. Aprotic polar solvents like DMF, acetonitrile, or acetone are common, but switching between them can completely suppress the side reaction.[9]
-
Base Selection: Use the mildest base necessary to promote the reaction. Stronger bases are more likely to induce isomerization.
-
Problem B: Product Cyclization & Hydroamination
-
Symptoms: Formation of new, often aromatic, heterocyclic byproducts (e.g., quinolines, pyrroles)[10] or enamines.[9] The desired product is consumed over time.
-
Causality: These are subsequent reactions of the initially formed propargylamine. High temperatures and strong bases can promote intramolecular cyclization, while excess amine starting material can lead to intermolecular hydroamination.[9]
-
Solutions:
-
Milder Conditions: Reduce the reaction temperature and use a weaker base if possible. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting materials are consumed to prevent over-reaction.
-
Stoichiometric Control: For hydroamination, ensure the amine is the limiting reagent or that it is fully consumed. This minimizes its availability to add to the product's alkyne moiety.[9]
-
Section 3: Considerations for the Ugi Multicomponent Reaction
While propargylamines are often the products of A³ couplings, they are also valuable reactants in other MCRs, most notably the Ugi four-component reaction (U-4CR).[11][12] In a U-4CR, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form an α-acylaminoamide.[11]
Q: I've successfully used a propargylamine in an Ugi reaction. What potential side reactions should I be aware of in post-Ugi transformations?
A: The alkyne functionality in the Ugi product is a versatile handle for further derivatization, but it is also a site for potential side reactions, particularly during "post-Ugi" modifications.[13][14]
-
Metal-Catalyzed Cyclizations: When attempting to modify another part of the molecule with a transition metal catalyst (e.g., gold, palladium), be aware that the catalyst can activate the alkyne, leading to unintended intramolecular cyclizations. For example, cationic gold catalysts are known to promote the annulation of Ugi products containing a propargylamine moiety to form complex heterocyclic scaffolds like dihydroisoquinolines.[13]
-
Base-Mediated Rearrangements: Strong bases can deprotonate acidic protons elsewhere in the U-4CR product, and the resulting anion can attack the alkyne intramolecularly. This can lead to the formation of heterocycles like 2,3-dihydropyrroles or 1,4-benzoxazepines, depending on the Ugi components used.[13]
Recommendation: When planning post-Ugi transformations, carefully consider the compatibility of your reagents with the alkyne moiety. It may be necessary to protect the alkyne prior to further steps or to choose reaction conditions known to be inert towards the triple bond.
References
- Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions - Benchchem.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
- Common side reactions and byproducts in amine-propargyl conjug
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
- Carbon-Coated Copper Catalysts for Pyridine Synthesis - ChemistryViews.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews.
- Unexpected observation in A3-coupling reactions. (a)...
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews.
- Propargylamine or propargylamide synthesis by Alkynyl
- Three-component coupling for the synthesis of propargylamine and its mechanism.
- Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review.
- Ugi Reaction - Alfa Chemistry.
- Greener Conditions for Asymmetric Coupling of Terminal Alkynes | C
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
- Tentative mechanism of A3 coupling reaction - ResearchG
- Solvent-free synthesis of propargylamines: an overview - RSC Publishing.
- Synthesis of Propargylamines by Cross-Dehydrogen
- Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC - NIH.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC.
- [PDF] Synthesis and Reactivity of Propargylamines in Organic Chemistry. | Semantic Scholar.
- Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transform
- Propargyl Amines: Versatile Building Blocks in Post-Ugi Transform
- Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles | Request PDF - ResearchG
- Ugi reaction - Wikipedia.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Publishing.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review.
- Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - ResearchG
- Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals - Organic Chemistry Portal.
- A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | PDF | Amine - Scribd.
- Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals | Organic Letters - ACS Public
- Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C c
- Mannich reaction - Wikipedia.
- Microwave-assisted and Solvent-free Synthesis of Propargylamines via A3-coupling Reaction - R Discovery.
- Synthesis of Propargylamines under Solvent-Free CuI-Zeolite C
- Solvent-free synthesis of propargylamines: an overview - ResearchG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of furan ring under acidic or basic reaction conditions
Welcome to the technical support center for navigating the complexities of furan ring stability in your research and development endeavors. The furan moiety, a common scaffold in pharmaceuticals, agrochemicals, and flavoring agents, is known for its susceptibility to degradation under certain reaction conditions.[1] This guide is designed to provide you, the researcher, with a comprehensive understanding of furan stability, offering field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your furan-containing molecules during synthesis and formulation.
Section 1: Stability of the Furan Ring Under Acidic Conditions
The furan ring is notoriously sensitive to acidic conditions, often leading to undesired side reactions such as polymerization and ring-opening.[2][3] Understanding the mechanisms behind this instability is crucial for designing robust synthetic routes and stable formulations.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: Why is my furan-containing compound decomposing in the presence of acid?
A1: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly protonation. Under acidic conditions, the ring can be protonated, which breaks its aromaticity and initiates a cascade of reactions. The rate-limiting step is often the diffusion of a proton from the acidic medium to the furan ring.[4] Protonation at the α-carbon (C2 or C5) is energetically more favorable than at the β-carbon (C3 or C4).[4] This initial protonation leads to the formation of a reactive, non-aromatic intermediate.
This intermediate is highly unstable and can undergo several degradation pathways:
-
Polymerization: The activated furan ring can act as a nucleophile and attack another protonated furan molecule, leading to the formation of oligomers and polymers.[3] This is often observed as the formation of insoluble, dark-colored materials.[5]
-
Ring-Opening: The protonated furan can be attacked by a nucleophile, such as water, leading to the formation of a furanol intermediate. Subsequent protonation of the ring oxygen facilitates ring-opening to yield 1,4-dicarbonyl compounds, such as 4-hydroxy-2-butenal in the case of unsubstituted furan.[4][6]
Q2: I'm observing significant charring and formation of insoluble material during my acid-catalyzed reaction. What is happening and how can I prevent it?
A2: The formation of black or brown insoluble material is a strong indicator of furan polymerization. This occurs when the protonated, activated furan ring undergoes electrophilic attack on another furan molecule, initiating a chain reaction.[3]
Troubleshooting Guide:
-
Choice of Acid: Strong Brønsted acids (e.g., H₂SO₄, HCl) and some Lewis acids can aggressively promote polymerization.[2] Consider using milder acids like phosphoric acid or boron trifluoride for reactions like alkylation and acylation.[3] In some cases, solid acid catalysts like montmorillonite clays can offer better control.[2]
-
Temperature Control: Higher temperatures accelerate the rate of polymerization. Running the reaction at lower temperatures can significantly reduce the formation of polymeric byproducts.
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives under acidic conditions.[5][7] Protic solvents, especially water, can participate in ring-opening reactions.[2]
-
Concentration: High concentrations of the furan substrate can increase the likelihood of intermolecular reactions leading to polymerization. Working at lower concentrations may be beneficial.
Q3: How do substituents on the furan ring affect its stability in acid?
A3: Substituents have a profound impact on the stability of the furan ring under acidic conditions.[8]
-
Electron-Withdrawing Groups (EWGs): Substituents like carboxyl, formyl, or fluoroalkyl groups at the α-position (C2 or C5) significantly increase the stability of the furan ring.[1][3] These groups decrease the electron density of the ring, making it less susceptible to protonation.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or hydroxyl groups increase the electron density of the ring, making it more reactive towards electrophiles and thus more prone to polymerization and ring-opening.[3] For instance, 4-(5-methyl-2-furyl)-2-butanone is more susceptible to acid-catalyzed ring opening than its unsubstituted counterpart.[8]
Troubleshooting Flowchart: Furan Degradation in Acid
Caption: Troubleshooting workflow for furan degradation under acidic conditions.
Section 2: Stability of the Furan Ring Under Basic Conditions
While generally more stable under basic conditions compared to acidic ones, the furan ring is not entirely inert. Certain functionalities on the furan ring can be susceptible to base-mediated reactions.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: My furan-containing ester is being hydrolyzed under basic conditions. Is the furan ring itself reacting?
A1: In this scenario, the primary reaction is likely the saponification of the ester group, not a direct reaction with the furan ring. The furan ring itself is generally stable to many basic conditions. However, the presence of strong bases can lead to side reactions if other reactive functional groups are present on the furan or its substituents.
Q2: Can the furan ring be opened by strong bases?
A2: Direct ring-opening of an unsubstituted furan ring by a base is not a common reaction pathway. The ring is relatively electron-rich and not susceptible to nucleophilic attack by common bases. However, if the furan ring is substituted with strong electron-withdrawing groups, its reactivity can be altered, potentially making it more susceptible to nucleophilic attack, though this is less common than acid-catalyzed degradation.
Q3: I am performing a reaction with a strong base (e.g., n-BuLi) to deprotonate a position adjacent to the furan ring. Will the furan ring itself be affected?
A3: Strong organometallic bases like n-butyllithium can deprotonate the furan ring itself, typically at the C2 position, to form a furyllithium species. This is a common and useful synthetic transformation for functionalizing the furan ring. However, it is a desired reaction and not typically considered "degradation." If your goal is to deprotonate a side chain, careful control of stoichiometry and temperature is necessary to achieve selectivity.
Summary of Furan Stability Under Various Conditions
| Furan Derivative | Condition | Solvent | Temperature | Observed Outcome | Stability |
| Furfuryl alcohol | Acetic Acid | Water | Ambient | Polymerization, ring-opening | Low |
| Furfural | H₂SO₄ | Dioxane | 50°C | Significant degradation, charring | Low |
| 2,5-Dimethylfuran | HCl | THF | 25°C | Polymerization | Low |
| Furoic acid | NaOH (1M) | Water | 80°C | Stable | High |
| 2-Acetylfuran | NaBH₄ | Ethanol | 0°C | Reduction of ketone, ring stable | High |
| Furan | n-BuLi | THF | -78°C | Lithiation at C2 | Stable (reactive intermediate) |
Section 3: Experimental Protocols and Protecting Group Strategies
Protocol: Minimizing Furan Degradation During an Acid-Catalyzed Acylation
This protocol provides a general guideline for performing an acid-catalyzed acylation on a furan-containing substrate while minimizing degradation.
1. Materials:
- Furan-containing substrate
- Acylating agent (e.g., acetic anhydride)
- Mild Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
- Anhydrous polar aprotic solvent (e.g., DMF, Dichloromethane)
- Inert gas (Nitrogen or Argon)
- Standard glassware for anhydrous reactions
2. Procedure:
- Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
- Dissolve the furan-containing substrate in the anhydrous polar aprotic solvent under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add the mild Lewis acid catalyst to the solution while maintaining the temperature at 0°C.
- Add the acylating agent dropwise to the reaction mixture over a period of 30 minutes.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Causality: The use of a mild Lewis acid at low temperatures in a polar aprotic solvent minimizes the protonation of the furan ring, thereby suppressing polymerization and ring-opening side reactions.[3][7]
Protecting Group Strategies for Furan Rings
In cases where the furan ring's reactivity interferes with a desired transformation, the use of a protecting group can be an effective strategy.
For Acidic Conditions:
The most common strategy to protect a furan ring under acidic conditions is to temporarily disrupt its aromaticity via a Diels-Alder reaction.
-
Diels-Alder Protection: Furan can act as a diene in a Diels-Alder reaction with a suitable dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate.[6] The resulting cycloadduct is no longer aromatic and is stable to many acidic conditions. The furan ring can be regenerated by a retro-Diels-Alder reaction, typically by heating.
Caption: Diels-Alder protection strategy for furan rings.
For Basic Conditions:
As the furan ring is generally stable in basic media, protection is often not necessary. However, if highly reactive organometallic reagents are used that could deprotonate the ring, and this is not the desired outcome, alternative synthetic strategies should be considered.
References
-
Furan synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2018). MDPI. Retrieved January 17, 2026, from [Link]
-
Furan - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
General scheme of the study of furan stability. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Retrieved January 17, 2026, from [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Ananikov Laboratory. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Click Reactions with Propargylamines
Welcome to our dedicated technical support center for the optimization of catalyst loading in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on propargylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction to Propargylamines in Click Chemistry
Propargylamines are a highly valuable class of compounds in organic synthesis and bioconjugation.[1] Their terminal alkyne functionality makes them excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4] This reaction's efficiency, specificity, and biocompatibility have established it as an indispensable tool for molecular assembly, from small molecule synthesis to complex bioconjugations.[1][5]
The heart of the CuAAC reaction is the copper(I) catalyst, which dramatically accelerates the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole.[6] The propargyl group is particularly effective in this reaction due to its activation by copper(I) to form a crucial acetylide intermediate, which drives the selective cycloaddition.[2] However, achieving optimal results hinges on the careful control of catalyst loading and other reaction parameters.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with propargylamines in click reactions.
Q1: What is the typical starting concentration for the copper catalyst in a click reaction with propargylamines?
A1: For bioconjugation applications, a typical starting copper concentration ranges from 50 µM to 500 µM.[3] While higher concentrations can increase the reaction rate, they may also lead to damage of sensitive biomolecules.[3] For small molecule synthesis, catalyst loading can be as low as 0.5 mol% or even in the ppm range with highly efficient catalytic systems.[7]
Q2: Why is a ligand necessary for the copper catalyst?
A2: Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and protecting it from disproportionation.[4][5] They also prevent the formation of unreactive copper aggregates and can accelerate the reaction.[8] For aqueous reactions, water-soluble ligands like THPTA are essential for maintaining catalyst activity and biocompatibility.[4]
Q3: My click reaction is not working or giving low yields. What are the first things I should check?
A3: Low yields in CuAAC reactions are often due to a few common issues:
-
Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxygen. Ensure your solvents are deoxygenated and the reaction is protected from air.[9]
-
Reagent Quality: Sodium ascorbate solutions, used to reduce Cu(II) to Cu(I) in situ, can degrade over time. Always use freshly prepared solutions.[9]
-
Ligand Absence or Inappropriate Ratio: The absence of a suitable ligand or an incorrect ligand-to-copper ratio can lead to catalyst deactivation.[9]
-
Reactant Accessibility: For large biomolecules, the alkyne or azide group may be sterically hindered or buried within the molecule's structure.[9][10]
Q4: Can I use a Cu(II) salt directly for my click reaction?
A4: Yes, you can use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), provided you include a reducing agent in the reaction mixture.[4][6] Sodium ascorbate is the most commonly used reducing agent to generate the active Cu(I) species in situ.[4][6]
Q5: How can I monitor the progress of my click reaction?
A5: The progress of your reaction can be monitored using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
For fluorescently tagged molecules, fluorescence spectroscopy can be a convenient method.[11]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during the optimization of catalyst loading for click reactions with propargylamines.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture.[9] | Thoroughly degas all solvents and solutions with an inert gas (e.g., argon or nitrogen) before use. Maintain an inert atmosphere over the reaction if possible.[11] |
| Insufficient Reducing Agent | If using a Cu(II) source, an inadequate amount of reducing agent (e.g., sodium ascorbate) will result in incomplete formation of the active Cu(I) catalyst. | Use a sufficient excess of a freshly prepared sodium ascorbate solution. A final concentration of 5 mM is often recommended.[12] |
| Inappropriate Ligand or Ratio | The ligand is crucial for stabilizing Cu(I).[4][5] An incorrect ligand-to-copper ratio can leave the catalyst vulnerable to oxidation or precipitation. | Use a suitable ligand for your solvent system (e.g., THPTA for aqueous media). A common starting point is a 5:1 ligand-to-copper molar ratio.[2][12] |
| Reactant Steric Hindrance | In large molecules like proteins, the propargylamine's alkyne may be inaccessible to the catalyst and the azide partner.[9][10] | Consider adding a co-solvent like DMSO to help unfold the biomolecule and expose the reactive site.[9][10] Denaturing conditions may be necessary in some cases.[10] |
| Copper Sequestration | Other functional groups in your reaction mixture, such as thiols, can chelate the copper catalyst, rendering it inactive.[9] | If copper sequestration is suspected, you may need to increase the catalyst loading.[9] |
Problem 2: Reaction Reproducibility Issues
| Potential Cause | Explanation | Recommended Solution |
| Variable Oxygen Exposure | Inconsistent exposure to air between experiments is a major source of irreproducibility, as it directly impacts the concentration of the active Cu(I) catalyst.[9] | Standardize your deoxygenation procedure and ensure all reaction vessels are sealed consistently.[10] |
| Reagent Stock Instability | Stock solutions, particularly of sodium ascorbate, can degrade upon storage, leading to variable reducing capacity.[9] | Always prepare fresh solutions of critical reagents like sodium ascorbate before each set of experiments. |
| Inconsistent Reagent Addition Order | The order of reagent addition can influence the initial state of the catalyst. | It is generally recommended to pre-mix the copper source and the ligand before adding them to the reaction mixture containing the alkyne and azide. The reducing agent is typically added last to initiate the reaction.[4][10] |
Problem 3: Side Reactions and Product Impurities
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Homocoupling (Glaser Coupling) | This side reaction leads to the dimerization of the propargylamine, consuming the starting material and complicating purification. It is promoted by the presence of Cu(II) and oxygen.[13] | Ensure a reducing environment by using an adequate excess of sodium ascorbate and by thoroughly degassing all solutions to remove oxygen.[13] |
| Generation of Reactive Oxygen Species (ROS) | The combination of Cu(I), a reducing agent, and oxygen can generate ROS, which can damage sensitive biomolecules.[13] | The use of copper-stabilizing ligands can help to mitigate the formation of ROS.[13] |
| Protein Damage | In bioconjugation, the catalytic system can sometimes lead to protein crosslinking or precipitation.[13] | Optimize the copper and ascorbate concentrations to the lowest effective levels. The use of ligands is also beneficial in this regard.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Click Reaction with a Propargylamine
This protocol is a starting point and should be optimized for your specific substrates.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargylamine and azide solutions to the desired final concentrations in the reaction buffer.
-
Prepare the catalyst premix by mixing the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes.[2]
-
Add the catalyst premix to the reaction mixture to achieve the desired final copper concentration (e.g., 50-250 µM).[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[12]
-
-
Reaction and Monitoring:
-
Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.[2]
-
Monitor the reaction progress by your chosen analytical method (TLC, LC-MS, etc.).
-
Protocol 2: Optimization of Copper Catalyst Loading
-
Set up Parallel Reactions: Prepare a series of reactions as described in Protocol 1, but vary the final concentration of the copper catalyst. A good range to test initially is 50 µM, 100 µM, 250 µM, and 500 µM.[3]
-
Keep Other Parameters Constant: Ensure that the concentrations of the propargylamine, azide, ligand, and sodium ascorbate, as well as the reaction time and temperature, are identical across all reactions.
-
Analyze the Results: After a fixed time point, quench the reactions and analyze the product yield for each catalyst concentration.
-
Determine the Optimal Loading: Identify the lowest catalyst concentration that provides a satisfactory yield and reaction rate for your specific application.
Visualizing Key Concepts and Workflows
Catalytic Cycle of the CuAAC Reaction
Caption: A workflow for troubleshooting low-yield click reactions.
References
- Role of propargyl groups in copper-c
- Technical Support Center: Troubleshooting CuAAC Reactions - Benchchem.
- Optimization of Copper Promoter | Download Table - ResearchG
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Ligands Acceler
- Technical Support Center: Optimizing Copper-C
- Click Chemistry Protocols - BroadPharm.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
- Optimization of the click reaction conditions a - ResearchG
- Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry with Propargyl-PEG4-Br - Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition.
- [CuBr(PPh3)3] for Azide-Alkyne Cycloaddition Reactions under Strict Click Conditions.
- Technical Support Center: Troubleshooting Side Reactions in Click Chemistry - Benchchem.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. [CuBr(PPh3)3] for Azide-Alkyne Cycloaddition Reactions under Strict Click Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Furan-Containing Amine Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying furan-containing amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the intricate interplay of the acid-sensitive furan ring and the basic amine group during purification. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my furan-containing amine compounds so difficult to purify, often resulting in low yields and product degradation?
This is a common and critical question. The difficulty arises from the inherent chemical personalities of the two functional groups present:
-
Furan Ring Instability: The furan ring is notoriously sensitive to acidic conditions. The acidic nature of standard silica gel can lead to protonation-activated polymerization or ring-opening reactions, causing significant product loss and the formation of intractable baseline material on your TLC plate.[1][2]
-
Amine Group Interactions: The basic amine group strongly interacts with the acidic silanol groups on the surface of silica gel. This interaction leads to common chromatographic problems like streaking or "tailing" of the compound spot, poor separation, and in some cases, irreversible adsorption to the stationary phase.[1][3]
-
Oxidative Susceptibility: Electron-rich aromatic systems like aminofurans are often prone to air oxidation, which can be accelerated by light and any residual acid. This frequently results in the purified compound turning dark in color over time.[3]
Understanding these competing properties is the first step toward designing a successful purification strategy.
Q2: I'm observing severe tailing during column chromatography on silica gel. How can I resolve this?
Tailing is the most frequent issue when purifying amines on silica gel due to the strong interaction between the basic amine and the acidic stationary phase.[1] Here are several effective strategies to mitigate this:
-
Use a Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier competes with your amine for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[1][3]
-
Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of TEA to your eluent system is sufficient.
-
Ammonia: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective. A common eluent system is Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH₄OH) in ratios like 90:9:1.[1]
-
-
Deactivate the Silica Gel: Before loading your compound, you can neutralize the acidic sites on the silica gel. This is done by pre-treating the packed column with a solution of your non-polar solvent containing 1-5% triethylamine, followed by flushing with the pure non-polar solvent to remove excess base.[1][3]
-
Choose an Alternative Stationary Phase: If tailing persists, consider moving away from silica gel.
Q3: My furan-containing amine seems to be decomposing on the silica gel column. What are my options?
This indicates that the acidic nature of the silica is too harsh for your specific compound. The primary goal is to minimize contact time and reduce the acidity of the environment.
-
Work Quickly: Run the chromatography as efficiently as possible to reduce the residence time of your compound on the column.[1]
-
Deactivate the Silica Gel: As mentioned above, pre-treating the silica with a base is a crucial first step.[1][3]
-
Use Neutral Alumina: Switching to a less acidic stationary phase like neutral alumina is a highly recommended alternative.[1]
-
Consider Amine Protection: If degradation is severe and unavoidable, a chemical modification may be the best solution. Protecting the amine group as a carbamate (e.g., Boc or Cbz) makes it non-basic and less nucleophilic, which can prevent both degradation and chromatography issues.[4][5] The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
This section addresses specific issues you might encounter during purification and provides a logical workflow for solving them.
Issue 1: Low Recovery After Column Chromatography
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Degradation on Silica Gel | 1. Deactivate Silica Gel: Pre-treat the silica with a triethylamine solution (1-5% in the column solvent).[3] 2. Use an Alternative Stationary Phase: Switch to neutral/basic alumina or amine-functionalized silica gel.[3] 3. Minimize Contact Time: Run the column efficiently and without unnecessary delays.[1] |
| Irreversible Adsorption | 1. Use a Modified Eluent: Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent system to compete for binding sites.[1][3] 2. Dry Loading: If your compound is sparingly soluble in the eluent, consider adsorbing it onto a small amount of Celite or deactivated silica and loading the dry powder onto the column. |
| Compound Volatility | 1. Careful Solvent Removal: Use a rotary evaporator at a controlled (lower) temperature and pressure to minimize loss of the compound.[3] |
Issue 2: Product Discoloration (Turns Dark) During or After Purification
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Air Oxidation | 1. Work Under Inert Atmosphere: Perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[3] 2. Use Degassed Solvents: Degas all solvents used for chromatography and recrystallization by sparging with an inert gas or using a freeze-pump-thaw cycle.[3] |
| Light Sensitivity | 1. Protect from Light: Wrap chromatography columns and collection flasks in aluminum foil. 2. Proper Storage: Store the purified compound in an amber vial in a cool, dark place.[3] |
| Residual Acid | 1. Ensure Neutral pH: Before purification, ensure any residual acid from the reaction workup is neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution).[3][6] |
Workflow Diagram: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying a crude furan-containing amine.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Furan-Containing Amines
This technique is ideal for separating your basic amine from neutral or acidic impurities.[7][8][9]
Objective: To isolate a basic furan-amine from a reaction mixture.
Steps:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically to release pressure. Allow the layers to separate. The protonated amine salt will now be in the aqueous layer.[10][11]
-
Separation: Drain the lower (aqueous) layer into a clean Erlenmeyer flask. This is Aqueous Layer 1 . The remaining organic layer contains neutral and acidic impurities.
-
Repeat Extraction: Add a fresh portion of 1 M HCl to the organic layer, shake, and separate again. Combine this second aqueous layer with Aqueous Layer 1 .
-
Basification: Cool Aqueous Layer 1 in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the solution is basic (check with pH paper, pH > 10). This deprotonates the ammonium salt, regenerating the neutral amine, which may precipitate or form an oily layer.[11]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane).
-
Isolation: Shake and allow the layers to separate. The neutral amine will now be back in the organic layer. Drain the organic layer. Repeat the back-extraction with fresh organic solvent two more times.
-
Final Steps: Combine all organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified furan-containing amine.
Protocol 2: Column Chromatography with a Basic Modifier
Objective: To purify a furan-amine while preventing tailing on silica gel.
Steps:
-
Eluent Preparation: Prepare your chosen eluent system (e.g., Hexane:Ethyl Acetate). To this mixture, add 0.5-1% (v/v) triethylamine (TEA). For example, to 1 L of eluent, add 5-10 mL of TEA.
-
Column Packing: Pack a chromatography column with silica gel using your TEA-modified eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed.[1]
-
Elution: Begin eluting with the solvent mixture, collecting fractions.
-
Gradient Elution (if necessary): If your compound is slow to elute, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) while maintaining the 0.5-1% TEA concentration.[1]
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is relatively volatile and should be removed with the solvent.
Workflow Diagram: Troubleshooting Chromatography
Caption: Troubleshooting workflow for column chromatography issues.
References
- BenchChem Technical Support. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Purification of Furan Reaction Mixtures. BenchChem.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Master Organic Chemistry. (2018).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Confluence - Engineering Ideas Clinic. (n.d.).
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Unknown Source. (n.d.). Liquid/liquid Extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. m.youtube.com [m.youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Preventing polymerization of furan derivatives during synthesis
Welcome to the Technical Support Center for the synthesis and handling of furan-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often sensitive heterocyclic systems. Furan derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, yet their inherent reactivity can lead to challenges with unwanted polymerization, particularly during synthesis and purification.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind these challenges and offer validated, practical solutions to help you save time, improve yields, and ensure the integrity of your furan-based molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black and my yield of the desired furan derivative is low. What's happening?
A1: This is a classic sign of furan polymerization or decomposition. The furan ring, while aromatic, is electron-rich and highly susceptible to attack by electrophiles, especially protons (H⁺).[1] Strong acids, or even mild acids at elevated temperatures, can protonate the furan ring, which initiates a chain reaction where furan molecules attack each other, leading to the formation of dark-colored, insoluble polymeric materials.[2] This process is often irreversible and is a primary cause of yield loss in furan synthesis.
-
Causality: The oxygen heteroatom in the furan ring donates electron density into the π-system, making the ring highly reactive towards electrophiles, much more so than benzene.[1] Protonation at the C2 (α) position creates a highly reactive cationic intermediate. This intermediate is then attacked by the nucleophilic C5 position of another furan molecule, initiating the polymerization cascade.
Here is a simplified representation of the acid-catalyzed polymerization mechanism:
Caption: Acid-Catalyzed Polymerization of Furan.
Q2: What are the primary factors that promote furan polymerization?
A2: Several factors can trigger or accelerate the polymerization of furan derivatives. Understanding these is key to prevention.
-
Acidity: This is the most critical factor. The strength of the acid catalyst is directly related to the rate of polymerization. Strong Brønsted acids (like H₂SO₄, HCl) and strong Lewis acids (like AlCl₃) are notorious for causing rapid polymerization, especially in reactions like Friedel-Crafts acylation.[2][3]
-
Temperature: Higher temperatures increase the rate of all reactions, including the degradation and polymerization pathways. Even mild acids can cause significant polymerization if the reaction is heated for prolonged periods. Thermal decomposition of some furan derivatives, like 2-furoic acid and furfuryl alcohol, can be initiated at temperatures as low as 140-160 °C.[4][5]
-
Substituent Effects: The electronic nature of the groups attached to the furan ring plays a major role.
-
Electron-donating groups (e.g., alkyl, alkoxy, -CH₂OH) increase the electron density of the ring, making it more susceptible to acid-catalyzed polymerization.
-
Electron-withdrawing groups (e.g., -CHO, -COOH, -NO₂) decrease the ring's electron density, which imparts greater stability and makes the derivative less prone to polymerization.[2]
-
-
Presence of Oxygen and Light: While acid-catalysis is a major pathway, some furan derivatives can also undergo auto-oxidation and free-radical polymerization, especially upon prolonged exposure to air (oxygen) and light. This can lead to the formation of peroxides, which are not only an impurity but can also initiate further degradation.[6]
Troubleshooting Guides & Preventative Protocols
This section provides actionable strategies to mitigate polymerization across different stages of your experimental workflow.
Issue 1: Polymerization During the Reaction
You're running a reaction (e.g., an acylation, alkylation, or cyclization) and observing the tell-tale signs of polymerization.
Troubleshooting Protocol: Optimizing Reaction Conditions
Step 1: Re-evaluate Your Catalyst. The choice of catalyst is paramount. For acid-catalyzed reactions, avoid strong acids whenever possible.
-
Action: Replace strong Lewis acids like AlCl₃ with milder alternatives. For reactions like Friedel-Crafts acylation, boron trifluoride etherate (BF₃·OEt₂) is a much better choice.[3][7] For cyclizations like the Paal-Knorr synthesis, which can be prone to product polymerization under harsh conditions, consider using milder protic acids or solid acid catalysts.[8][9]
| Catalyst Type | Examples | Suitability for Furan Synthesis |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Avoid: High risk of polymerization.[3] |
| Mild Lewis Acids | BF₃·OEt₂, ZnCl₂, SnCl₄ | Recommended: Effective for acylations and alkylations.[7] |
| Strong Brønsted Acids | H₂SO₄, HCl, PPA | High Risk: Use in catalytic amounts and at low temperatures only. |
| Mild Brønsted Acids | Acetic Acid, p-TsOH | Good Choice: Often sufficient for dehydration/cyclization.[10] |
| Solid Acids | Montmorillonite clays, Zeolites | Excellent Choice: Can offer high selectivity and easier workup.[11] |
Step 2: Control the Temperature. Many furan reactions are exothermic. Maintaining a low and stable temperature is crucial.
-
Action: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to warm slowly only if necessary. Use an ice bath or a cryostat to maintain a consistent temperature, especially during the addition of reagents.[1]
Step 3: Choose the Right Solvent. The reaction medium can influence the stability of your furan derivative.
-
Action: Consider using polar aprotic solvents. Recent studies have shown that solvents like N,N-dimethylformamide (DMF) can have a significant stabilizing effect on furan derivatives under acidic conditions.[12]
Issue 2: Decomposition During Workup and Purification
The reaction appears clean by TLC, but you experience significant product loss and discoloration during the aqueous workup or distillation.
Troubleshooting Protocol: Gentle Workup and Purification
Step 1: Quench Reactions Carefully. Avoid quenching your reaction with strong acids or leaving it in an acidic aqueous environment for extended periods.
-
Protocol: Buffered Quench
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Instead of water or dilute acid, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) to neutralize the acid catalyst.[13]
-
Stir until gas evolution ceases, ensuring the mixture is neutral or slightly basic.
-
Proceed immediately with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Use Inhibitors During Purification. If your product is sensitive to heat or air, polymerization can occur during solvent removal or distillation.
-
Action: Add a radical inhibitor to your crude product before concentration or distillation. Butylated hydroxytoluene (BHT) is a common and effective choice.[11][14] A typical concentration is around 0.01% w/w .[14] This small amount is highly effective at preventing radical-initiated polymerization without significantly contaminating the final product.
-
Protocol: Distillation of a Sensitive Furan Derivative
-
To the crude furan derivative, add BHT to a concentration of approximately 100 ppm (0.01%).
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.[13]
-
Ensure the distillation apparatus is protected from light by wrapping the flask and condenser with aluminum foil.
-
If possible, maintain a slow stream of an inert gas like nitrogen or argon throughout the distillation apparatus.
-
Caption: Recommended workflow for purifying sensitive furan derivatives.
Issue 3: Product Degrades During Storage
You have successfully synthesized and purified your furan derivative, but it discolors or decomposes over time on the shelf.
Troubleshooting Protocol: Proper Storage and Handling
Step 1: Use an Inhibitor for Long-Term Storage. Just as with purification, adding a stabilizer is crucial for long-term stability, especially for liquids. Commercial suppliers often stabilize reactive compounds like 2-methylfuran with ~0.01% BHT.[14]
-
Action: If your purified furan derivative is a liquid and will be stored for an extended period, consider adding a small amount of BHT (~100 ppm).
Step 2: Control the Storage Environment. Oxygen, light, and heat are enemies of furan stability.
-
Protocol: Best Practices for Storage
-
Container: Store in an amber glass bottle or a vial completely wrapped in aluminum foil to protect from light.
-
Atmosphere: Displace the air in the headspace with an inert gas like argon or nitrogen before sealing the container.
-
Temperature: Store in a refrigerator or freezer (-20 °C is ideal for long-term storage).
-
Sealing: Use a tightly fitting cap with a chemically resistant liner (e.g., PTFE).
-
Segregation: Store away from strong acids and oxidizing agents.[3]
-
| Storage Parameter | Recommended Condition | Rationale |
| Light | Amber bottle or foil wrap | Prevents light-induced radical formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and peroxide formation.[6] |
| Temperature | Cool to Cold (4 °C to -20 °C) | Slows the rate of all decomposition pathways. |
| Purity | Free of acid/metal contaminants | Traces of acid can catalyze polymerization over time. |
| Additives | Add BHT (~100 ppm) for liquids | Inhibits radical-mediated degradation.[14] |
By implementing these strategies, you can significantly improve the success rate of your furan derivative syntheses, ensuring higher yields, better purity, and long-term stability of your valuable compounds.
References
-
SAG-CS. (n.d.). Butylated hydroxytoluene in cosmetic products. GOV.UK. Retrieved from [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Retrieved from [Link]
-
Witschi, H. (2002). Final report on the safety assessment of BHT. International Journal of Toxicology. Retrieved from [Link]
-
Shul’pina, L. S., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Furoic acid and Furfuryl alcohol. Retrieved from [Link]
-
Gandini, A. (n.d.). The behaviour of furan derivatives in polymerization reactions. Request PDF. Retrieved from [Link]
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). adding BHT to unstabilized Tetrahydrofuran to increase shelf life for hobby use? Retrieved from [Link]
-
Molecules. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Retrieved from [Link]
-
Wuyts, S., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
YouTube. (2023). Disconnecting with a sneaky furan? Retrieved from [Link]
-
Wang, C., et al. (2021). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Retrieved from [Link]
-
Slideshare. (2025). Structure and Uses of Triphenylmethane and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-furoic acid. Retrieved from [Link]
-
MDPI. (2021). Novel Hybrid Reactive Distillation with Extraction and Distillation Processes for Furfural Production from an Actual Xylose Solution. Retrieved from [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. RSC Publishing. Retrieved from [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
-
ACS Publications. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. Retrieved from [Link]
-
Verma, S., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Retrieved from [Link]
-
PubMed. (n.d.). Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed condensation reactions with furan. Retrieved from [Link]
-
ACS Publications. (2023). Hydrothermal Reactive Distillation of Biomass and Biomass Hydrolysates for the Recovery and Separation of Furfural and Its Byproducts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
Aggarwal, V. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis of furan-endcapped poly(methylmethacrylates) via atom transfer radical polymerization with two different initiators. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. US2442474A - Purification and recovery of furfural in extractive distillation of hydrocarbons - Google Patents [patents.google.com]
- 9. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan synthesis [organic-chemistry.org]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Methylfuran, 99% stabilized with ~ 0,01% of BHT for synthesis [itwreagents.com]
Technical Support Center: Diastereoselective Synthesis of Propargylamine Derivatives
Welcome to the technical support center for managing diastereoselectivity in the synthesis of propargylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered in the laboratory. Propargylamines are crucial building blocks in the creation of a wide array of nitrogen-containing compounds, including many with significant biological activity.[1][2][3] Controlling the stereochemical outcome of their synthesis is paramount for accessing specific, and often more potent, bioactive molecules.[1][4]
This guide is structured to address your needs, from frequently asked questions for quick problem-solving to detailed troubleshooting guides for more complex experimental hurdles.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that arise during the diastereoselective synthesis of propargylamines.
Q1: My diastereomeric ratio (d.r.) is low. What are the most common factors I should investigate first?
A1: Low diastereoselectivity can stem from several factors. Systematically investigating the following is a good starting point:
-
Reaction Temperature: Temperature plays a critical role in selectivity. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome. Experiment with a range of solvents with varying polarities.
-
Catalyst or Reagent Choice: The nature of the catalyst or reagent is paramount. For metal-catalyzed reactions, the ligand environment around the metal center dictates the facial selectivity of the nucleophilic attack.[5][6] For substrate-controlled reactions, the choice of activating agent can determine whether the reaction proceeds under chelation or non-chelation control.[7]
-
Steric Hindrance: The steric bulk of the substituents on the alkyne, imine, and any chiral auxiliaries can dramatically impact the approach of the nucleophile.
Q2: I'm performing a metal-catalyzed A³ coupling reaction and observing poor diastereoselectivity. What can I do?
A2: The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful method for propargylamine synthesis.[5][6][8][9] To improve diastereoselectivity:
-
Ligand Modification: In metal-catalyzed systems, the chiral ligand is the primary source of stereochemical induction. If you are using a chiral catalyst, consider screening different ligands with varying steric and electronic properties.
-
Metal Salt: The choice of metal can influence the reaction.[1][4] Copper, gold, and silver are commonly used.[1][2] Sometimes, switching the counter-ion of the metal salt (e.g., from CuI to CuBr) can have a subtle but significant effect.
-
Additive Screening: The addition of co-catalysts or additives can sometimes improve selectivity by influencing the active catalytic species or the transition state assembly.
Q3: How do I choose between chelation-controlled and non-chelation-controlled conditions for the addition of an alkyne to a chiral imine?
A3: The choice depends on the desired diastereomer and the functional groups present on your chiral imine.
-
Chelation Control: This is typically employed when the chiral auxiliary or a substituent on the imine contains a Lewis basic atom (e.g., oxygen or nitrogen) that can coordinate to a Lewis acidic metal center.[7][10] This coordination locks the conformation of the imine, leading to a predictable facial attack of the nucleophile.[7] This often leads to the "anti-Felkin" product.[7]
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group or when using non-chelating metal reagents, the reaction is governed by steric and electronic factors as described by the Felkin-Anh model.[11] This model predicts the nucleophile will attack from the face opposite the largest substituent on the adjacent stereocenter.[11]
II. Troubleshooting Guides
This section provides more detailed troubleshooting strategies for persistent issues with diastereoselectivity.
Troubleshooting Low Diastereoselectivity in the Addition of Metal Acetylides to Chiral N-tert-Butanesulfinyl Imines
The addition of metal acetylides to chiral N-tert-butanesulfinyl imines is a robust method for synthesizing chiral propargylamines.[12][13] However, achieving high diastereoselectivity can be challenging.
Common Problem: The reaction produces a nearly 1:1 mixture of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Chelation | If the desired pathway is chelation-controlled, incomplete coordination of the metal to both the sulfinyl oxygen and the imine nitrogen will lead to a competing non-chelation pathway, eroding diastereoselectivity. | 1. Increase Lewis Acid Equivalents: Use a slight excess of the Lewis acid (e.g., ZnCl₂, Ti(OiPr)₄) to ensure complete chelation. 2. Solvent Choice: Use non-coordinating solvents like toluene or dichloromethane that will not compete with the substrate for metal coordination. |
| Incorrect Stereochemical Model | The Felkin-Anh and Cram chelate models predict opposite stereochemical outcomes.[11][14] An incorrect assumption about the dominant pathway will lead to unexpected results. | 1. Analyze Substrate: Carefully examine the substrate for the presence of chelating groups. 2. Vary Reagents: Compare the results obtained with chelating (e.g., Grignard reagents in the presence of CeCl₃) and non-chelating (e.g., organolithium) reagents to probe the system. |
| Epimerization | The product or the imine starting material may be susceptible to epimerization under the reaction or workup conditions. | 1. Milder Workup: Use a buffered aqueous workup to avoid strongly acidic or basic conditions. 2. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
Experimental Protocol: Diastereoselective Addition of Phenylacetylene to a Chiral N-tert-Butanesulfinyl Imine
-
To a solution of the chiral N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add phenylacetylene (1.2 equiv).
-
Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Troubleshooting Diastereoselectivity in Organocatalyzed Propargylamine Synthesis
Organocatalysis offers a metal-free alternative for the synthesis of chiral propargylamines.[15][16] Diastereoselectivity in these reactions is often governed by the formation of a transient chiral intermediate.
Common Problem: The desired diastereomer is obtained in low yield and/or with poor selectivity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst | The structure of the organocatalyst is crucial for inducing stereoselectivity. Small changes to the catalyst backbone or functional groups can have a large impact. | 1. Screen Catalysts: Test a variety of catalysts with different steric and electronic properties (e.g., different cinchona alkaloids, prolinol derivatives). 2. Catalyst Loading: Optimize the catalyst loading; sometimes higher or lower loadings can improve selectivity. |
| Incorrect Additive | Many organocatalytic reactions require an acid or base additive to facilitate catalyst turnover and proton transfer steps. The nature and concentration of this additive can be critical. | 1. Screen Additives: Evaluate a range of acidic or basic additives (e.g., benzoic acid derivatives, tertiary amines). 2. Optimize Stoichiometry: Vary the stoichiometry of the additive relative to the catalyst and substrates. |
| Unfavorable Reaction Kinetics | The formation of the desired diastereomer may be kinetically disfavored. | 1. Temperature Variation: While lower temperatures often improve selectivity, in some cases, a higher temperature might be necessary to overcome a higher activation barrier for the desired pathway. 2. Concentration Effects: Vary the concentration of the reactants to see if it impacts the reaction rate and selectivity. |
III. Visualizing Reaction Mechanisms
Understanding the underlying mechanisms is key to troubleshooting and optimizing diastereoselective reactions.
Chelation vs. Non-Chelation Control
The following diagram illustrates the two competing stereochemical models for the nucleophilic addition of an alkyne to a chiral imine.
Caption: Competing pathways for nucleophilic addition to a chiral imine.
General Workflow for Optimizing Diastereoselectivity
This workflow provides a systematic approach to improving the diastereomeric ratio of your reaction.
Caption: A systematic workflow for optimizing reaction conditions.
IV. References
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper(I) Halides. PubMed Central. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
-
Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [Link]
-
Solvent-free synthesis of propargylamines: an overview. PMC - NIH. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
-
Asymmetric induction. Wikipedia. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Semantic Scholar. [Link]
-
Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. Organic Letters. [Link]
-
Chelation control vs. non-chelation (kinetic) control in the tin(IV)... ResearchGate. [Link]
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
felkin-ahn and cram chelate. University of Liverpool. [Link]
-
Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society. [Link]
-
Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. ResearchGate. [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. PNAS. [Link]
-
Recent publications. Herrera-OrganoCatalisis Asimétrica Group. [Link]
-
Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates. Xingwei Li. [Link]
-
Very Mild, Enantioselective Synthesis of Propargylamines Catalyzed by Copper(I)−Bisimine Complexes. The Journal of Organic Chemistry. [Link]
-
Direct addition of alkynes to imines and related C[[double bond, length as m-dash]]N electrophiles: A convenient access to propargylamines. Chemical Communications (RSC Publishing). [Link]
-
A walk around the A3-coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines. ResearchGate. [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
-
2.3: Cram's Rule and Prelog's Rule. Chemistry LibreTexts. [Link]
-
Remarkable Trick - Say Bye to Felkin Anh and Cram's Model. YouTube. [Link]
-
The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH. [Link]
-
Advancements in organocatalysis for radical-mediated asymmetric synthesis: A recent perspective. Xingwei Li. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Development of and recent advances in asymmetric A3 coupling. RSC Publishing. [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ChemRxiv. [Link]
-
Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. [Link]
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct addition of alkynes to imines and related C [[double bond, length as m-dash]] N electrophiles: A convenient access to propargylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. chemrxiv.org [chemrxiv.org]
Overcoming solubility issues of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride in reactions
Technical Support Center: (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The presence of the furan ring, a secondary amine, and a terminal alkyne makes it a valuable reagent, particularly in bioorthogonal chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), and as a scaffold in medicinal chemistry.
However, its formulation as a hydrochloride salt—while enhancing stability and shelf-life—frequently introduces solubility challenges in common organic solvents.[1][2] This guide provides in-depth troubleshooting strategies, validated protocols, and the scientific rationale needed to overcome these issues effectively, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common solubility-related issues encountered by users.
Q1: My this compound won't dissolve in my reaction solvent (e.g., Dichloromethane, THF, Acetonitrile). What should I do?
A: This is the most common issue. As an amine salt, the compound is ionic and thus has low solubility in nonpolar or moderately polar aprotic organic solvents.[3] Before making significant changes to your protocol, try these initial steps:
-
Sonication: Use an ultrasonic bath to break up solid aggregates and increase the surface area for solvation.
-
Gentle Heating: Slightly warming the mixture can increase solubility. However, be cautious, as the furan ring can be sensitive to high temperatures and strong acids, and the terminal alkyne can be prone to side reactions. A temperature of 30-40°C is a safe starting point.
-
Co-Solvent Addition: Add a small percentage (5-10% v/v) of a polar, protic solvent like methanol or ethanol. These can help solvate the ionic salt, but be aware they can also interfere with certain reactions (e.g., those involving Grignard reagents or moisture-sensitive catalysts). A more polar aprotic solvent like DMF or DMSO can also be used, but may be difficult to remove during workup.
Q2: My reaction is sluggish or fails to go to completion. Could this be a solubility problem?
A: Absolutely. If the amine salt is not fully dissolved, its concentration in the solution phase is very low, leading to slow reaction kinetics. The amine must be in its free, neutral form to act as a nucleophile.[4] If you observe a significant amount of undissolved solid, the effective concentration of your reagent is much lower than calculated, which is a common cause of incomplete or failed reactions.
Q3: What is in situ free-basing, and how does it solve the solubility issue?
A: In situ free-basing is the most common and effective strategy. It involves adding a base directly to the reaction mixture to neutralize the hydrochloride salt, generating the soluble, free amine in the reaction flask.[4] This avoids a separate workup step to isolate the free amine. The neutralized byproduct, a chloride salt of the added base (e.g., triethylammonium chloride), often precipitates or can be washed away during workup.
Q4: Can I prepare and isolate the free amine before my reaction?
A: Yes, this is a viable alternative to in situ free-basing. You can perform a liquid-liquid extraction by dissolving the salt in an aqueous basic solution and extracting the free amine into an organic solvent.[5][6]
-
Pros: This provides a pure, neutral amine, eliminating potential interference from the neutralizing base or its salt in the subsequent reaction.
-
Cons: It adds an extra step to your synthesis. The free amine may be less stable and more volatile than the hydrochloride salt, requiring careful handling and storage, preferably under an inert atmosphere at low temperature.
Q5: My reaction is biphasic (e.g., aqueous base and organic solvent) and still slow. What can help?
A: For biphasic systems where the amine salt is in the aqueous phase and the other reactant is in the organic phase, a Phase-Transfer Catalyst (PTC) is highly recommended. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of one reactant across the phase boundary to react with the other.[7][8]
Part 2: Troubleshooting Guides & Protocols
Guide 1: Solvent Selection and Optimization
The choice of solvent is critical. While the hydrochloride salt has poor solubility in many solvents, the corresponding free amine is expected to be soluble in a wide range of organic solvents.[9][10]
Table 1: Solubility Characteristics of Amine HCl vs. Free Amine
| Solvent Type | Examples | Solubility of HCl Salt | Solubility of Free Amine | Notes |
| Nonpolar Aprotic | Toluene, Hexanes | Very Poor | Good | Good for reactions but poor for dissolving the starting salt. |
| Ethereal | THF, Diethyl Ether | Poor | Good | Common reaction solvents where solubility is an issue. |
| Chlorinated | DCM, Chloroform | Poor to Moderate | Very Good | DCM is a common choice for in situ free-basing. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Very Good | Good general-purpose solvent. |
| Highly Polar Aprotic | DMF, DMSO | Good to High | Very Good | Excellent solvating power but high boiling points make removal difficult. |
| Polar Protic | Methanol, Ethanol | High | Very Good | Can interfere with reagents; use with caution. |
This workflow helps you systematically address solubility problems.
Caption: Decision workflow for troubleshooting solubility.
Guide 2: In Situ Free-Basing
This is often the most practical solution. By adding a suitable base, you generate the soluble, nucleophilic free amine directly in your reaction vessel.
The Chemical Rationale: The reaction is a simple acid-base neutralization: R₂NH₂⁺Cl⁻ (insoluble) + Base → R₂NH (soluble) + [Base-H]⁺Cl⁻
Caption: The in situ free-basing process.
Choosing a Base: The ideal base should be strong enough to deprotonate the ammonium salt but not interfere with your reactants.
Table 2: Common Bases for In Situ Free-Basing
| Base | Name | pKa of Conj. Acid | Stoichiometry | Comments |
| Et₃N | Triethylamine | ~10.7 | 1.1 - 1.5 eq. | Common, inexpensive. Can be nucleophilic in some cases. |
| DIPEA | Diisopropylethylamine | ~11.0 | 1.1 - 1.5 eq. | Sterically hindered and non-nucleophilic. Excellent general choice. |
| K₂CO₃ / Cs₂CO₃ | Potassium/Cesium Carbonate | ~10.3 | 2.0 - 3.0 eq. (heterogeneous) | Inorganic bases. Useful in polar aprotic solvents like DMF or MeCN. Reaction is heterogeneous. |
| PS-BEMP | Polystyrene-bound BEMP | N/A | 2.0 - 3.0 eq. | Solid-supported base. Simplifies workup as it can be filtered off. |
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add the desired anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile).
-
Begin stirring to create a suspension.
-
Add the chosen organic base (e.g., DIPEA, 1.2 eq.) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes. You should observe the solids dissolving as the free amine is formed. The mixture may become clear or a new precipitate (the base's hydrochloride salt) may form.
-
The soluble free amine is now ready. Proceed by adding your other reagents as required by your specific reaction protocol.
Part 3: Advanced Protocols
Protocol 1: Preparation and Isolation of the Free Amine
Use this protocol when you need a pure solution of the free amine without the presence of a neutralizing agent or its salt.
-
Dissolve this compound (1.0 eq.) in deionized water.
-
Transfer the solution to a separatory funnel.
-
Cool the funnel in an ice-water bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the aqueous layer is basic (pH > 8, check with pH paper).[5]
-
Extract the aqueous layer with an organic solvent (e.g., Diethyl ether or Ethyl acetate) three times. The free amine is more soluble in the organic phase.
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: The free amine may be volatile. Use minimal heat.
-
The resulting oil or solid is the free amine. It should be used immediately or stored under an inert atmosphere at ≤ 4°C.
Guide 3: Using Phase-Transfer Catalysis (PTC)
This technique is ideal for reactions in biphasic systems, such as alkylations or substitutions using an inorganic base (e.g., NaOH) in water with the substrate in an organic solvent like toluene.[8][11]
Mechanism Rationale: The PTC (Q⁺X⁻, e.g., TBAB) exchanges its counter-ion (X⁻) for the reactive anion (e.g., OH⁻) in the aqueous phase. This new lipophilic ion pair (Q⁺OH⁻) migrates into the organic phase, where it can deprotonate the amine hydrochloride. The now-activated free amine can react with the organic-soluble electrophile.
Caption: Mechanism of Phase-Transfer Catalysis for amine reactions.
-
Combine the amine hydrochloride (1.0 eq.), the alkylating agent (e.g., benzyl bromide, 1.1 eq.), a phase-transfer catalyst (e.g., TBAB, 0.05 eq.), and an organic solvent (e.g., Toluene) in a reaction flask.
-
Add an aqueous solution of a base (e.g., 20% w/v K₂CO₃).
-
Heat the biphasic mixture to 50-70°C with vigorous stirring to ensure efficient mixing between the phases.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.
References
- Vertex AI Search. (2017). Why do amines dissolve in hydrochloric acid? - Quora.
- Solubility of Things. (n.d.). Methylamine hydrochloride | Solubility of Things.
- Oxford Reference. (n.d.). Amine salts.
- Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine. YouTube.
- Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
- Filo. (2025).
- ResearchGate. (2016).
- ResearchGate. (2015).
- Chegg. (n.d.). Amines.
- Ananda, K., et al. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
- CHIMIA. (2006).
- NIH. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- EvitaChem. (n.d.). 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde.
- PTC Communications, Inc. (2005).
- Reddit. (2021).
- Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?
- BenchChem. (2025). N-(furan-2-ylmethyl)propan-1-amine" solubility and stability studies.
- Reddit. (2023). Hydrochloride salt of amine.
- ncert. (n.d.). Amines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amines, [chemed.chem.purdue.edu]
- 3. ncert.nic.in [ncert.nic.in]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Write a short note on amine salt as phase transfer catalyst | Filo [askfilo.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. Buy 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde (EVT-13296375) [evitachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phasetransfer.com [phasetransfer.com]
Furan Synthesis Technical Support Center: A Guide to Characterization of Unexpected Byproducts
Welcome to the Technical Support Center for Furan-Based Syntheses. This resource is designed for researchers, medicinal chemists, and process development scientists who work with furanic compounds. The unique electronic properties of the furan ring, while synthetically useful, also predispose it to a variety of side reactions, leading to unexpected byproducts that can complicate reaction workups, compromise yields, and introduce impurities into final products.
This guide provides a structured approach to understanding, identifying, and mitigating the formation of these common byproducts. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common synthetic transformations involving furans.
Part 1: Frequently Asked Questions (FAQs) about Furan Stability and Reactivity
This section addresses common high-level questions regarding the inherent reactivity of the furan ring.
Q1: Why is my furan-containing reaction mixture turning into a dark, insoluble tar?
A1: The formation of dark, insoluble materials is a classic sign of furan polymerization. Furans, particularly those with electron-donating substituents like alkyl or alkoxy groups, are highly susceptible to acid-catalyzed polymerization.[1][2] The process is initiated by the protonation of the furan ring, which generates a reactive electrophile that can then attack another furan molecule, leading to a chain reaction.[1]
Causality: The oxygen atom in the furan ring can donate its lone pair of electrons to the aromatic system, making the ring electron-rich and thus highly reactive towards electrophiles, including protons. Once protonated, the aromaticity is lost, and the resulting carbocation is a potent electrophile for further reaction.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Water can facilitate proton transfer and participate in ring-opening side reactions that can also lead to colored byproducts.
-
Use of Mild Acids: If an acid catalyst is necessary, consider using milder alternatives to strong protic acids like H₂SO₄. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts can sometimes offer better control.[3]
-
Temperature Control: Polymerization is often accelerated at higher temperatures. Maintaining low reaction temperatures can significantly reduce the rate of this side reaction.
-
Slow Addition of Reagents: Adding the acid catalyst or other electrophilic reagents slowly can help to control the concentration of reactive intermediates and minimize polymerization.
Q2: My reaction has a good conversion of the starting material, but the yield of the desired furan is low, and I see several new spots on TLC/peaks in the GC-MS. What could be happening?
A2: This scenario often points to the formation of soluble byproducts through pathways like ring-opening, rearrangement, or oligomerization. Under acidic conditions, especially in the presence of nucleophiles like water or alcohols, the furan ring can open to form 1,4-dicarbonyl compounds or their derivatives.[4][5]
Causality: The protonated furan intermediate is susceptible to nucleophilic attack. Water, for instance, can attack the ring, leading to a cascade of reactions that ultimately cleaves the C-O bond and forms a linear dicarbonyl compound.[5]
Common Ring-Opened Byproducts:
-
Succinaldehyde: Formed from the acid-catalyzed hydrolysis of the parent furan.[5]
-
Levulinic Acid and Formic Acid: Common degradation products from the acid-catalyzed dehydration of hexoses to form hydroxymethylfurfural (HMF), where HMF itself can degrade.
-
Esters and Ketones: In the presence of alcohols, ring-opening can lead to the formation of esters and ketones.[4]
Q3: How can I distinguish between furan isomers in my reaction mixture?
A3: Distinguishing between furan isomers (e.g., 2-methylfuran vs. 3-methylfuran, or 2,4-disubstituted vs. 2,5-disubstituted furans) is a common challenge. Spectroscopic methods are the most effective way to do this.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts and coupling constants of the furan ring protons and carbons are highly sensitive to the substituent positions. For example, the protons on a furan ring typically appear in distinct regions, and their splitting patterns will reveal their connectivity. Two-dimensional NMR techniques like COSY and HMBC can be used to definitively establish the substitution pattern.[1][3]
-
GC-MS: While isomers will have the same molecular ion peak, their fragmentation patterns can differ. Additionally, isomers often have slightly different retention times on a GC column, allowing for their separation and individual analysis.[4][6]
Part 2: Troubleshooting Guide for Specific Furan Syntheses
This section provides detailed troubleshooting for common furan syntheses, focusing on the byproducts specific to each reaction.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[3][7]
Issue 1: Incomplete cyclization and presence of starting material.
-
Probable Cause: Insufficiently acidic conditions or inadequate dehydration. The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate.
-
Troubleshooting:
-
Increase the concentration or strength of the acid catalyst.
-
Use a dedicated dehydrating agent like P₂O₅ or acetic anhydride.[3]
-
Increase the reaction temperature or use a Dean-Stark trap to remove water azeotropically.
-
Issue 2: Formation of pyrrole byproducts.
-
Probable Cause: Contamination of the reaction with ammonia or a primary amine. The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles.[8]
-
Troubleshooting:
-
Ensure that all reagents and solvents are free from nitrogen-containing impurities. Use freshly distilled solvents if necessary.
-
Thoroughly clean all glassware to remove any residual amine contaminants.
-
Feist-Benary Furan Synthesis
This synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[8][9]
Issue 1: Reaction stalls at the hydroxydihydrofuran intermediate (Interrupted Feist-Benary Reaction).
-
Probable Cause: The final dehydration step to form the aromatic furan ring is often slow under basic conditions and may require an acid catalyst.[8][9]
-
Troubleshooting: After the initial base-catalyzed condensation, carefully neutralize the reaction mixture and add a catalytic amount of a protic acid (e.g., a few drops of HCl) to promote dehydration.[8]
Issue 2: Formation of isomeric furan byproducts.
-
Probable Cause: If the intermediate tricarbonyl compound can cyclize in multiple ways, a mixture of regioisomers can be formed. This can be influenced by both steric and electronic factors.
-
Troubleshooting:
-
Modify Substrates: Altering the steric bulk or electronic nature of the substituents on the starting materials can favor one cyclization pathway over another.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the desired cyclization pathway.
-
Diels-Alder Reaction
The Diels-Alder reaction, where furan acts as a diene, is a powerful tool for constructing complex molecules. However, it is often reversible and prone to side reactions.
Issue 1: Low yield and recovery of starting materials, especially at higher temperatures.
-
Probable Cause: The retro-Diels-Alder reaction is thermally favorable for many furan adducts.[10]
-
Troubleshooting:
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
High Pressure: Applying high pressure can favor the forward reaction, as the transition state has a smaller volume than the starting materials.
-
In-situ Trapping: If possible, design the subsequent reaction step to occur in the same pot, thus consuming the Diels-Alder adduct as it is formed and preventing the reverse reaction.
-
Issue 2: Formation of oligomeric byproducts.
-
Probable Cause: Furan can react with the initial Diels-Alder adduct, which can still act as a dienophile. This leads to the formation of dimers, trimers, and higher-order oligomers.[11]
-
Troubleshooting:
-
Use an Excess of the Dienophile: Using a stoichiometric excess of the desired dienophile can outcompete the Diels-Alder adduct for the available furan.
-
Control Concentration: Running the reaction at a lower concentration can disfavor the bimolecular oligomerization reactions.
-
Part 3: Protocols for Byproduct Characterization
A systematic approach to identifying byproducts is crucial for effective troubleshooting.
Protocol 1: GC-MS Analysis of a Furan Reaction Mixture
Objective: To separate and identify volatile components of a furan synthesis reaction mixture.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a simple workup (e.g., liquid-liquid extraction with a volatile organic solvent like diethyl ether or ethyl acetate).
-
Dry the organic layer over Na₂SO₄ and filter.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in a suitable solvent.
-
-
Instrumentation:
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a good starting point for separating a wide range of furan derivatives.[4][6][12]
-
Injector: Split/splitless injector, typically at 250 °C.
-
Oven Program: A typical program would be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5-10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-500.
-
-
Data Analysis:
-
Identify the molecular ion peaks of the expected product and starting materials.
-
Analyze the mass spectra of unknown peaks. Look for characteristic fragmentation patterns of furans, such as the loss of CO (28 Da) or the furan ring itself.
-
Compare the obtained spectra with a mass spectral library (e.g., NIST) for tentative identification.
-
Protocol 2: ¹H and ¹³C NMR Analysis
Objective: To obtain detailed structural information about the components of a reaction mixture.
Methodology:
-
Sample Preparation:
-
Work up a larger portion of the reaction mixture.
-
If possible, perform a preliminary separation by column chromatography to isolate the major byproducts.
-
Dissolve the crude mixture or isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (a DEPT experiment can be helpful to distinguish between CH, CH₂, and CH₃ groups).
-
If the spectra are complex, consider 2D NMR experiments like COSY (to identify proton-proton couplings) and HMBC/HSQC (to identify proton-carbon correlations).
-
-
Data Interpretation:
-
Furan Ring Protons: Typically appear between δ 6.0 and 7.5 ppm in the ¹H NMR spectrum.[3]
-
Furan Ring Carbons: Typically appear between δ 105 and 155 ppm in the ¹³C NMR spectrum.[13]
-
Ring-Opened Byproducts: Look for the characteristic signals of aldehydes (δ 9-10 ppm in ¹H NMR, δ 190-200 ppm in ¹³C NMR) and ketones (δ 2.0-2.5 ppm for α-protons in ¹H NMR, δ >200 ppm for the carbonyl carbon in ¹³C NMR). For example, the methylene protons in succinic acid (a potential oxidation product of a ring-opened furan) appear around δ 2.4-2.7 ppm.[14]
-
Polymeric Material: This will often appear as broad, unresolved humps in the NMR spectrum.
-
Data Summary Table for Spectroscopic Analysis
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | GC-MS (m/z) |
| Substituted Furans | Ring H: 6.0-7.5 | Ring C: 105-155 | M⁺, fragments from loss of CO, substituents |
| Ring-Opened Aldehydes | Aldehyde H: 9-10 | Carbonyl C: 190-200 | M⁺, characteristic aldehyde fragments |
| Ring-Opened Ketones | α-H: 2.0-2.5 | Carbonyl C: >200 | M⁺, McLafferty rearrangement fragments |
| Furan Oligomers | Broad signals | Broad signals | Repeating units, higher m/z values |
Part 4: Visualizing Byproduct Formation and Troubleshooting
Diagram 1: Acid-Catalyzed Furan Degradation Pathways
Caption: Acid-catalyzed degradation pathways of furans.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: A systematic workflow for troubleshooting unexpected byproducts.
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 17, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 17, 2026, from [Link]
-
Tsao, W.-X., Chen, B.-H., Lin, P., You, S.-H., & Kao, T.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(12), 3789. [Link]
-
García, G., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5219-5223. [Link]
-
De Simone, A., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 13(21), 5634-5659. [Link]
-
Papastergiou, I., et al. (2021). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. Retrieved January 17, 2026, from [Link]
-
Barré, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules, 27(10), 3212. [Link]
-
Tsao, W.-X., Chen, B.-H., Lin, P., You, S.-H., & Kao, T.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved January 17, 2026, from [Link]
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4479-4484.
-
Aniszewska, A., et al. (2021). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Retrieved January 17, 2026, from [Link]
-
De Simone, A., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(41), 34839-34848. [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved January 17, 2026, from [Link]
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
Kourkoulos, D. D., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Advances, 10(70), 42997-43004. [Link]
-
YouTube. (2019). Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). What's the by-product of Lawesson's reagent?. Retrieved January 17, 2026, from [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved January 17, 2026, from [Link]
-
Tsao, W.-X., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2006). Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. Retrieved January 17, 2026, from [Link]
-
Filo. (2025). Problem: Feist–Benary Furan Reaction Mechanism. Retrieved January 17, 2026, from [Link]
-
YouTube. (2021). Feist-Benary Synthesis Of Furan. Retrieved January 17, 2026, from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved January 17, 2026, from [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. Retrieved January 17, 2026, from [Link]
-
BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Use of Lawesson's Reagent in Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (n.d.). The formation of furan-like disinfection byproducts from phenolic precursors. Retrieved January 17, 2026, from [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved January 17, 2026, from [Link]
Sources
- 1. NMR spectroscopy [ch.ic.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
Spectroscopic analysis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride vs. its derivatives
An In-Depth Spectroscopic Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride and Its Derivatives
Introduction
In the landscape of medicinal chemistry and materials science, molecules containing furan and propargylamine moieties are of significant interest. The furan ring is a key heterocycle found in numerous pharmaceuticals, valued for its specific electronic and steric properties.[1] Concurrently, the propargylamine group is a versatile functional handle, crucial for 'click' chemistry reactions and a pharmacophore in its own right, notably as a scaffold for monoamine oxidase (MAO) inhibitors.[2][3][4]
This guide provides a comprehensive spectroscopic analysis of the parent compound, this compound, a molecule that synergistically combines these two important functional groups. As a Senior Application Scientist, the objective here is not merely to present data but to elucidate the causal relationships between molecular structure and spectroscopic output. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the parent compound and compare it systematically against strategically chosen derivatives. This comparative approach serves as a powerful tool for researchers, enabling confident structural verification and a deeper understanding of how subtle chemical modifications manifest in analytical data.
Part 1: Spectroscopic Profile of the Parent Compound
The parent compound, N-((furan-2-yl)methyl)prop-2-yn-1-amine hydrochloride, possesses a secondary amine protonated to form an ammonium salt. This protonation significantly influences its spectroscopic characteristics, particularly in NMR and IR spectroscopy.
Caption: Structure of the parent compound.
¹H NMR Spectroscopy
The proton NMR spectrum is highly diagnostic. The presence of the hydrochloride salt causes significant deshielding of protons near the ammonium center.
-
Furan Protons: The furan ring displays three distinct signals in the aromatic region (~6.0-7.5 ppm). The proton at C5 (adjacent to the oxygen) is typically the most downfield.
-
Ammonium Protons (NH₂⁺): A broad signal is expected, often in the range of 8.0-10.0 ppm. Its broadness is due to quadrupolar relaxation and chemical exchange. This peak will disappear upon the addition of a few drops of D₂O, a classic confirmatory test for exchangeable protons.[5][6]
-
Methylene Protons (Furan-CH₂-N): These protons are adjacent to both the furan ring and the positive nitrogen, leading to a downfield shift, anticipated around 4.0-4.5 ppm.
-
Methylene Protons (N-CH₂-Alkyne): Similarly, these protons are deshielded by the nitrogen and the alkyne's magnetic anisotropy, likely appearing around 3.5-4.0 ppm.
-
Alkyne Proton (≡C-H): A characteristic sharp signal, typically a triplet due to long-range coupling with the methylene protons, is expected around 2.5-3.0 ppm.
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data, confirming the carbon skeleton.
-
Furan Carbons: Four signals are expected in the heterocyclic aromatic region (~105-155 ppm). The carbon bonded to oxygen (C2 and C5) will be the most downfield.
-
Alkyne Carbons: Two distinct signals appear for the sp-hybridized carbons. The terminal carbon (≡CH) is typically found around 70-75 ppm, while the internal carbon (-C≡) is slightly more downfield, around 75-80 ppm.
-
Methylene Carbons: The two methylene carbons will appear in the 35-50 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present.
-
N-H Stretch: As a secondary ammonium salt (R₂NH₂⁺), a very broad and strong absorption band is expected in the 2400-3200 cm⁻¹ region. This is a hallmark of an amine salt.[5][6][7]
-
≡C-H Stretch: A sharp, moderately intense peak characteristic of a terminal alkyne C-H bond will appear around 3300 cm⁻¹.[8][9]
-
C≡C Stretch: A weak but sharp absorption is expected in the 2100-2150 cm⁻¹ range. Its weakness is due to the low polarity of the triple bond.[8]
-
Furan Ring Vibrations: Multiple bands corresponding to C=C and C-O stretching of the furan ring will be present in the 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data. The analysis is performed on the free base after neutralization.
-
Molecular Ion (M⁺): The free base (C₈H₉NO) has a molecular weight of 135.17 g/mol . Following the Nitrogen Rule, the odd molecular weight corresponds to the single nitrogen atom in the structure.[6][7][10][11]
-
Fragmentation: Amines characteristically undergo α-cleavage.[5][7][11] The two primary fragmentation pathways would be:
-
Cleavage of the furfuryl-nitrogen bond, resulting in a resonance-stabilized furfuryl cation (m/z = 81) and loss of the propargylamine radical.
-
Cleavage of the propargyl-nitrogen bond, leading to a resonance-stabilized iminium cation (m/z = 96) and loss of a propargyl radical. This fragment is often the base peak.
-
Part 2: Comparative Analysis with Derivatives
To understand structure-spectra relationships, we will compare the parent compound with three derivatives, each featuring a specific structural modification.
Caption: Logical relationships between the parent compound and its derivatives.
Derivative 1: N-Methylation
-
Structure: N-((furan-2-yl)methyl)-N-methylprop-2-yn-1-amine.
-
Spectroscopic Impact:
-
¹H NMR: The broad NH₂⁺ peak vanishes. A new sharp singlet appears around 2.2-2.5 ppm, corresponding to the N-CH₃ group. The adjacent methylene protons will experience a slight shift.
-
IR: The most dramatic change is the complete disappearance of the broad ammonium N-H stretch.[5][6] The rest of the spectrum, including the alkyne stretches, remains largely unchanged.
-
MS: The molecular weight of the free base increases by 14 Da (for the addition of CH₂) to 149.20 g/mol . The fragmentation pattern will still be dominated by α-cleavage, but the resulting fragment ions will be 14 Da heavier.
-
Derivative 2: Ring Substitution (5-Bromo)
-
Structure: (5-Bromo-furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride.
-
Spectroscopic Impact:
-
¹H NMR: The furan proton signals change significantly. The H5 proton signal disappears. The H3 and H4 protons will now appear as doublets due to coupling only with each other. The strong electron-withdrawing effect of bromine will shift these protons slightly downfield.
-
IR: The core amine and alkyne stretches will be present. Subtle shifts in the furan ring vibration bands in the fingerprint region may be observed.
-
MS: The molecular weight increases significantly due to bromine's mass. The presence of bromine will be immediately obvious from the isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Derivative 3: Alkyne Modification (Internal Alkyne)
-
Structure: (Furan-2-ylmethyl)(but-2-yn-1-yl)amine hydrochloride.
-
Spectroscopic Impact:
-
¹H NMR: The terminal alkyne proton (≡C-H) signal disappears. A new signal, likely a triplet or doublet, will appear around 1.8 ppm for the new methyl group on the alkyne chain.
-
IR: A key diagnostic change is the disappearance of the sharp ≡C-H stretch around 3300 cm⁻¹.[8] The C≡C stretch around 2100 cm⁻¹ may become even weaker or disappear entirely if the internal alkyne is relatively symmetrical.
-
MS: The molecular weight of the free base increases by 14 Da to 149.20 g/mol . The fragmentation will still proceed via α-cleavage, but the mass of the alkyne-containing fragments will be 14 Da higher.
-
Part 3: Summary Data and Protocols
Comparative Spectroscopic Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Free Base m/z (M⁺) |
| Parent Compound | ~9.0 (br s, NH₂⁺), ~7.4 (H5), ~4.2 (Furan-CH₂), ~2.8 (≡C-H) | ~2800 (br, N-H), ~3300 (sharp, ≡C-H), ~2120 (weak, C≡C) | 135 |
| Derivative 1 (N-Me) | ~2.3 (s, N-CH₃), ~7.4 (H5), ~3.8 (Furan-CH₂), ~2.8 (≡C-H) | N-H absent , ~3300 (sharp, ≡C-H), ~2120 (weak, C≡C) | 149 |
| Derivative 2 (5-Br) | ~9.0 (br s, NH₂⁺), H5 absent , ~6.4 (d, H3/H4) | ~2800 (br, N-H), ~3300 (sharp, ≡C-H), ~2120 (weak, C≡C) | 213/215 |
| Derivative 3 (Internal) | ~9.0 (br s, NH₂⁺), ~7.4 (H5), ~1.8 (t, -CH₃), ≡C-H absent | ~2800 (br, N-H), ≡C-H absent , C≡C very weak/absent | 149 |
Standard Operating Protocols
The causality behind experimental choices is paramount. The following protocols are designed for robustness and reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C spectra for detailed structural elucidation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes most amine salts and its residual solvent peak does not obscure key regions. D₂O can be used to confirm exchangeable N-H protons.[12]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the furan region.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[12]
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the principal functional groups based on their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): ATR is chosen for its minimal sample preparation and speed. Place a small amount of the solid hydrochloride salt directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: a. Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. b. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is standard practice to improve the signal-to-noise ratio.[13]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the hydrochloride salt in a suitable solvent (e.g., methanol or acetonitrile). Add a small amount of a volatile base like ammonium hydroxide to neutralize the salt and generate the free amine in solution, which is more amenable to ionization. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique ideal for polar molecules like amines.
-
Data Acquisition (ESI-MS): Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode, as amines readily accept a proton to form a [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Tandem MS (MS/MS): For fragmentation analysis, perform a product ion scan. Select the [M+H]⁺ ion of the parent compound as the precursor ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions. This confirms fragmentation pathways.
-
References
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax. [Link]
-
GCMS Section 6.15 - Amines. Whitman College. [Link]
-
Antioxidant Properties of Propargylamine Derivatives: Assessment of Their Ability to Scavenge Peroxynitrite. (2006). PubMed. [Link]
-
Video: Mass Spectrometry of Amines. (2023). JoVE. [Link]
-
Supporting Information for scientific papers detailing NMR acquisition. ScienceOpen. [Link]
-
Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2014). European Journal of Chemistry. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). MDPI. [Link]
-
Infrared Spectroscopy (IR). University of Central Florida. [Link]
-
Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. (2024). RSC Sustainability. [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). ResearchGate. [Link]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]
-
Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. (1965). Journal of the Chemical Society. [Link]
-
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. PubChem, NIH. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central, NIH. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax. [Link]
-
Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]
-
(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride. PubChem, NIH. [Link]
-
1-(Furan-2-yl)propan-2-amine. PubChem, NIH. [Link]
-
1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]
-
N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide. National Institutes of Health (NIH). [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. Video: Mass Spectrometry of Amines [jove.com]
- 12. scienceopen.com [scienceopen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The furan nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold" in drug discovery. The molecule of interest, (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, presents a compelling starting point for the development of novel therapeutic agents. It combines the established pharmacophoric features of the furan ring with the versatile reactivity of a secondary amine and a terminal alkyne. This guide provides a comprehensive framework for the synthesis of a focused library of novel derivatives from this lead compound and a comparative analysis of their biological activities.
The inherent reactivity of the terminal alkyne and the secondary amine allows for targeted modifications to explore the structure-activity relationship (SAR) and potentially enhance therapeutic efficacy. This guide will detail the synthetic strategies to exploit these functionalities, followed by robust protocols for screening the anticancer, antimicrobial, and antioxidant activities of the resulting novel compounds. We will also present a comparative analysis against established drugs, providing a clear benchmark for performance.
Synthetic Strategy: Diversification of the Lead Scaffold
The generation of a chemically diverse library from a single starting material is a key strategy in modern drug discovery. The structure of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine allows for diversification at two key points: the terminal alkyne and the secondary amine.
Modification of the Terminal Alkyne via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal handle for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction allows for the facile introduction of a wide variety of substituents via the formation of a stable 1,2,3-triazole ring.[3][4][5]
Protocol 1: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives via CuAAC
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of water and tert-butanol.
-
Addition of Azide: Add the desired organic azide (1.1 eq.) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture should be stirred vigorously at room temperature.[6][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole derivative.[8]
Modification of the Secondary Amine
The secondary amine can be targeted through various well-established reactions to introduce further diversity. For instance, acylation with various acid chlorides or anhydrides can yield a series of amides.
Protocol 2: General Procedure for the Acylation of the Secondary Amine
-
Reactant Preparation: Dissolve the parent compound or a triazole derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), to the solution and cool to 0 °C.
-
Acylation: Add the desired acyl chloride or anhydride (1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Synthetic workflow for generating novel compound libraries.
Comparative Biological Activity Screening
A multi-pronged screening approach is essential to elucidate the potential therapeutic applications of the newly synthesized compounds. This guide focuses on three key areas: anticancer, antimicrobial, and antioxidant activity. For a robust comparison, the novel compounds will be tested alongside relevant commercially available drugs.
Comparison Compounds:
-
Nitrofurantoin: A furan-containing antibiotic primarily used for urinary tract infections. Its mechanism involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomes.[9][10][11][12][13]
-
Ranitidine: A furan-containing H2-histamine receptor antagonist used to decrease stomach acid production.[1][14][15][16][17] It serves as a furan-containing compound with a different biological target.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[18][19][20][21][22]
-
Doxorubicin: A potent anthracycline chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to the generation of free radicals and induction of apoptosis.[23][24][25][26][27]
-
Ascorbic Acid (Vitamin C): A well-known antioxidant that acts as a reducing agent, donating electrons to neutralize free radicals.[28][29][30][31][32]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for in vitro cytotoxicity screening.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel compounds, Doxorubicin (positive control), and a vehicle control (e.g., DMSO) in the appropriate cell culture medium. Add these to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antimicrobial Activity Screening: Broth Microdilution Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 4: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the novel compounds, Nitrofurantoin, and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.
Protocol 5: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of the novel compounds and Ascorbic Acid (positive control) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a methanolic solution of DPPH (0.1 mM). A control well should contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Workflow for the biological screening of novel compounds.
Data Presentation and Comparative Analysis
The results of the biological assays should be tabulated for a clear and objective comparison of the novel compounds against the established drugs.
Table 1: Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Novel Compound 1 | Experimental Data | Experimental Data |
| Novel Compound 2 | Experimental Data | Experimental Data |
| (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine HCl | Experimental Data | Experimental Data |
| Doxorubicin | Reference Value | Reference Value |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli |
| Novel Compound 1 | Experimental Data | Experimental Data |
| Novel Compound 2 | Experimental Data | Experimental Data |
| (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine HCl | Experimental Data | Experimental Data |
| Nitrofurantoin | Reference Value | Reference Value |
| Ciprofloxacin | Reference Value | Reference Value |
Table 3: Antioxidant Activity (EC₅₀ in µg/mL)
| Compound | DPPH Scavenging |
| Novel Compound 1 | Experimental Data |
| Novel Compound 2 | Experimental Data |
| (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine HCl | Experimental Data |
| Ascorbic Acid | Reference Value |
Mechanistic Insights and Future Directions
Should a novel compound exhibit significant anticancer activity, further studies to elucidate its mechanism of action are warranted. For example, if a compound induces apoptosis, its effect on key signaling pathways can be investigated.
Caption: A potential mechanism of action for an anticancer compound.
Conclusion
This guide provides a structured and scientifically rigorous approach to the synthesis and biological evaluation of novel compounds derived from this compound. By employing versatile synthetic strategies and standardized screening protocols, researchers can effectively explore the therapeutic potential of this promising scaffold. The comparative data generated will be invaluable for identifying lead candidates for further preclinical development. The inherent modularity of the proposed synthetic routes allows for extensive exploration of the chemical space around this furan-based core, paving the way for the discovery of next-generation therapeutic agents.
References
-
McCalla, D. R., & Voutsinos, D. (1974). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Antimicrobial Agents and Chemotherapy, 6(5), 517–523. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia contributors. (2024). Ranitidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Njus, D., Kelley, P. M., Tu, Y. J., & Schlegel, H. B. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 159, 37–44. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Li, Y., Zhang, G., & Zhu, S. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(6), 2444–2450. [Link]
-
Davis, R., & Bryson, H. M. (1994). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Drugs, 47(5), 677–701. [Link]
-
Wikipedia contributors. (2024). Ciprofloxacin. In Wikipedia, The Free Encyclopedia. [Link]
-
Khamari, B., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Principles and Practice. [Link]
-
Brogden, R. N., Carmine, A. A., Heel, R. C., Speight, T. M., & Avery, G. S. (1982). Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases. Drugs, 24(4), 267–303. [Link]
-
Kamijo, S., Jin, T., & Yamamoto, Y. (2003). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 68(26), 9914–9916. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18–35. [Link]
-
Wikipedia contributors. (2024). Doxorubicin. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Synapse. (2024). What is the mechanism of Ciprofloxacin?. [Link]
-
Pawlowska, E., Szczepanska, J., & Blasiak, J. (2019). Ascorbic acid as an antioxidant. Corrosive and Anti-corrosive Materials, 1(1), 1-10. [Link]
-
Wikipedia contributors. (2024). Nitrofurantoin. In Wikipedia, The Free Encyclopedia. [Link]
-
Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2016. [Link]
-
Mizutani, H., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(18), 4566. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Gryba, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18236–18247. [Link]
-
Synapse. (2024). What is the mechanism of Ranitidine Hydrochloride?. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia contributors. (2024). Vitamin C. In Wikipedia, The Free Encyclopedia. [Link]
-
Vargas-Mendoza, N., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Biomedicine & Pharmacotherapy, 148, 112769. [Link]
-
Wang, X., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(62), 39356-39360. [Link]
-
National Center for Biotechnology Information. (2024). Nitrofurantoin. In StatPearls. [Link]
-
Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. [Link]
-
Lee, J. S., & Ye, J. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00302. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Ranitidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
NHS. (2022). About ciprofloxacin. [Link]
-
Kumar, A., & Sharma, S. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3), e202303986. [Link]
-
ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling?. [Link]
-
Bauernfeind, J. C. (1953). Antioxidant Properties of Ascorbic Acid in Foods. Advances in Food Research, 4, 359–412. [Link]
-
Synapse. (2024). What is the mechanism of Nitrofurantoin?. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14122-14131. [Link]
-
Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. Journal of the American Chemical Society, 125(26), 7786–7787. [Link]
-
Drugs.com. (2025). Ranitidine: Uses, Dosage, Side Effects, Warnings. [Link]
Sources
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 12. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 14. Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 16. Ranitidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 21. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. About ciprofloxacin - NHS [nhs.uk]
- 23. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Doxorubicin - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 27. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 28. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Vitamin C - Wikipedia [en.wikipedia.org]
- 32. pubs.acs.org [pubs.acs.org]
A Researcher's Comparative Guide to the In Vitro Evaluation of Anticancer Properties in Furan-Based Heterocycles
The furan ring, a deceptively simple five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products with potent biological activities has catalyzed the exploration of synthetic furan-based derivatives as novel therapeutic agents.[1][2][3] This guide offers an in-depth, comparative analysis of the methodologies used to evaluate the anticancer properties of these compounds in a preclinical, in vitro setting. We will move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
The Rationale: Why Furan-Based Heterocycles in Oncology?
Furan-containing molecules have consistently demonstrated significant cytotoxic effects against a multitude of cancer cell lines.[2][4] Their therapeutic potential stems from their ability to induce cancer cell death through various mechanisms, including the initiation of programmed cell death (apoptosis) and halting the cell division cycle.[1][5] The versatility of the furan scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse and potentially enhanced anticancer activities.[6][7] This guide will equip researchers with the foundational knowledge and detailed protocols to rigorously assess and compare the efficacy of these promising molecules.
Comparative Efficacy of Furan-Based Anticancer Agents: A Snapshot
The initial screening of novel compounds typically involves determining their cytotoxic potential across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a compound that inhibits 50% of cell growth or viability. Below is a comparative table of IC₅₀ values for several illustrative furan-based derivatives, compiled from preclinical studies.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][5] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][2] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][2][8] |
| Benzo[b]furan derivative (Compound 36) | MCF-7 (Breast) | 0.051 | Induces G2/M cell cycle arrest and mitochondrial-mediated apoptosis via PI3K/Akt/mTOR inhibition.[9] |
| Furopyridone (Compound 4c) | KYSE150 (Esophageal) | ~2.1 (0.655 µg/mL at 48h) | Potent cytotoxicity against esophageal cancer cell lines.[10] |
Note: The data presented is for illustrative purposes and is derived from the cited literature. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Core Experimental Workflow for Anticancer Evaluation
A logical and systematic workflow is paramount for the in vitro assessment of any potential anticancer compound. The following workflow represents a standard, yet rigorous, approach to characterizing the anticancer properties of furan-based heterocycles.
Caption: Simplified PI3K/Akt pathway and Bcl-2 family protein interactions.
Protocol: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Treat cells with the furan compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. [11]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [12]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [11]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [11]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, or anti-β-actin as a loading control) overnight at 4°C. [11]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to compare protein expression levels between treated and untreated samples.
Conclusion
The in vitro evaluation of furan-based heterocycles requires a multi-faceted and methodologically sound approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and the investigation of specific signaling pathways, researchers can build a comprehensive profile of a compound's anticancer potential. The protocols and comparative data presented in this guide serve as a robust framework for scientists in the field of drug discovery to rigorously assess these promising therapeutic candidates and contribute to the development of next-generation oncology treatments.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. medium.com [medium.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Propargylamines
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of propargylamines is of paramount importance. These moieties are key structural motifs in a wide array of biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The most prominent and atom-economical method for their preparation is the one-pot, three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction.[2][3]
The choice of catalyst is critical to the success of the A³ coupling, influencing reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth comparison of the primary catalytic systems, offering field-proven insights and experimental data to inform your selection and experimental design.
The Mechanism of A³ Coupling: A Common Pathway
At its core, the A³ coupling reaction follows a general mechanistic pathway, regardless of the specific metal catalyst employed. The catalyst's primary role is to activate the terminal alkyne's C-H bond, increasing its acidity and facilitating the formation of a metal-acetylide intermediate. Concurrently, the aldehyde and amine undergo condensation to form an iminium ion in situ. The metal-acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to forge the crucial new carbon-carbon bond, yielding the propargylamine product and regenerating the active catalyst.[2][4]
Caption: Generalized mechanism of the A³ coupling reaction.
Comparative Analysis of Catalytic Systems
The ideal catalyst for propargylamine synthesis should be inexpensive, readily available, highly active at low loadings, and tolerant of a wide range of functional groups under mild conditions. Here, we compare the performance of the most common catalytic systems.
Copper-Based Catalysts: The Workhorse
Copper salts, particularly Cu(I) halides (CuI, CuBr, CuCl), are the most extensively used catalysts for the A³ coupling reaction due to their low cost, high efficiency, and operational simplicity.[2][5] They are effective under various conditions, including solvent-free reactions, which aligns with the principles of green chemistry.[1][5]
Expertise & Experience: Copper catalysts are often the first choice for initial screening due to their reliability. The choice of the counter-ion (I-, Br-, Cl-) can influence the reaction rate and yield, with CuI often providing the best results. While simple copper salts are effective, the use of ligands such as pybox or salen-type ligands can enhance enantioselectivity in asymmetric A³ couplings.[6] Heterogeneous copper catalysts, such as copper nanoparticles supported on materials like magnetite (Cu/Fe₃O₄) or titania (CuNPs/TiO₂), offer the significant advantage of easy separation and recyclability.[7][8]
Trustworthiness: The reaction progress with copper catalysts is typically robust and reproducible. A key consideration is the potential for catalyst deactivation through oxidation of Cu(I) to the less active Cu(II) state, although many protocols can be performed in open air.[5]
Gold-Based Catalysts: High Activity and Selectivity
Gold catalysts, both Au(I) and Au(III) salts and complexes, have emerged as powerful alternatives, often exhibiting higher turnover numbers (TON) and frequencies (TOF) than their copper counterparts.[9] They are particularly effective in aqueous media and can catalyze reactions at room temperature with very low catalyst loadings.[6][9]
Expertise & Experience: Gold(III) salen complexes have demonstrated excellent yields (often >90%) in water at moderate temperatures (e.g., 40°C).[4][9] Gold nanoparticles have also been successfully employed, sometimes in combination with other supports like ZnO, enabling plasmon-mediated catalysis at ambient temperatures. While highly active, the higher cost of gold is a significant consideration for large-scale synthesis.
Trustworthiness: Gold-catalyzed A³ couplings are known for their high chemoselectivity and functional group tolerance. The reactions are often clean, with minimal byproduct formation. The stability of gold catalysts, especially heterogeneous ones, allows for efficient recycling.[10]
Silver-Based Catalysts: A Mild and Effective Alternative
Silver salts, such as AgI, are also effective catalysts for the A³ coupling, particularly for reactions involving aliphatic aldehydes.[3][11] Silver-catalyzed reactions can often be performed in water, contributing to their appeal from a green chemistry perspective.[11]
Expertise & Experience: Silver nanocatalysts, particularly those supported on magnetic nanoparticles (AgMNPs), have shown excellent catalytic activity with high yields (91-98%) and short reaction times (25-45 min).[12] A major advantage of these magnetic nanocatalysts is their straightforward recovery using an external magnet and high reusability over multiple cycles without significant loss of activity.[12]
Trustworthiness: The performance of silver catalysts is reliable, especially for specific substrate classes. The development of robust, recyclable silver nanocatalysts has significantly enhanced their trustworthiness for practical applications.
Iron-Based Catalysts: The Economical and Sustainable Choice
Iron, being the most abundant and least toxic transition metal, presents an economically and environmentally attractive option. Iron salts, such as FeCl₃, have been shown to effectively catalyze the A³ coupling reaction.[3][13]
Expertise & Experience: Iron-catalyzed A³ couplings can be performed under neat (solvent-free) conditions and in the open air, simplifying the experimental setup.[13] While simple iron salts may require higher catalyst loadings (e.g., 10 mol%) and elevated temperatures, the development of more sophisticated iron complexes and nanoparticles is improving their efficiency under milder conditions.[11][13] For instance, superparamagnetic copper ferrite (CuFe₂O₄) nanoparticles combine the benefits of both metals with magnetic recoverability.[7]
Trustworthiness: While perhaps less universally applied than copper or gold, iron catalysts are gaining traction. Their low cost and toxicity make them a highly trustworthy option for sustainable chemical manufacturing. The key to successful application lies in optimizing reaction conditions for the specific iron catalyst employed.
Quantitative Performance Comparison
The following table summarizes representative performance data for each class of catalyst. It is important to note that reaction conditions vary across different studies, which can significantly impact outcomes. This table is intended as a comparative guide, not a direct equivalency.
| Catalyst System | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Copper | CuI | 2.5 - 10 | Solvent-free | Ambient - 100 | 2 min - 4 h | up to 99% | [5] |
| CuFe₂O₄ NPs | - | Toluene | 90 | 1 h | 90% | [7] | |
| Gold | Au(III)-salen | 0.01 - 1 | Water | 40 | 24 h | 94% | [9] |
| AuBr₃ | 4 | Solvent-free | 60 | - | High | [1] | |
| Silver | AgI | 1.5 - 3 | Water | 100 | - | High | [3][11] |
| AgMNPs | - | - | Ambient | 25-45 min | 91-98% | [12] | |
| Iron | FeCl₃ | 10 | Toluene / Solvent-free | 80-110 | 2-12 h | 80-95% | [3][13] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative catalytic systems are provided below.
Protocol 1: Copper-Catalyzed A³ Coupling (Solvent-Free)
This protocol is adapted from a general procedure for CuI-catalyzed solvent-free A³ coupling.[5]
Methodology:
-
To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.2 mmol), and the terminal alkyne (1.5 mmol).
-
Add copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%).
-
Stir the reaction mixture at room temperature (or heat to 60-80°C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure propargylamine.
Protocol 2: Gold-Catalyzed A³ Coupling in Water
This protocol is based on the highly efficient method using a gold(III) salen complex.[9]
Methodology:
-
In a vial, dissolve the gold(III) salen complex catalyst (0.01 mmol, 1 mol%) in water (2 mL).
-
Add the aldehyde (1.0 mmol), the amine (1.1 mmol), and the terminal alkyne (1.5 mmol) to the solution.
-
Seal the vial and stir the mixture vigorously at 40°C for the required time (typically 24 h), monitoring by TLC.
-
After the reaction is complete, extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under vacuum.
-
Purify the residue by flash chromatography on silica gel to yield the desired propargylamine.
Protocol 3: Magnetically Recyclable Silver Nanocatalyst A³ Coupling
This protocol describes the use of a highly active and recyclable silver nanocatalyst.[12]
Methodology:
-
Disperse the silver magnetic nanocatalyst (AgMNPs, specify amount as per literature, e.g., 10 mg) in a suitable solvent (e.g., water, 5 mL) in a reaction flask.
-
Add the aldehyde (1.0 mmol), amine (1.0 mmol), and terminal alkyne (1.0 mmol).
-
Stir the mixture at room temperature for 25-45 minutes.
-
Monitor the reaction completion via TLC.
-
Once complete, place a strong external magnet against the side of the flask to immobilize the AgMNPs.
-
Decant the supernatant solution containing the product.
-
Wash the catalyst with an appropriate solvent (e.g., ethanol), decant, and reuse for subsequent reactions.
-
Work up the decanted solution by extraction with an organic solvent, followed by drying and purification as described in previous protocols.
Protocol 4: Iron-Catalyzed A³ Coupling (Neat Conditions)
This protocol is adapted from a procedure using iron(III) chloride as the catalyst.[13]
Methodology:
-
To a screw-capped vial, add iron(III) chloride (FeCl₃, 0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol), the amine (1.2 mmol), and the terminal alkyne (1.5 mmol).
-
Seal the vial and heat the mixture to 80-100°C with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Catalyst System Selection and Optimization
Choosing the optimal catalytic system requires a logical and systematic approach. The following workflow illustrates the decision-making process from initial screening to final optimization.
Caption: A workflow for selecting and optimizing a catalytic system.
Conclusion
The synthesis of propargylamines via the A³ coupling reaction is a robust and versatile transformation, with a catalyst to suit nearly every need.
-
Copper-based systems remain the go-to for general applications due to their balance of cost and high efficiency.
-
Gold catalysts offer unparalleled activity, often under very mild conditions, making them ideal for sensitive substrates, albeit at a higher cost.
-
Silver catalysts , particularly in their nanoparticulate forms, provide a mild and highly recyclable option.
-
Iron catalysts are the emerging choice for large-scale and sustainable synthesis, where cost and environmental impact are primary drivers.
By understanding the causality behind the performance of each catalytic system and leveraging the provided experimental frameworks, researchers can confidently select and optimize the ideal conditions for their specific synthetic challenges, accelerating the discovery and development of novel chemical entities.
References
-
Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 8(8), 1529–1532. [Link]
-
Singh, V., et al. (2021). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 19(3), 589-599. [Link]
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
-
Anu, T. A., & Namboothiri, I. N. N. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20835–20861. [Link]
-
Cimino, S., & Cicco, N. (2023). Silver(I) and Gold(I) N-Heterocyclic Carbene Systems as Promising Catalysts in Multicomponent Alkyne Activation Reactions. Catalysts, 13(3), 548. [Link]
-
Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 8(8), 1529–1532. [Link]
-
Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]
-
Al-Masum, M., & Megaria, R. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. RSC Advances, 14(3), 1759-1768. [Link]
-
Babaei, B., Mamaghani, M., & Mokhtary, M. (2023). Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). Polycyclic Aromatic Compounds, 43(1), 396-408. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2017). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Current Organic Chemistry, 21(23), 2326-2341. [Link]
-
Nguyen, T. L. H. (2018). SYNTHESIS OF SOME PROPARGYLAMINES VIA A3 COUPLING REACTION. Hanoi National University of Education Journal of Science, 63(1), 103-108. [Link]
-
Sampani, S. I., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Catalysts, 12(7), 785. [Link]
-
Anu, T. A., & Namboothiri, I. N. N. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20835–20861. [Link]
-
Sampani, S. I., et al. (2022). Recent Advances in A3 Coupling with Metal Salts. Encyclopedia, 2(3), 1332-1354. [Link]
-
Berrichi, A., Bachir, R., & Bedrane, S. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643. [Link]
-
Zhang, P., et al. (2024). Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. STAR Protocols, 5(1), 102832. [Link]
-
A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction. (2019). RSC Advances, 9(10), 5475-5479. [Link]
-
Zell, D., et al. (2017). Iron-Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Chemistry – A European Journal, 23(1), 123-127. [Link]
-
Li, P., & Wang, L. (2009). Iron-catalyzed three-component coupling of aldehyde, alkyne, and amine under neat conditions in air. Tetrahedron Letters, 50(17), 1939-1942. [Link]
-
Reddy, K. S., et al. (2015). Efficient and robust superparamagnetic copper ferrite nanoparticle-catalyzed sequential methylation and C–H activation: aldehyde-free propargylamine synthesis. Catalysis Science & Technology, 5(6), 3162-3171. [Link]
-
Emadi, F., & Kharat, A. N. (2016). Multicomponent synthesis of propargylamines in the presence of magnetic nanocatalyst. Journal of the Indian Chemical Society, 93(8), 879-884. [Link]
-
Babaei, B., Mamaghani, M., & Mokhtary, M. (2023). Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). Polycyclic Aromatic Compounds, 43(1), 396-408. [Link]
-
Copper-Based Bulk and Nano-Catalysts for the One-Pot Propargylamine Synthesis. [Link]
-
Anu, T. A., & Namboothiri, I. N. N. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20835–20861. [Link]
-
Sharma, G., et al. (2021). Silver nanomaterials: synthesis and (electro/photo) catalytic applications. Materials Advances, 2(10), 3249-3283. [Link]
-
Wang, Y., et al. (2015). Synthesis of Silver Nanostructures by Multistep Methods. Nanomaterials, 5(2), 968–993. [Link]
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Propargylic amine synthesis by amination [organic-chemistry.org]
- 5. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 7. Efficient and robust superparamagnetic copper ferrite nanoparticle-catalyzed sequential methylation and C–H activation: aldehyde-free propargylamine synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validated HPLC Methods for Purity Assessment of Substituted Furans
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a procedural step but a foundational pillar of scientific validity and product safety. Substituted furans, a class of heterocyclic compounds integral to numerous pharmaceutical agents, demand rigorous analytical scrutiny. The presence of even minute impurities, such as positional isomers or reaction by-products, can drastically alter a compound's biological activity and toxicological profile.
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this critical purity assessment. Its high resolution, quantitative accuracy, and adaptability make it an indispensable tool in the modern laboratory. This guide provides an in-depth comparison of validated HPLC methodologies for substituted furan analysis. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, grounded in established chromatographic theory and the latest regulatory standards, to empower you to develop and validate robust methods tailored to your specific analytical challenges.
Pillar 1: Foundational Principles of HPLC for Furan Analysis
The success of any HPLC method hinges on a rational selection of its core components. For substituted furans, these choices are dictated by the physicochemical properties of the furan core and its various substituents.
The Causality Behind Method Choices
Stationary Phase Selection: The Heart of the Separation Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for furan derivatives. The choice of stationary phase is paramount.
-
C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and the recommended starting point for most substituted furans. Its long alkyl chains provide substantial hydrophobic retention, making it ideal for separating non-polar to moderately polar compounds. It is particularly effective for stability-indicating assays where degradation products may have significantly different polarities.[1]
-
C8 (Octyl Silane): Offering a shorter alkyl chain, C8 columns are less retentive than their C18 counterparts.[1] This is advantageous for highly hydrophobic furan derivatives that might be too strongly retained on a C18 column, leading to excessively long analysis times and poor peak shape.
-
Phenyl-Hexyl: This phase provides an alternative selectivity due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic furan ring.[1] It can be particularly useful for separating isomers or compounds with aromatic substituents where C18 or C8 columns fail to provide adequate resolution.
A critical consideration is the potential for secondary interactions between polar groups on the furan derivatives (like hydroxyls or aldehydes) and residual silanol groups on the silica-based stationary phase. These interactions are a primary cause of peak tailing.[2] Modern, end-capped columns with high purity silica should be selected to minimize this effect.
Mobile Phase Optimization: Driving the Selectivity The mobile phase composition is the most powerful tool for manipulating retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred due to its lower viscosity (leading to higher efficiency) and UV transparency at lower wavelengths. The choice can, however, alter selectivity, and it is sometimes beneficial to screen both during method development.
-
Aqueous Phase & pH Control: An aqueous component, often buffered, is used to control retention. For furan derivatives that are neutral, a simple water/organic mobile phase is sufficient. However, for compounds with acidic or basic functional groups (e.g., 2-furancarboxylic acid), the pH of the mobile phase is critical.[2][3] Buffering the mobile phase (e.g., with 0.1% formic acid or acetic acid) ensures a consistent ionization state for the analyte and silanol groups, leading to reproducible retention times and improved peak symmetry.[4][5]
Detection Techniques: Seeing the Analyte The conjugated double-bond system of the furan ring makes it a strong chromophore, rendering UV-Vis detection highly effective. A Diode Array Detector (DAD) is the preferred choice as it provides spectral information across a range of wavelengths simultaneously.[4][6] This allows for the selection of the optimal detection wavelength (λmax) for maximum sensitivity and can also assist in peak purity assessment by comparing spectra across a single peak.
Pillar 2: A Comparative Guide to Validated HPLC Methods
The selection of an HPLC method is contingent on the specific properties of the furan compound and the required throughput. The following table summarizes various validated methods, providing a starting point for method development.
| Parameter | Method 1: General-Purpose RP-HPLC | Method 2: Ion-Suppression RP-HPLC | Method 3: Fast UHPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[7] | C8 (e.g., 4.6 x 150 mm, 5 µm)[5] | Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.8 µm)[8][9] |
| Mobile Phase | A: WaterB: Acetonitrile (ACN) | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)[4] | A: WaterB: Acetonitrile (ACN) |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min[7] | 0.5 - 1.0 mL/min[5] | 0.6 mL/min[8] |
| Detector | UV/DAD at analyte λmax (e.g., 254-310 nm)[1][7] | UV/DAD at analyte λmax | UV/DAD at analyte λmax |
| Suitability | Broad applicability for neutral to moderately polar substituted furans. | Ideal for acidic or basic furans, ensuring consistent ionization and good peak shape. | High-throughput screening and analysis where speed is critical. |
Pillar 3: The Imperative of Method Validation (ICH Q2(R2) Framework)
A method is not truly reliable until it is validated. Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2), provide the global standard for this process.[10][11]
Each validation parameter must be systematically evaluated:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] This is typically demonstrated by analyzing spiked samples and showing that the analyte peak is free from interference.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and is expressed as percent recovery.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±10% change in organic modifier composition, ±2°C change in column temperature).[12] This provides an indication of its reliability during normal usage.
| Validation Parameter | Typical Acceptance Criteria (for Purity Assay) |
| Specificity | Peak purity index > 0.99; No co-elution with known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | System suitability parameters remain within limits; RSD of results ≤ 2.0%. |
Pillar 4: Experimental Protocols in Practice
The following detailed protocols provide a robust starting point for the purity analysis of a wide range of substituted furans. They should be optimized and fully validated for your specific compound of interest.
Protocol 1: General-Purpose RP-HPLC Method for Purity Assessment
This protocol is designed as a versatile starting point for neutral or moderately polar substituted furans.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile (HPLC Grade)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: Monitor at the λmax of the primary furan compound (e.g., 270 nm).
-
Injection Volume: 10 µL[1]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear ramp)
-
25-28 min: 90% B (hold)
-
28-30 min: 90% to 10% B (return to initial)
-
30-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the substituted furan sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5-1.0 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
-
Protocol 2: Fast UHPLC Method for High-Throughput Analysis
This method leverages sub-2 µm particle columns to dramatically reduce run times while maintaining or improving resolution.
-
Instrumentation: UHPLC system capable of operating at high pressures (>600 bar) with a DAD detector.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Deionized Water
-
B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min[8]
-
Column Temperature: 40 °C
-
Detection Wavelength: Monitor at the λmax of the primary furan compound.
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B (linear ramp)
-
3.0-3.5 min: 95% B (hold)
-
3.5-3.6 min: 95% to 5% B (return to initial)
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare sample as described in Protocol 1, but to a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of UHPLC systems.
-
Ensure the diluent is compatible with the mobile phase.
-
Pillar 5: Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, no single technique is universally superior. A comprehensive purity assessment may benefit from complementary methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or thermally stable furan derivatives, GC-MS is an excellent alternative. It provides exceptional separation efficiency and the mass spectrometer offers definitive structural confirmation of impurities.[15][16] Methods often use a headspace or solid-phase microextraction (SPME) sample introduction to analyze trace volatile compounds.[16][17]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): As detailed in Protocol 2, UHPLC is not just an alternative but an evolution of HPLC. It uses columns with smaller particles (<2 µm) to achieve significantly faster separations and higher resolution, saving both time and solvent.[8][9]
| Technique | Principle | Typical LOD | Typical LOQ | Strengths | Limitations |
| HPLC-UV/DAD | Liquid-phase separation based on polarity. | ~1 µg/mL (for furan derivatives)[17] | ~5 µg/mL (for furan derivatives)[17] | Robust, versatile, quantitative accuracy, well-established.[7] | Slower analysis times, lower resolution than UHPLC. |
| UHPLC-UV/DAD | HPLC principle with sub-2µm particles. | Lower than HPLC due to sharper peaks. | Lower than HPLC. | High speed, high resolution, reduced solvent consumption.[8] | Requires specialized high-pressure instrumentation. |
| GC-MS | Gas-phase separation based on volatility and boiling point. | 0.001 - 5 ng/g[17] | 0.003 - 20 ng/g[17] | Excellent for volatile compounds, definitive peak identification via MS. | Requires analyte to be thermally stable and volatile. |
Conclusion
The purity assessment of substituted furans is a critical task that demands a scientifically sound and systematic approach. A validated HPLC or UHPLC method, built upon a strong understanding of chromatographic principles, is the most reliable means of achieving this. By carefully selecting the stationary phase, optimizing the mobile phase, and adhering to the rigorous validation framework of the ICH guidelines, researchers can generate data that is not only accurate and reproducible but also defensible. This guide serves as a comprehensive resource to navigate the complexities of method development and validation, ultimately ensuring the quality and integrity of your scientific work.
References
- Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
- Li, X., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed, 1284, 152-8.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
- Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde.
- S4Science. (n.d.). Furanic Compounds Determination in UHPLC vs. Conventional LC.
- ResearchGate. (n.d.). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography.
- MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- National Institutes of Health (NIH). (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Benchchem. (n.d.). cross-validation of analytical methods for furan detection.
- National Institutes of Health (NIH). (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- Agilent. (n.d.). ANALYSIS of fURANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC.
- ACS Publications. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry.
- G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans.
- INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s4science.at [s4science.at]
- 9. agilent.com [agilent.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. actascientific.com [actascientific.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. shimadzu.com [shimadzu.com]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to its Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the heterocyclic compounds that have garnered significant attention, furan and its derivatives stand out as a versatile and privileged scaffold.[1][2] This five-membered aromatic heterocycle, containing a single oxygen atom, is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it an attractive moiety for designing new therapeutic agents with enhanced efficacy and pharmacokinetic profiles.[1]
This comprehensive guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of furan-containing compounds across three critical therapeutic areas: antimicrobial, anti-inflammatory, and anticancer. We will delve into the causal relationships behind experimental choices, present detailed protocols for key biological assays, and visualize complex biological pathways to provide a holistic understanding of this remarkable scaffold.
Antimicrobial Activity: Targeting Microbial Proliferation
Furan derivatives have a long history as effective antimicrobial agents, with the nitrofuran class being a prominent example.[1] The antimicrobial efficacy of these compounds is profoundly influenced by the nature and position of substituents on the furan ring.[4]
Comparative Analysis of Antimicrobial Furan Derivatives
The antibacterial activity of furan-containing compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32 | [4] |
| Staphylococcus aureus | 16 - 64 | [4] | ||
| Furan-Chalcones | (E)-1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one | Staphylococcus aureus | 15.6 | |
| (E)-3-(4-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | Staphylococcus aureus | 7.8 | ||
| Furan-2-Carboxamides | Compound 4b (methyl chain) | Pseudomonas aeruginosa | ~50 µM (58% biofilm inhibition) | [5] |
Key SAR Insights for Antimicrobial Activity:
-
Nitro Group: The presence of a nitro group at the 5-position of the furan ring is crucial for the antibacterial activity of nitrofurans. This group undergoes enzymatic reduction within the bacterial cell to form reactive intermediates that damage bacterial DNA and other macromolecules.[1][4]
-
Substituents on Chalcones: For furan-chalcone derivatives, the nature of the substituent on the phenyl ring significantly impacts activity. Electron-withdrawing groups, such as chlorine, tend to enhance antibacterial potency against Gram-positive bacteria.
-
Carboxamide Modifications: In furan-2-carboxamides, substitutions on the phenyl ring are critical for antibiofilm activity. The presence of a methyl group or halogen atoms has been shown to be beneficial.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the standardized broth microdilution method for determining the MIC of furan derivatives.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test furan-containing compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.
-
Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (MHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mechanistic Insights: The Action of Nitrofurans
The antibacterial mechanism of nitrofurans is a classic example of prodrug activation.
Caption: Reductive activation of nitrofurans within bacterial cells.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Furan-containing compounds have emerged as promising anti-inflammatory agents, often exerting their effects through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[3]
Comparative Analysis of Anti-inflammatory Furan Derivatives
The anti-inflammatory potential of furan derivatives is frequently evaluated by their ability to inhibit COX enzymes or reduce the production of inflammatory mediators like nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a common metric for this assessment.
| Compound | Target/Assay | IC50 (µM) | Reference |
| Benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [6] |
| Benzofuran 3 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [6] |
| Celecoxib (Control) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 32.1 | [6] |
| Furan Hybrid H1 | Inhibition of Albumin Denaturation | 114.31 (µg/mL) | [7] |
| Ibuprofen (Control) | Inhibition of Albumin Denaturation | 81.50 (µg/mL) | [7] |
Key SAR Insights for Anti-inflammatory Activity:
-
Benzofuran Core: The benzofuran scaffold is a key feature in many anti-inflammatory compounds. The presence of a double bond between C-2 and C-3 in the furan ring of benzofuran derivatives has been shown to confer superior anti-inflammatory activity.[8]
-
Substituent Effects: The nature and position of substituents on the benzofuran ring system can significantly modulate COX-2 inhibitory activity and selectivity.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for screening furan derivatives for their ability to inhibit COX-2 activity.[9][10][11]
Materials:
-
96-well white opaque plate
-
Fluorometric plate reader
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test furan-containing compounds
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme, COX Probe, and COX Cofactor to their working concentrations in COX Assay Buffer.
-
Prepare a working solution of Arachidonic Acid.
-
-
Assay Setup:
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of the test compound at various concentrations to the sample wells.
-
Add 10 µL of Celecoxib to the positive control wells and 10 µL of the solvent to the enzyme control wells.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted COX-2 enzyme to all wells except the negative control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.
-
Mechanistic Insights: COX Inhibition
Caption: Inhibition of the COX-2 enzyme by furan derivatives.
Anticancer Activity: Disrupting Malignant Cell Growth
The furan scaffold is present in a number of potent anticancer agents that act through various mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways.[12][13]
Comparative Analysis of Anticancer Furan Derivatives
The anticancer activity of furan-containing compounds is commonly assessed by determining their IC50 values against various cancer cell lines using cytotoxicity assays like the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [14] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [14] |
| Benzofuran 26 | MCF-7 (Breast) | 0.057 | [15] |
| Benzofuran 36 | MCF-7 (Breast) | 0.051 | [15] |
| 5-Nitrofuran 14b | MCF-7 (Breast) | 0.85 | [16] |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.73 | [16] |
| Furopyridone 4c | KYSE70 (Esophageal) | 0.888 (µg/mL) | [17] |
Key SAR Insights for Anticancer Activity:
-
Substituent-dependent Cytotoxicity: The cytotoxic potency of furan derivatives is highly dependent on the nature and position of substituents. For instance, in a series of furan-based compounds, specific substitutions led to potent activity against breast cancer cells.[14]
-
Benzofuran Scaffolds: Benzo[b]furan derivatives have demonstrated significant antiproliferative activity, with some compounds exhibiting IC50 values in the nanomolar range.[15]
-
Targeting Signaling Pathways: The anticancer mechanism of some furan derivatives involves the inhibition of key signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation.[12][15]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Test furan-containing compounds
-
Positive control (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the furan-containing compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mechanistic Insights: Targeting Cancer Signaling Pathways
Furan derivatives can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[15][18]
Caption: Inhibition of PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways by furan derivatives.
Conclusion
The furan scaffold undeniably holds a privileged position in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of furan-containing compounds in antimicrobial, anti-inflammatory, and anticancer applications. By understanding the intricate interplay between chemical structure and biological activity, and by employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic ring. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists dedicated to the discovery and development of next-generation furan-based drugs.
References
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Al-Ostoot, F. H., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic Chemistry, 66, 124-131. [Link]
-
Manolov, I., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6591. [Link]
-
Dafaallah, M. E. O. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Dandia, A., et al. (2011). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Drug Discovery, 6(8), 869-897. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Al-Hussain, S. A., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences, 6(1), 123-130. [Link]
-
Chen, J., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(18), 4209. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
-
Ali, A., et al. (2021). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
-
Shan, B. E., et al. (2020). Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy. Frontiers in Pharmacology, 11, 899. [Link]
-
González-Bello, C., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. [Link]
-
Ghafouri-Fard, S., et al. (2021). Natural Products Targeting the Wnt/β-Catenin Pathway in Cancer. Molecules, 26(17), 5246. [Link]
-
El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. [Link]
-
Shang, S., et al. (2019). Wnt/β-catenin Signaling Inhibitors. Current Medicinal Chemistry, 26(28), 5328-5353. [Link]
-
Manda, G., et al. (2020). Natural Compounds as Antagonists of Canonical Wnt/β-Catenin Signaling. Cancers, 12(8), 2091. [Link]
-
Tewari, D., et al. (2022). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology, 80, 1-17. [Link]
-
El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4209. [Link]
-
Uddin, M. S., et al. (2021). Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. International Journal of Molecular Sciences, 22(19), 10575. [Link]
-
Osaki, M., et al. (2004). PI3K/Akt signalling pathway and cancer. Journal of Nippon Medical School, 71(5), 316-324. [Link]
-
Szychowski, K. A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(18), 6529. [Link]
-
El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]
-
Chen, J., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 17. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 18. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Propargylamine Efficiency in Copper-Catalyzed Click Chemistry
For researchers, synthetic chemists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar of modern chemical ligation. Its high efficiency, specificity, and biocompatibility have rendered it indispensable.[1][2] Within the vast toolkit of "clickable" reagents, propargylamines—compounds featuring a terminal alkyne tethered to a nitrogen atom—are a uniquely versatile and widely used class of building blocks.[3][4] However, not all propargylamines are created equal. The substituents on the nitrogen atom can profoundly impact reaction kinetics, yield, and overall efficiency.
This guide provides a head-to-head comparison of different propargylamines in the context of CuAAC efficiency. Moving beyond a simple catalog of reactants, we will dissect the underlying structural and electronic factors that govern their reactivity. This analysis is supported by comparative data and a robust, validated protocol to empower researchers to perform their own head-to-head comparisons and make informed decisions for their specific applications.
The Crucial Role of the Amine Substituent: Key Factors Influencing Reactivity
The efficiency of a propargylamine in a CuAAC reaction is not solely determined by the alkyne moiety but is a dynamic interplay of steric, electronic, and coordinating effects originating from its amine substituent. Understanding these factors is paramount to predicting and controlling reaction outcomes.
-
Steric Hindrance: This is arguably the most intuitive factor. Bulky substituents on the nitrogen atom can physically obstruct the approach of the azide and the copper catalyst to the alkyne's reactive center.[5][6] As the steric bulk increases (e.g., from a methyl to a tert-butyl group), the activation energy for the cycloaddition typically rises, leading to a noticeable decrease in the reaction rate.[3] This effect is particularly pronounced in sterically crowded environments, such as on the surface of nanoparticles or within the active site of a protein.[5]
-
Electronic Effects: The electronic nature of the N-substituent modulates the reactivity of the alkyne.
-
N-Alkyl Groups: Simple alkyl groups are electron-donating, which slightly increases the electron density of the alkyne. While this effect on the alkyne itself is modest, the primary influence is on the basicity of the nitrogen atom.
-
N-Aryl Groups: Aryl substituents are electron-withdrawing, which can subtly increase the acidity of the terminal alkyne proton. This can facilitate the initial deprotonation and formation of the copper-acetylide intermediate, a key step in the catalytic cycle.[2] However, the overall reaction rate is a complex function, and other factors often play a more dominant role.[7]
-
-
Coordinating and Basic Properties: The amine group in a propargylamine is a Lewis base. In a CuAAC reaction, it can play a dual role. It may act as an internal ligand, coordinating to the copper(I) catalyst and potentially increasing its local concentration around the alkyne, thereby accelerating the reaction.[8][9] Conversely, if the amine is too basic or present in high concentration, it can compete with the desired accelerating ligands (e.g., THPTA, TBTA) for copper coordination, potentially inhibiting the reaction. This basicity can also be detrimental if pH-sensitive substrates are involved.
The CuAAC Catalytic Cycle: A Mechanistic Overview
To appreciate the impact of propargylamine structure, one must first understand the mechanism it participates in. The CuAAC reaction is a multi-step catalytic process where the copper(I) ion is central to activating the alkyne for cycloaddition with the azide.
Caption: Workflow for the comparative kinetic analysis of propargylamines in CuAAC reactions.
A. Materials and Reagents
-
Propargylamine of interest (e.g., Propargylamine, N,N-Dimethylpropargylamine)
-
Fluorogenic Azide (e.g., Coumarin Azide or equivalent)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
-
96-well microplate (black, clear bottom for fluorescence)
-
Plate reader with fluorescence detection capabilities
B. Stock Solution Preparation [10][11]1. Propargylamines (10 mM): Prepare a 10 mM stock solution of each propargylamine to be tested in the chosen reaction buffer. 2. Fluorogenic Azide (5 mM): Prepare a 5 mM stock solution in DMSO. 3. CuSO₄ (20 mM): Prepare a 20 mM stock solution in deionized water. 4. THPTA (100 mM): Prepare a 100 mM stock solution in deionized water. [12]5. Sodium Ascorbate (100 mM): Prepare this solution fresh in deionized water immediately before use to ensure maximum reducing activity. [10] C. Reaction Setup and Monitoring [13]This protocol is for a final reaction volume of 200 µL per well. Prepare a master mix for components common to all reactions to minimize pipetting errors.
-
Catalyst Pre-complexation: Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., for 10 reactions, mix 10 µL of 20 mM CuSO₄ with 50 µL of 100 mM THPTA). Let this stand for 2-3 minutes. This step is crucial for catalyst stability and activity. [11][12]2. Reaction Plate Setup: In each well of the 96-well plate, add the following in order:
-
158 µL of Reaction Buffer
-
20 µL of the respective 10 mM Propargylamine stock (Final concentration: 1 mM)
-
2 µL of the 5 mM Fluorogenic Azide stock (Final concentration: 50 µM)
-
2 µL of the pre-complexed CuSO₄/THPTA mixture (Final concentration: 100 µM Cu)
-
-
Initiate the Reaction: Place the plate in the plate reader. Initiate the reaction by adding 18 µL of the freshly prepared 100 mM Sodium Ascorbate solution to each well (Final concentration: 9 mM).
-
Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). Use the appropriate excitation and emission wavelengths for your chosen fluorogenic azide.
D. Data Analysis
-
Plot the fluorescence intensity versus time for each propargylamine tested.
-
Determine the initial reaction rate by calculating the slope of the linear portion of each curve.
-
Alternatively, calculate the time required to reach 50% of the maximum fluorescence signal (T₁/₂) for each reaction.
-
Compare the initial rates or T₁/₂ values to quantitatively rank the efficiency of the different propargylamines. [14]
Concluding Remarks and Best Practices
The choice of propargylamine is a critical design element in any workflow utilizing CuAAC chemistry. While simple, unhindered propargylamine often provides the fastest kinetics, functional requirements frequently necessitate the use of substituted analogs.
Key Takeaways:
-
Steric hindrance is a primary determinant of reactivity: Always consider the size of the N-substituents. For sterically demanding applications, expect slower reaction rates and budget additional reaction time or optimization cycles.
-
Catalyst system is key: The use of an appropriate accelerating ligand like THPTA is highly recommended, especially in aqueous or biological media, to stabilize the Cu(I) state and enhance reaction rates. [2][12]* Validate experimentally: When reaction efficiency is critical, especially with valuable or sensitive substrates, performing a rapid kinetic comparison using the protocol described herein is a prudent investment of time.
By understanding the interplay of steric and electronic factors and employing a systematic, data-driven approach to selection, researchers can harness the full power of propargylamines to build complex molecular architectures with precision and efficiency.
References
-
Yadav, D., & Sharma, U. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available at: [Link]
-
CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide... ResearchGate. Available at: [Link]
-
Kiziltepe, T., et al. (2014). Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry. Available at: [Link]
-
Presolski, P. J., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology. Available at: [Link]
-
Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin... ResearchGate. Available at: [Link]
-
Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization. ResearchGate. Available at: [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Click Chemistry of Melamine Dendrimers: Comparison of “Click-and-Grow” and “Grow-Then-Click” Strategies Using a Divergent Route to Diversity. Molecules. Available at: [Link]
-
Hong, V., et al. (2010). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]
-
Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis. Available at: [Link]
-
Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available at: [Link]
-
D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry. Available at: [Link]
-
Recent Advances in Reactions of Propargylamines. ResearchGate. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. Available at: [Link]
-
Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. ResearchGate. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics. Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Digital Discovery. Available at: [Link]
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. ResearchGate. Available at: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Solvent-Dependent Competitive Rearrangements of Cyclic Tertiary Propargylamine N-Oxides. ResearchGate. Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Furan-Containing Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
The furan ring is a common scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and serve as a versatile synthetic handle. However, this desirable heterocycle harbors a significant liability: the potential for metabolic activation into a highly reactive and toxic metabolite. This guide provides an in-depth comparison of methodologies to assess this risk, explaining the causality behind experimental choices to empower drug development teams to make informed decisions.
The Furan Dilemma: Mechanism of Metabolic Bioactivation
The core issue with the furan moiety is its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, which are abundant in the liver.[1][2] This enzymatic reaction is not a simple detoxification step; instead, it generates a highly electrophilic intermediate that can wreak havoc within the cell.[1][3][4]
The bioactivation process proceeds as follows:
-
CYP450-Mediated Oxidation: The furan ring is oxidized at the P450 active site.[1][5]
-
Formation of a Reactive Intermediate: This oxidation leads to the formation of a reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial (BDA).[2][5][6] While an epoxide intermediate is mechanistically plausible, BDA is considered the key toxic metabolite.[1][3][7]
-
Cellular Damage: BDA is highly reactive and readily alkylates cellular nucleophiles.[1][5] It can form covalent bonds with proteins and DNA, leading to cellular dysfunction, depletion of vital antioxidants like glutathione (GSH), and potentially triggering idiosyncratic drug toxicity, hepatotoxicity, and even carcinogenicity.[1][8][9]
This metabolic pathway represents a critical liability for any furan-containing drug candidate. Proactively and accurately assessing a compound's propensity to form BDA is therefore a non-negotiable step in any drug discovery program.
Caption: The metabolic bioactivation pathway of furan.
A Comparative Guide to In Vitro Assessment Models
The first tier of assessment involves in vitro systems that model liver metabolism. The choice of model is critical, as each offers a different balance of biological complexity, throughput, and cost. The primary goal is to measure the rate of disappearance of the parent drug and, crucially, to detect the formation of the reactive BDA metabolite.
| Model | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fraction containing Phase I enzymes (CYPs).[10] | High-throughput, cost-effective, good for initial ranking of CYP-mediated metabolism.[10] | Lacks Phase II enzymes and cellular context (e.g., transporters, cofactors like GSH).[11] | Early-stage screening and ranking of large compound sets for Phase I metabolic stability. |
| Hepatocytes | Intact, viable liver cells containing a full complement of Phase I and II enzymes and cofactors.[12][13] | More physiologically relevant, captures both Phase I and II metabolism, and accounts for cell permeability.[11][13] | Lower throughput, higher cost, greater inter-donor variability.[13] | Lead optimization, confirming microsomal findings, and studying compounds with complex metabolic pathways. |
| Recombinant CYPs | Individual CYP enzymes expressed in a cellular system. | Allows for precise identification of which CYP isozyme(s) are responsible for metabolism. | Highly artificial system; does not account for the interplay between different enzymes. | Reaction phenotyping to pinpoint specific CYP involvement (e.g., confirming CYP2E1 role). |
Scientist's Insight: While liver microsomes are excellent for a first pass, their lack of endogenous glutathione (GSH) is a major blind spot for furan-containing compounds. Without GSH, the reactive BDA metabolite has no primary detoxification partner, leading to an incomplete and potentially misleading picture. Therefore, for this specific chemical class, hepatocyte stability assays or microsomal assays fortified with GSH are strongly recommended.
Gold-Standard Experimental Protocols
Trustworthy data comes from robust, well-controlled protocols. The following methods are designed to provide a clear, self-validating assessment of furan metabolic stability and reactive metabolite formation.
Protocol 1: Liver Microsomal Stability Assay with GSH Trapping
This assay is the workhorse for early screening. By adding external GSH, we create a system to "trap" the BDA as it's formed, providing direct, quantifiable evidence of bioactivation.[8][14]
Objective: To determine the intrinsic clearance (CLint) of a furan-containing compound and to detect the formation of its GSH-BDA adduct.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[15]
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15] Rationale: This system continuously regenerates the NADPH consumed by CYP enzymes, ensuring linear reaction kinetics.
-
Microsome Suspension: Thaw pooled human liver microsomes (HLM) and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[16] Keep on ice.
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO or acetonitrile.
-
GSH Stock: Prepare a 100 mM glutathione stock in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension, phosphate buffer, and GSH (final concentration 1-5 mM).
-
Add the test compound to achieve a final concentration of 1 µM. Rationale: 1 µM is typically below the Km for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration.[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the pre-warmed Cofactor Solution.[17]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for mass spectrometry analysis).[10] Rationale: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent compound over time.
-
Crucially, develop an MRM (Multiple Reaction Monitoring) method to specifically search for the mass of the expected GSH-BDA adduct.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Analyze for the presence and relative abundance of the GSH-BDA adduct peak across time points.
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more physiologically complete picture, using whole cells that contain both Phase I and Phase II metabolic machinery as well as endogenous GSH.[11][12][18]
Objective: To determine the CLint in a system that more closely mimics the in vivo environment.
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration 1 µM).
-
Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension.[15]
-
-
Time-Point Sampling & Analysis:
-
Follow the same sampling, quenching, and processing steps as described in the microsomal assay (Protocol 1).
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously, normalizing CLint to the number of cells (e.g., µL/min/10^6 cells).
-
The endogenous GSH within the hepatocytes should naturally trap any BDA formed. Analyze the LC-MS/MS data for the GSH-BDA adduct. A comparative analysis of adduct formation between the microsomal and hepatocyte systems can provide valuable insights into cellular defense mechanisms.
-
Interpreting the Data: A Decision-Making Framework
The data from these assays should not be viewed in isolation. They form the basis of a risk assessment that guides the next steps for a compound. A compound that is rapidly metabolized AND forms a significant amount of GSH-BDA adduct is a major liability.
Caption: A decision-making framework for furan-containing compounds.
Mitigation Strategies: Bioisosteric Replacement
If a promising compound exhibits high metabolic liability, all is not lost. A common and effective strategy in medicinal chemistry is bioisosteric replacement, where the problematic furan ring is swapped for another heterocycle with similar steric and electronic properties but improved metabolic stability.[19]
Common Bioisosteres for Furan:
-
Thiophene: The sulfur atom in thiophene makes it more aromatic and generally more resistant to the type of oxidative metabolism that activates furan.[20][21][22]
-
Thiazole: The inclusion of a second heteroatom (nitrogen) can further modulate electron density and block potential sites of metabolism.
-
Pyridine: Replacing the five-membered ring with a six-membered one can drastically alter metabolic fate while potentially maintaining key binding interactions.
Comparative Data Example:
| Compound | Core Moiety | HLM t½ (min) | GSH Adduct Formation |
| Lead-01 | Furan | 15 | +++ |
| Lead-01-Thio | Thiophene | > 60 | Not Detected |
| Lead-01-Thiaz | Thiazole | > 60 | Not Detected |
This is illustrative data. Actual results will vary based on the full chemical structure.
When a furan-related liability is identified, synthesizing and testing a small panel of bioisosteric replacements using the protocols described above is a logical and data-driven approach to mitigate risk and advance a safer candidate.[20]
Conclusion
The furan moiety presents a classic risk-reward scenario in drug discovery. By understanding the underlying mechanism of its metabolic activation and employing a tiered, comparative approach to in vitro testing, research teams can effectively de-risk their programs. Moving beyond simple stability assays to include robust methods for trapping and identifying reactive metabolites is paramount. This strategy allows for the early identification of liabilities and provides a clear rationale for pursuing mitigation strategies like bioisosteric replacement, ultimately leading to the design of safer, more effective medicines.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]
-
Boyd, M. R., & Buckpitt, A. R. (1982). Toxicity mediated by reactive metabolites of furans. PubMed. [Link]
-
Li, A. P., et al. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. PubMed. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Mattek. Metabolic Stability. Mattek. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Domainex. Hepatocyte Stability Assay. Domainex. [Link]
-
Cyprotex. Hepatocyte Stability. Cyprotex. [Link]
-
Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PubMed. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]
-
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]
-
Creative Biolabs. Reactive Metabolite Screening Service. Creative Biolabs. [Link]
-
Mercell. Metabolic stability in liver microsomes. Mercell. [Link]
-
Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. ACS Publications. [Link]
-
Jia, L., et al. (2017). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry by Applying Product Ion Extraction and Data-Dependent Neutral Loss. PubMed. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]
-
Obach, R. S., et al. (2011). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. ResearchGate. [Link]
-
Wang, K., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Peterson, L. A. (2006). Electrophilic intermediates produced by bioactivation of furan. PubMed. [Link]
-
Kellert, M., et al. (2008). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. ACS Publications. [Link]
-
Kalgutkar, A. S., & Baillie, T. A. (2005). Mechanism of Bioactivation of the Furan Ring. ResearchGate. [Link]
-
Cody, R. B., et al. (2000). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. PubMed. [Link]
-
Wang, K. (2017). The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. [Link]
-
Lu, J., & Peterson, L. A. (2014). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Schultze, N., et al. (2021). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. ACS Publications. [Link]
-
Al-Subeihi, S. M. A., et al. (2022). Glycidamide and cis-2-butene-1,4-dial (BDA) as potential carcinogens and promoters of liver cancer - An in vitro study. ResearchGate. [Link]
-
Al-Badri, S. H. S., & Popelier, P. L. A. (2020). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide), each capped with three different R groups (hydrogen, methyl, and chloro) (left). ResearchGate. [Link]
-
Lu, J., et al. (2009). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. National Institutes of Health. [Link]
-
Al-Badri, S. H. S., & Popelier, P. L. A. (2020). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide), each capped with three R groups (hydrogen, methyl, or chloro). ResearchGate. [Link]
-
Chan, W., & El-Agamey, A. (1995). Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. PubMed. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]
-
Reddit. (2024). Comparing the Safety of cis-2-Butene-1,4-Diol and 1,4-Butanediol as Recreational Sedatives: A Toxicology Analysis. Reddit. [Link]
-
Kumar, A., & Suravajhala, P. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
-
University of Babylon. Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon. [Link]
-
Zhang, Y., et al. (2022). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]
-
MBB College. Pyrrole, Furan, Thiophene. MBB College. [Link]
Sources
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 5. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. mercell.com [mercell.com]
- 18. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. This guide provides a detailed, experience-driven protocol for the proper disposal of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance by neutralizing risks at their source.
Deconstructing the Hazard Profile
A robust disposal plan begins with a thorough understanding of the molecule's intrinsic chemical properties and associated hazards. This compound is a multi-functional compound, and its risks are best understood by examining its constituent parts: the furan ring, the propargylamine group, and its hydrochloride salt form.
-
Furan Moiety: The furan ring is a known hazardous component. Furan itself is a volatile, flammable liquid that can cause significant health effects, including irritation to the eyes, skin, and respiratory system.[1][2] Critically, furan and its derivatives are susceptible to forming explosive peroxides upon prolonged exposure to air and light, a property that demands vigilant management of aged containers.[1][3][4] The U.S. Environmental Protection Agency (EPA) notes that acute exposure can lead to high toxicity, and there is evidence to suggest it may be a human carcinogen.[2][5]
-
Propargylamine Moiety: The propargylamine structure contains a terminal alkyne, a high-energy functional group. While stable in this specific molecular context, related compounds can be reactive. More pressingly, propargylamine hydrochloride is classified as toxic if swallowed, in contact with skin, or inhaled.[6][7]
-
Amine Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. This necessitates careful segregation from incompatible waste streams, particularly bases, cyanides, or sulfides, to prevent violent reactions or the release of toxic gases.[8]
The specific compound, this compound, is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[9] However, given the significant hazards of its parent structures, a cautious and comprehensive approach to its disposal is mandatory.
| Structural Component | Associated Hazards | Primary Safety & Disposal Consideration |
| Furan Ring | Potential carcinogenicity, acute toxicity, peroxide formation, flammability.[1][2][3][4] | Treat as hazardous waste. Seal waste containers tightly to prevent air exposure. Do not dispose of by evaporation.[10][11] |
| Propargylamine Group | Acute toxicity (oral, dermal, inhalation).[6][7] | Avoid generating dusts or aerosols. Use appropriate personal protective equipment (PPE) during handling and disposal.[12][13] |
| Hydrochloride Salt | Acidity, potential for corrosive properties. | Segregate from basic and other incompatible chemical waste streams to prevent hazardous reactions.[8][14] |
Immediate Safety & Spill Management
Prior to handling for disposal, ensure all necessary safety measures are in place. In the event of an accidental release, immediate and correct action is critical to mitigate exposure and contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for minimizing exposure.
-
Eye Protection: Wear chemical splash goggles and a full-face shield.[15]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) and consider double-gloving. Dispose of gloves immediately if contamination is suspected. Never reuse disposable gloves.[15][16]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[16][17]
-
Respiratory Protection: Conduct all handling and disposal operations within a certified laboratory chemical hood to control vapor and aerosol inhalation.[15]
Spill Response Protocol
-
Alert Personnel: Immediately notify others in the area and restrict access.
-
Contain the Spill: If the material is solid, prevent dust generation. For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[18] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly. The initial rinse solution must be collected as hazardous waste.[19]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[11][19] It must be managed as regulated hazardous chemical waste.
Step 1: Waste Classification & Collection
-
Pure/Expired Chemical: The original container with the unused or expired solid chemical must be treated as hazardous waste. Ensure the container is securely sealed.
-
Contaminated Labware: Collect all disposables (e.g., weigh boats, contaminated gloves, pipette tips, absorbent paper) in a designated, leak-proof hazardous waste container, typically a plastic bag or lined drum.
-
Solutions: Collect all aqueous and organic solutions containing the compound in a dedicated, compatible liquid hazardous waste container (e.g., a glass or high-density polyethylene bottle).
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use sturdy, leak-proof containers that are chemically compatible with the waste. Plastic is often preferred for its durability.[8] For liquid waste, ensure the container can be sealed tightly.
-
Apply a Hazardous Waste Label: As soon as you begin collecting waste, affix a completed EHS-provided Hazardous Waste Label.[19] The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
A complete list of all other chemical constituents in the container, with percentages.
-
The date waste was first added.
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Segregation and Storage
-
Segregate Incompatibles: Store the waste container away from incompatible materials, especially strong bases, oxidizing agents, and reactive metals.[14] Use secondary containment bins to prevent the mixing of materials in case of a leak.[11][19]
-
Designate a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[8][10] This area must be under the control of laboratory personnel. Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
Step 4: Disposal of Empty Containers
An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous chemical waste.[11][19] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most prudent practice.
-
Deface Label: Completely remove or obliterate the original chemical label on the rinsed container.[19]
-
Final Disposal: Dispose of the decontaminated container in the appropriate recycling or solid waste stream (e.g., glass disposal box).[19]
Step 5: Arrange for Final Disposal
Once your waste container is full or you are ready to dispose of it, contact your institution's EHS or equivalent department to schedule a waste pickup.[8][19] Do not remove the waste from the laboratory yourself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Furan Compounds Group. Canada.ca. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Propargylamine, Hydrochloride - Safety Data Sheet. Szabo-Scandic. [Link]
-
Safety Data Sheet - Propargyl amine. AWS. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
Safety Manual. Duke Chemistry. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichelin. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]
Sources
- 1. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Safety Manual | Chemistry [chem.duke.edu]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds of unknown or partially characterized toxicity. This guide provides essential, immediate safety and logistical information for handling (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, a compound that, due to its structural motifs, warrants a cautious and well-informed approach to personal protection.
The core of safe laboratory practice lies in a thorough understanding of the potential hazards associated with a substance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative assessment based on its constituent parts—a furan ring, a propargylamine group, and its hydrochloride salt form—is a prudent and necessary strategy. Furan and its derivatives are recognized for their potential toxicity and carcinogenicity.[1][2][3][4] The propargylamine moiety, as seen in related compounds, can be irritating and harmful.[5][6][7][8] The hydrochloride salt form suggests it is likely a solid, which can present an inhalation hazard if handled as a powder.
This guide is structured to provide a clear, logical, and scientifically grounded framework for selecting and using Personal Protective Equipment (PPE) when working with this compound.
Understanding the Risks: A Component-Based Hazard Analysis
A critical first step in any laboratory procedure is to be fully aware of the hazards of the materials being used.[9] For this compound, we must consider the following:
-
Furan Moiety: Furan-containing compounds can be hepatotoxic (toxic to the liver) and carcinogenic.[1][3][10] Metabolic activation of the furan ring can lead to reactive intermediates that are harmful to biological macromolecules.[10]
-
Propargylamine Moiety: Propargylamine and its salts are known irritants to the skin, eyes, and respiratory tract.[5][6] Some propargylamines are also classified as harmful if swallowed or fatal in contact with skin.
-
Hydrochloride Salt: As a solid powder, this compound poses a risk of airborne dust generation, leading to inhalation exposure.
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to ensure the safety of all laboratory personnel.
A Multi-Layered Defense: Selecting the Right PPE
The selection of appropriate PPE is a critical step in minimizing exposure to hazardous chemicals.[11][12][13][14] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes, and airborne particles, protecting the eyes and face from the irritant nature of the compound.[5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects the skin from direct contact with the potentially irritating and harmful compound.[5] Double gloving is recommended for enhanced protection. |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants | Prevents incidental skin contact. A chemically resistant apron may be necessary for larger quantities or when there is a significant risk of splashing.[13] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95) or an air-purifying respirator with appropriate cartridges | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne dust.[5][6] |
Operational Protocols: Donning and Doffing PPE for Maximum Safety
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination and exposure.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Put on your lab coat and any additional protective clothing, such as an apron.
-
Respiratory Protection: If required, fit your respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, followed by a second pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Finish by washing your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE, including gloves, and any materials used to clean up spills of this compound, must be considered hazardous waste.[9][13][15] These materials should be collected in a designated, labeled, and sealed container for chemical waste disposal according to your institution's and local regulations. Never dispose of contaminated materials in the regular trash.
In Case of Exposure: Immediate Actions
Should an accidental exposure occur, prompt action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Peterson, L. A. (n.d.). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
ChemistryViews. (2010, November 9). Toxicity of Furan. Retrieved from [Link]
-
PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
Saffron Building Material Trading L.L.C. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
Sources
- 1. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Toxicity of Furan - ChemistryViews [chemistryviews.org]
- 4. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pozescaf.com [pozescaf.com]
- 10. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. support.hpe.com [support.hpe.com]
- 15. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
